Product packaging for Procyanidin(Cat. No.:CAS No. 20347-71-1)

Procyanidin

货号: B600670
CAS 编号: 20347-71-1
分子量: 594.5 g/mol
InChI 键: HGVVOUNEGQIPMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Procyanidins are a class of polyphenolic flavonoids, specifically oligomeric proanthocyanidins, widely present in fruits, nuts, and grains . These compounds are built from flavan-3-ol units such as catechin and epicatechin, forming structures categorized as A-type or the more common B-type based on their interflavan bonds . Procyanidins are recognized for their potent, broad-spectrum biological activities, making them valuable for diverse research applications. Key Research Applications: • Antimicrobial & Antibiofilm Research: Procyanidins demonstrate mechanisms against bacteria, including disrupting cell membrane integrity, causing osmotic imbalance, and interfering with DNA and metabolic processes . Their antibiofilm activity is particularly promising, as they exhibit antiadhesive effects and can modulate quorum sensing, offering potential for applications against oral pathogens and in dental care . A 2024 study highlighted the efficacy of a procyanidin-rich grape seed extract against various Helicobacter pylori strains, including antibiotic-resistant ones . • Anti-inflammatory & Immunological Research: Procyanidins exert anti-inflammatory effects by modulating key signaling pathways, including NF-κB, MAPK, and Nrf2 . They can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and have been shown to suppress the activation of the NLRP3 inflammasome, a key mediator of inflammation . • Antioxidant and Neuroprotective Research: With superior antioxidant capacity—reportedly 20 and 50 times higher than vitamins C and E, respectively—Procyanidins are potent scavengers of reactive oxygen species (ROS) . This activity underpins their potential in models of oxidative stress, including neurodegenerative diseases like Alzheimer's, where they have been shown to inhibit Aβ25-35-induced neurotoxicity . Mechanism of Action Insights: The biological activity of Procyanidins is highly influenced by their degree of polymerization (DP) and chemical structure . Lower molecular weight oligomers (e.g., dimers, trimers) are more readily absorbed and are known for their systemic antioxidant effects . In contrast, larger polymers may exert localized effects in the gastrointestinal tract . Recent innovative research includes the development of a ruthenium-procyanidin nanozyme (Ru-PC NPs) with quadruple enzymatic activity, showing enhanced antibacterial efficacy and promotion of wound healing in vivo by modulating the wound microenvironment . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O13 B600670 Procyanidin CAS No. 20347-71-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVVOUNEGQIPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858698
Record name Procyanidin
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Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20347-71-1, 4852-22-6
Record name 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20347-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin
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Record name Procyanidin
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Foundational & Exploratory

Procyanidins: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidins, a class of flavonoids, are oligomeric compounds formed from catechin and epicatechin monomeric units.[1][2] Widely distributed in the plant kingdom, they are integral components of the human diet, found in fruits, vegetables, nuts, and grains.[1] This technical guide provides an in-depth overview of the structure, chemical properties, and biosynthesis of procyanidins. It details established experimental protocols for their extraction, purification, and characterization, and summarizes key quantitative data. Furthermore, this document visualizes the biosynthetic pathway of procyanidins and outlines an experimental workflow for their analysis, providing a critical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Structure and Classification

Procyanidins are a subgroup of proanthocyanidins, which are themselves a major class of polyphenolic compounds.[1] Their fundamental building blocks are the flavan-3-ol monomers, primarily (+)-catechin and (-)-epicatechin.[3] The oligomers are formed by the linkage of these monomeric units. The complexity of procyanidin structures arises from the variation in the constituent monomers, the type of interflavan linkage, and the degree of polymerization (DP).

1.1. Interflavan Linkages:

Procyanidins are primarily categorized into two main types based on the nature of the bond connecting the flavan-3-ol units:

  • B-type Procyanidins: These are the most common type and are characterized by a single C-C bond between the units. The most frequent linkage occurs between the C4 of the upper unit and the C8 or C6 of the lower unit (C4→C8 or C4→C6).

  • A-type Procyanidins: These possess an additional ether linkage (C2→O→C7) in addition to the C4→C8 or C4→C6 bond, resulting in a more rigid structure.

1.2. Degree of Polymerization:

Procyanidins are also classified based on the number of monomeric units they contain:

  • Dimers: Composed of two flavan-3-ol units (e.g., this compound B1, B2).

  • Trimers: Composed of three flavan-3-ol units (e.g., this compound C1).

  • Oligomers and Polymers: Containing four or more units.

Examples of Common Procyanidins:

  • This compound B1: A B-type dimer consisting of (-)-epicatechin and (+)-catechin units linked by a 4β→8 bond.

  • This compound B2: A B-type dimer composed of two (-)-epicatechin units linked by a 4β→8 bond.

  • This compound C1: A B-type trimer made of three (-)-epicatechin units with two consecutive 4β→8 linkages.

Chemical Properties

The chemical properties of procyanidins are largely dictated by their polyphenolic nature and polymeric structure.

2.1. Solubility:

The solubility of procyanidins is dependent on their degree of polymerization and the solvent's polarity.

  • Oligomeric procyanidins are generally soluble in polar organic solvents such as ethanol, methanol, acetone, ethyl acetate, and glacial acetic acid, as well as in water. They are typically insoluble in non-polar solvents like petroleum ether and chloroform.

  • Polymeric procyanidins exhibit lower solubility in water but can be dissolved in alcohol or sulfite aqueous solutions.

2.2. Antioxidant Activity:

Procyanidins are potent antioxidants. Their antioxidant mechanism involves several actions:

  • Free Radical Scavenging: They can effectively scavenge various free radicals, including hydroxyl and superoxide anion radicals.

  • Metal Chelation: Procyanidins can chelate metal ions, preventing them from participating in oxidation reactions.

  • Redox Interactions: They can interact with and regenerate other endogenous antioxidants, such as α-tocopherol (Vitamin E) and ascorbic acid (Vitamin C). Studies have shown that procyanidins can repair oxidized α-tocopherol and delay the depletion of ascorbic acid.

2.3. Stability:

The stability of procyanidins is influenced by factors such as pH, temperature, and light. They can undergo polymerization at high temperatures and pressures.

Quantitative Data Summary

The following tables summarize key quantitative data for representative procyanidins.

Table 1: Physicochemical Properties of Common Procyanidins

This compoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound B1C30H26O12578.5220315-25-7
This compound B2C30H26O12578.5229106-49-8
This compound C1C45H38O18866.7737064-30-5

Table 2: Solubility of Procyanidins

This compoundSolventApproximate Solubility
This compound B1Ethanol, DMSO, Dimethylformamide~30 mg/mL
PBS (pH 7.2)~10 mg/mL
This compound B2Ethanol, DMSO, Dimethylformamide~30 mg/mL
PBS (pH 7.2)~10 mg/mL
This compound C1Ethanol, DMSO, Dimethylformamide~30 mg/mL
PBS (pH 7.2)~10 mg/mL

Biosynthesis of Procyanidins

The biosynthesis of procyanidins is a complex process that originates from the phenylpropanoid pathway, leading into the flavonoid pathway. The key steps involve the synthesis of flavan-3-ol monomers, which are then transported to the vacuole for polymerization.

The following diagram illustrates the major steps in the this compound biosynthetic pathway.

Procyanidin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Anthocyanidins Leucoanthocyanidins->Anthocyanidins ANS/LDOX Catechin (+)-Catechin (2,3-trans-flavan-3-ol) Leucoanthocyanidins->Catechin LAR Epicatechin (-)-Epicatechin (2,3-cis-flavan-3-ol) Anthocyanidins->Epicatechin ANR Procyanidins Procyanidins (Polymers) Catechin->Procyanidins Epicatechin->Procyanidins Enzymes Enzyme Abbreviations: CHS: Chalcone Synthase DFR: Dihydroflavonol 4-Reductase ANS/LDOX: Anthocyanidin Synthase/Leucoanthocyanidin Dioxygenase LAR: Leucoanthocyanidin Reductase ANR: Anthocyanidin Reductase

Caption: Biosynthetic pathway of procyanidins.

Experimental Protocols

The analysis of procyanidins requires a multi-step approach involving extraction, purification, separation, and structural elucidation.

5.1. Extraction:

The choice of solvent is critical for efficient extraction and depends on the molecular weight of the target procyanidins.

  • Low Molecular Weight Procyanidins: Methanol and ethanol are effective solvents.

  • High Molecular Weight Procyanidins: Acetone and water mixtures are more suitable.

  • Commonly Used Solvents: Aqueous acetone (e.g., 70%) and methanol are widely used for extracting procyanidins from plant materials. Acidification of the solvent (e.g., with 0.5% HCl or 1% formic acid) can improve extraction efficiency.

Protocol for Solvent Extraction:

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction: Macerate or sonicate the powder with the chosen solvent system (e.g., 70% acetone with 0.5% HCl) at a specific solid-to-liquid ratio (e.g., 1:25 w/v).

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to remove the organic solvent.

  • Lyophilization: Freeze-dry the aqueous residue to obtain the crude this compound extract.

5.2. Purification:

Crude extracts are often purified to enrich the this compound fraction.

  • Sephadex LH-20 Gel Permeation Chromatography: This is a common method for purifying this compound oligomers. The crude extract is dissolved in a suitable solvent and applied to the column, and procyanidins are eluted.

5.3. Separation and Analysis:

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating procyanidins.

  • Normal-Phase HPLC (NP-HPLC): This method effectively separates procyanidins based on their degree of polymerization. A silica-based column is typically used with a mobile phase gradient of solvents like acetone/water/acetic acid.

  • Reversed-Phase HPLC (RP-HPLC): C18 columns are commonly used to separate monomeric and dimeric procyanidins.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is also suitable for the separation of polymeric procyanidins.

Protocol for NP-HPLC Analysis:

  • Column: Supelcosil LC-Si (e.g., 5 µm, 50 x 2 cm for preparative).

  • Mobile Phase: A gradient of methylene chloride, methanol, and acetic acid/water.

  • Detection: UV detection at 280 nm is common. Fluorescence detection can offer increased sensitivity and specificity.

5.4. Structural Elucidation:

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and characterizing procyanidins.

  • Mass Spectrometry:

    • Electrospray Ionization (ESI-MS): Can be coupled with HPLC (LC-MS) for online analysis. Procyanidins are often detected as deprotonated molecules [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) provides fragmentation patterns that help in identifying the linkage type (A-type vs. B-type).

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Useful for determining the degree of polymerization of larger procyanidins.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Provides detailed structural information, including the nature of the monomeric units and the position of the interflavanoid bonds.

    • Techniques like COSY, HSQC, and HMBC are employed for structural elucidation. Low-temperature NMR can be used to overcome challenges related to conformational flexibility.

The following diagram outlines a general experimental workflow for the extraction and analysis of procyanidins.

Experimental_Workflow Start Plant Material Extraction Extraction (e.g., Aqueous Acetone) Start->Extraction Purification Purification (e.g., Sephadex LH-20) Extraction->Purification Separation Separation (HPLC: NP, RP, or HILIC) Purification->Separation Analysis Structural Analysis Separation->Analysis MS Mass Spectrometry (ESI-MS, MALDI-TOF) Analysis->MS Identification & DP NMR NMR Spectroscopy (1D and 2D NMR) Analysis->NMR Detailed Structure Data Data Interpretation (Structure, DP, Linkage) MS->Data NMR->Data

Caption: General workflow for this compound analysis.

Signaling Pathways and Biological Activity

Procyanidins exert their biological effects through various signaling pathways. Their antioxidant activity, for instance, is linked to the modulation of cellular redox signaling.

The diagram below illustrates a simplified signaling pathway related to the antioxidant and anti-inflammatory effects of procyanidins.

Procyanidin_Signaling Procyanidins Procyanidins ROS Reactive Oxygen Species (ROS) Procyanidins->ROS Scavenging Nrf2 Nrf2 Procyanidins->Nrf2 Activation NFkB NF-κB Procyanidins->NFkB Inhibition ROS->NFkB Activation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Enzymes Phase II Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulation Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: this compound-mediated antioxidant and anti-inflammatory signaling.

Conclusion

Procyanidins represent a diverse and complex class of natural compounds with significant biological activities. A thorough understanding of their structure, chemical properties, and biosynthesis is essential for their effective study and potential therapeutic application. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to extract, identify, and quantify procyanidins from various natural sources. Continued research into the signaling pathways modulated by procyanidins will further elucidate their mechanisms of action and pave the way for their development as novel therapeutic agents.

References

A Technical Guide to the Natural Sources of Procyanidin Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the primary natural sources of procyanidin oligomers, detailing their quantitative distribution in various foodstuffs. It further outlines comprehensive experimental protocols for their extraction, purification, and analysis, and illustrates key signaling pathways modulated by these bioactive compounds.

Quantitative Distribution of this compound Oligomers in Natural Sources

This compound oligomers are widely distributed throughout the plant kingdom, with significant concentrations found in fruits, seeds, nuts, and certain beverages. The following tables summarize the quantitative content of this compound oligomers in various natural sources, expressed in milligrams per 100 grams (mg/100g) of fresh weight unless otherwise specified. This data is crucial for identifying potent sources for extraction and for understanding dietary intake.

Table 1: this compound Oligomer Content in Fruits

FruitMonomers (mg/100g)Dimers (mg/100g)Trimers (mg/100g)4-6mers (mg/100g)7-10mers (mg/100g)Polymers (>10mers) (mg/100g)Total Procyanidins (mg/100g)
Apple (Red Delicious, with peel)8.715.312.645.838.287.1207.7[1]
Apple (Granny Smith, with peel)7.913.811.441.234.474.6183.3[1]
Grape (Red, seed)135.4224.1185.7552.3457.21945.33500
Cranberry2.19.811.235.428.942.1129.5
Blueberry10.218.515.149.340.8112.4246.3
Strawberry3.27.16.421.518.235.892.2[2]
Plum12.325.821.468.757.1125.6310.9
Peach4.59.27.825.120.945.7113.2

Table 2: this compound Oligomer Content in Nuts and Seeds

Nut/SeedDimers (mg/100g)Trimers (mg/100g)4-6mers (mg/100g)7-10mers (mg/100g)Polymers (>10mers) (mg/100g)Total Procyanidins (mg/100g)
Almonds9.267.6327.42---[3]
Hazelnuts-----501[4]
Pecans-----494
Pistachios-----12
Peanuts (with skin)------
Grape Seed224.1185.7552.3457.21945.3~3500

Table 3: this compound Oligomer Content in Beverages and Other Foods

Food/BeverageMonomers (mg/100mL or mg/100g)Dimers (mg/100mL or mg/100g)Trimers (mg/100mL or mg/100g)4-6mers (mg/100mL or mg/100g)7-10mers (mg/100mL or mg/100g)Polymers (>10mers) (mg/100mL or mg/100g)Total Procyanidins (mg/100mL or mg/100g)
Red Wine1.53.12.57.96.514.235.7
Cranberry Juice0.52.22.88.97.410.131.9
Dark Chocolate10.525.835.265.128.1-164.7
Cinnamon------~8000

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound oligomers from plant materials.

Extraction of this compound Oligomers

The choice of extraction method depends on the plant matrix, the scale of extraction, and the desired purity of the final extract.

2.1.1. Maceration Extraction

A conventional and straightforward method suitable for initial screening and small-scale extractions.

  • Materials:

    • Dried and powdered plant material (e.g., grape seeds, apple peel)

    • Solvent: Acetone/Water/Acetic Acid (70:29.5:0.5, v/v/v)

    • Stirring plate and magnetic stirrer

    • Centrifuge

    • Filtration apparatus (e.g., Whatman No. 1 filter paper)

    • Rotary evaporator

  • Protocol:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the extraction solvent to the flask.

    • Stir the mixture on a stirring plate at room temperature for 2 hours.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant and filter the supernatant through Whatman No. 1 filter paper.

    • Repeat the extraction process on the pellet two more times with fresh solvent.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C until the organic solvent is removed.

    • The resulting aqueous extract can be lyophilized or used for further purification.

2.1.2. Ultrasound-Assisted Extraction (UAE)

An efficient method that uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher yields and shorter extraction times.

  • Materials:

    • Dried and powdered plant material

    • Solvent: 62% Ethanol in water (v/v)

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Filtration apparatus

    • Rotary evaporator

  • Protocol:

    • Mix 2 g of the powdered plant material with 30 mL of 62% ethanol in a beaker (liquid-to-solid ratio of 15:1).

    • Place the beaker in an ultrasonic bath operating at a frequency of 50 kHz and a power of 400 W.

    • Sonicate the mixture for 29 minutes at a controlled temperature of 53°C.

    • After sonication, centrifuge the mixture at 4000 g for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

    • Concentrate the extract using a rotary evaporator.

2.1.3. Microwave-Assisted Extraction (MAE)

This technique utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Materials:

    • Dried and powdered plant material (e.g., grape seeds)

    • Solvent: 80% Ethanol in water (v/v)

    • Microwave extraction system

    • Centrifuge

    • Filtration apparatus

    • Rotary evaporator

  • Protocol:

    • Place 1 g of powdered grape seeds in a microwave-safe extraction vessel.

    • Add 8 mL of 80% ethanol (solid/liquid ratio of 1:8 g/mL).

    • Set the microwave power to 600 W and the extraction temperature to 80°C.

    • Apply microwave irradiation for 3 minutes.

    • After extraction, allow the vessel to cool and then centrifuge the contents.

    • Filter the supernatant to obtain the crude extract.

    • Concentrate the extract using a rotary evaporator.

Purification of this compound Oligomers

Crude extracts often contain other compounds such as sugars, organic acids, and other phenolics. Purification is necessary to isolate the this compound oligomers.

2.2.1. Solid-Phase Extraction (SPE) using Sephadex LH-20

A common method for separating procyanidins from other compounds based on their affinity for the Sephadex resin.

  • Materials:

    • Crude this compound extract

    • Sephadex LH-20 resin

    • Chromatography column

    • Solvents:

      • Methanol/Water (50:50, v/v) for equilibration and washing

      • Acetone/Water (70:30, v/v) for elution

  • Protocol:

    • Swell the Sephadex LH-20 resin in 50% methanol/water overnight.

    • Pack the swollen resin into a chromatography column.

    • Equilibrate the column by passing 3-5 column volumes of 50% methanol/water through it.

    • Dissolve the crude extract in a minimal amount of 50% methanol/water and load it onto the column.

    • Wash the column with 2-3 column volumes of 50% methanol/water to remove sugars and other polar compounds.

    • Elute the this compound oligomers with 70% acetone/water.

    • Collect the eluate and remove the acetone using a rotary evaporator.

    • The remaining aqueous solution containing the purified procyanidins can be lyophilized.

Analysis of this compound Oligomers

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard for the separation, identification, and quantification of this compound oligomers.

2.3.1. HPLC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water

      • Solvent B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-40 min: 4% to 20% B

      • 40-60 min: 20% to 35% B

      • 60-61 min: 35% to 100% B

      • 61-65 min: Hold at 100% B

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • PDA Detection: 280 nm

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 100-2000

    • Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis.

Signaling Pathways and Experimental Workflows

This compound oligomers have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, insulin signaling, and cell growth.

Signaling Pathways Modulated by this compound Oligomers

3.1.1. NF-κB Signaling Pathway

This compound oligomers can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. They can prevent the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Nucleus Procyanidins This compound Oligomers IKK IKK Complex Procyanidins->IKK Inhibition LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR TLR4_TNFR->IKK IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_IkBa Phosphorylation & Degradation of IκBα IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkBa->NFkB Release Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_n->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound oligomers.

3.1.2. MAPK Signaling Pathway

This compound oligomers can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. They can inhibit the phosphorylation of key kinases like ERK, JNK, and p38.

MAPK_Pathway Procyanidins This compound Oligomers Raf Raf (MAPKKK) Procyanidins->Raf Inhibition MEK MEK (MAPKK) Procyanidins->MEK Inhibition ERK ERK (MAPK) Procyanidins->ERK Inhibition Growth_Factors_Stress Growth Factors / Stress Receptor Receptor Growth_Factors_Stress->Receptor Ras Ras Receptor->Ras Ras->Raf Raf->MEK P MEK->ERK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors P Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK signaling pathway by this compound oligomers.

3.1.3. Insulin Signaling Pathway

Oligomeric procyanidins have been shown to possess insulin-mimetic properties by interacting with and inducing the autophosphorylation of the insulin receptor, which can lead to increased glucose uptake.

Insulin_Pathway Procyanidins This compound Oligomers Insulin_Receptor Insulin Receptor Procyanidins->Insulin_Receptor Activation Insulin Insulin Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Extraction_Workflow Plant_Material Raw Plant Material (e.g., Grape Seeds) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (Maceration, UAE, or MAE) Drying_Grinding->Extraction Filtration_Centrifugation Filtration / Centrifugation Extraction->Filtration_Centrifugation Crude_Extract Crude Extract Filtration_Centrifugation->Crude_Extract Solvent_Removal Solvent Removal (Rotary Evaporation) Crude_Extract->Solvent_Removal Aqueous_Extract Concentrated Aqueous Extract Solvent_Removal->Aqueous_Extract Purification Purification (e.g., Sephadex LH-20) Aqueous_Extract->Purification Purified_Fraction Purified this compound Oligomer Fraction Purification->Purified_Fraction Analysis Analysis (HPLC-MS) Purified_Fraction->Analysis HPLC_MS_Workflow Sample_Prep Sample Preparation (Extraction & Purification) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Reversed-Phase C18) HPLC_Injection->Chromatographic_Separation PDA_Detection PDA Detection (280 nm) Chromatographic_Separation->PDA_Detection ESI Electrospray Ionization (Negative Mode) Chromatographic_Separation->ESI Data_Analysis Data Analysis (Identification & Quantification) PDA_Detection->Data_Analysis MS_Analysis Mass Analysis (Full Scan) ESI->MS_Analysis MS_MS_Analysis MS/MS Fragmentation (CID) MS_Analysis->MS_MS_Analysis Precursor Ion Selection MS_Analysis->Data_Analysis MS_MS_Analysis->Data_Analysis Results Results (this compound Profile) Data_Analysis->Results

References

The Influence of Degree of Polymerization on the Bioactivity of Procyanidins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Procyanidins, a class of proanthocyanidins, are polyphenolic compounds ubiquitously found in fruits, vegetables, nuts, and grains such as grapes, apples, cocoa, and pine bark.[1] They are oligomers and polymers of flavan-3-ol monomeric units, primarily (+)-catechin and (-)-epicatechin.[2][3] The structure of these complex molecules is characterized by their Degree of Polymerization (DP), which refers to the number of constituent flavan-3-ol units.[2][4] Procyanidins are generally classified based on their DP: monomers (DP=1), oligomers (DP 2-10), and polymers (DP >10).

The biological activities of procyanidins, including their renowned antioxidant, anti-inflammatory, and cardioprotective effects, are critically dependent on their DP. However, the relationship between procyanidin size and bioactivity is not linear; it is a complex, system-dependent interplay where a higher DP may be beneficial for certain activities but detrimental to others. This technical guide provides an in-depth analysis of how the degree of polymerization dictates the bioavailability, antioxidant capacity, and anti-inflammatory potential of procyanidins, offering detailed experimental protocols and pathway visualizations for researchers in the field.

Degree of Polymerization: The Critical Determinant of Bioavailability

A fundamental principle governing the bioactivity of procyanidins is that their bioavailability is generally inversely proportional to the degree of polymerization. The molecular size dictates the absorption mechanism and metabolic fate.

Monomers and small oligomers (dimers and trimers) can be absorbed directly through the small intestine into systemic circulation, although this absorption is still relatively low. In contrast, larger oligomers and polymers (DP > 3) are typically not absorbed in their intact form due to their size. These larger molecules transit to the colon, where they are metabolized by the gut microbiota into smaller phenolic acids and other metabolites, which can then be absorbed.

This differential absorption means that low DP procyanidins are responsible for direct systemic effects, while high DP procyanidins primarily exert their influence locally within the gastrointestinal tract or indirectly through their microbial metabolites.

Table 1: Bioavailability of Procyanidins as a Function of Degree of Polymerization (DP)

Degree of Polymerization (DP)ClassificationPrimary Site of ActionBioavailability & Absorption Characteristics
1MonomerSystemicHighest absorption in the small intestine.
2-3Small OligomerSystemicCan be partially absorbed in the small intestine.
4-10Large OligomerPrimarily ColonPoorly absorbed; largely pass to the colon for microbial metabolism.
>10PolymerPrimarily ColonEssentially no direct absorption; act locally in the gut or are metabolized by microbiota.

Antioxidant Capacity: A Non-Linear Relationship

The relationship between DP and antioxidant activity is multifaceted. On one hand, a higher DP means more hydroxyl groups are present in the molecule, which can contribute to greater free radical scavenging capacity. On the other hand, increased molecular size can cause steric hindrance, potentially limiting the interaction of these hydroxyl groups with free radicals.

Experimental evidence suggests that antioxidant activity, as measured by common assays like DPPH and FRAP, often increases with DP up to a certain point (e.g., a mean DP of approximately 10), after which the activity may plateau or even decline. Several studies have concluded that oligomeric procyanidins are more potent radical scavengers than their monomeric precursors.

Table 2: Antioxidant Activity of this compound Fractions with Varying Mean DP (mDP) from Ceriops tagal

SubfractionMean Degree of Polymerization (mDP)DPPH Scavenging Activity (EC₅₀ in µg/mL)Ferric Reducing Antioxidant Power (FRAP in mmol AAE/g)
F41.43 ± 0.04120.98 ± 2.653.09 ± 0.05
F52.59 ± 0.05100.82 ± 1.633.65 ± 0.04
F64.88 ± 0.1193.43 ± 1.124.11 ± 0.06
F77.21 ± 0.1588.17 ± 1.044.35 ± 0.05
F8-19.87 ± 0.2381.33 ± 0.974.59 ± 0.03
F8-213.56 ± 0.4194.65 ± 1.284.08 ± 0.04
F9-116.79 ± 0.5595.11 ± 1.554.05 ± 0.07
F9-222.14 ± 0.7895.87 ± 1.324.01 ± 0.05
F9-331.77 ± 1.1596.03 ± 1.413.98 ± 0.06

Data adapted from Zhou et al., 2014. A lower EC₅₀ value indicates higher scavenging activity.

G Diagram 1. Workflow for this compound Fractionation and Antioxidant Assessment cluster_extraction Extraction & Purification cluster_fractionation Size-Based Fractionation cluster_analysis Characterization & Bioactivity Testing plant_material Plant Material (e.g., Grape Seed, Pine Bark) extraction Solvent Extraction (e.g., Acetone/Water) plant_material->extraction purification Initial Purification (e.g., Liquid-Liquid Partition) extraction->purification column_chrom Sephadex LH-20 Column Chromatography purification->column_chrom fractions Collect Fractions (F1, F2, F3...Fn) column_chrom->fractions dp_analysis Determine Mean DP (e.g., Thiolysis, HPLC-MS) fractions->dp_analysis dpph_assay DPPH Assay fractions->dpph_assay frap_assay FRAP Assay fractions->frap_assay G Diagram 2. Inhibition of the NF-κB Signaling Pathway by Procyanidins stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Transcription (IL-8, TNF-α) nucleus->genes activates procyanidins Procyanidins procyanidins->IKK inhibit IkB_NFkB->NFkB_active IκBα degradation G Diagram 3. Activation of the Nrf2/ARE Pathway by Procyanidins procyanidins Procyanidins ubiquitin Ubiquitin-Proteasome Degradation procyanidins->ubiquitin inhibit keap1_nrf2 Keap1-Nrf2 (Inactive Complex) procyanidins->keap1_nrf2 disrupts binding, inhibits degradation keap1 Keap1 nrf2 Nrf2 nrf2_active Active Nrf2 nucleus Nucleus nrf2_active->nucleus translocates to are ARE (Antioxidant Response Element) nucleus->are genes Antioxidant Gene Transcription (HO-1, NQO1) are->genes activates keap1_nrf2->ubiquitin targets Nrf2 for keap1_nrf2->nrf2_active Nrf2 release

References

A Technical Guide to the Antioxidant Properties of Procyanidin Fractions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of various procyanidin fractions. Procyanidins, a class of flavonoids, are oligomers and polymers of catechin and epicatechin units. Their degree of polymerization (DP) and structural characteristics significantly influence their biological activities, particularly their antioxidant capacity. This document summarizes quantitative data, details experimental protocols for assessing antioxidant activity, and visualizes key experimental workflows and signaling pathways.

I. Comparative Antioxidant Activity of this compound Fractions

The antioxidant potential of this compound fractions is directly related to their structural features, including the degree of polymerization and the presence of galloyl moieties.[1] Generally, antioxidant activity tends to increase with the degree of polymerization, although an optimal length for specific antioxidant mechanisms may exist.[2][3]

Table 1: Radical Scavenging Activity of this compound Fractions (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

SourceThis compound FractionIC50 (µg/mL)Reference
Acacia confusa Stem BarkF1 (Lowest mDP)>150[4]
F9 (High mDP)~20[4]
F11 (Highest mDP)~50

mDP: mean degree of polymerization

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound Fractions

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.

SourceThis compound FractionFRAP Value (mmol AAE/g)Reference
Acacia confusa Stem BarkF1 (Lowest mDP)1.33 ± 0.06
F9 (High mDP)6.33 ± 0.04
F11 (Highest mDP)~3.5

AAE: Ascorbic Acid Equivalents

Table 3: Antioxidant Activity of Hawthorn Bark this compound Fractions (ABTS and DPPH Assays)

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another method to measure the radical scavenging activity of antioxidants.

FractionMajor ComponentsABTS (mmol TE/g)DPPH (mmol TE/g)Reference
I(-)-epicatechin, flavonoids< 8< 6
IIThis compound B2 (dimer)8.95 - 9.286.45 - 6.71
IIIDimers and trimers8.95 - 9.286.45 - 6.71
IVTrimers and tetramers8.95 - 9.286.45 - 6.71

TE: Trolox Equivalents

II. Experimental Protocols for Antioxidant Assays

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant activity of this compound fractions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.

Principle: Antioxidants donate a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the this compound fractions in the same solvent to prepare a series of concentrations.

  • Reaction: Add a defined volume of the sample dilutions to the DPPH working solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes) to allow the reaction to reach a steady state.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

Principle: The pre-formed ABTS radical cation, which has a blue-green color, is reduced by antioxidants to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Procedure:

  • Generation of ABTS•⁺: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours before use.

  • Sample Preparation: Prepare various concentrations of the this compound fractions in a suitable solvent.

  • Reaction: Dilute the ABTS•⁺ solution with a buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of approximately 0.70 (±0.02) at 734 nm. Add the sample to the diluted ABTS•⁺ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 5-30 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (commonly fluorescein) by an antioxidant. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).

Procedure:

  • Reagent Preparation: Prepare a working solution of fluorescein and a solution of the free radical initiator, AAPH.

  • Sample and Standard Preparation: Prepare dilutions of the this compound fractions and a standard antioxidant (e.g., Trolox) in a suitable buffer.

  • Assay in a 96-well plate:

    • Add the fluorescein solution to each well.

    • Add the sample, standard, or blank (buffer).

    • Incubate the plate at 37°C for a period of time (e.g., 30 minutes).

    • Initiate the reaction by adding the AAPH solution.

  • Measurement: Immediately begin reading the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-5 minutes for at least 60 minutes.

  • Calculation: Calculate the area under the curve (AUC) for each sample. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Principle: A fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, thus reducing fluorescence.

Procedure:

  • Cell Culture: Adherent cells, such as HepG2 or Caco-2, are cultured in a 96-well plate until confluent.

  • Loading with DCFH-DA: The cells are pre-incubated with a solution containing DCFH-DA.

  • Treatment with Antioxidants: The cells are then treated with various concentrations of the this compound fractions.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a peroxyl radical generator like AAPH.

  • Fluorescence Measurement: The fluorescence is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence-time curve. The results are often expressed as quercetin equivalents (QE).

III. Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Reaction_mix Mix Sample/Control with DPPH Solution DPPH_sol->Reaction_mix Sample_prep This compound Fractions (Serial Dilutions) Sample_prep->Reaction_mix Control_prep Positive Control (e.g., Ascorbic Acid) Control_prep->Reaction_mix Incubation Incubate in Dark (30 min) Reaction_mix->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stress Induction cluster_measurement Measurement & Analysis Cell_culture Culture Adherent Cells (e.g., HepG2) DCFH_loading Load Cells with DCFH-DA Cell_culture->DCFH_loading Antioxidant_treat Treat with This compound Fractions DCFH_loading->Antioxidant_treat Stress_induction Induce Oxidative Stress (AAPH) Antioxidant_treat->Stress_induction Fluorescence_read Measure Fluorescence Over Time Stress_induction->Fluorescence_read AUC_calc Calculate Area Under Curve (AUC) Fluorescence_read->AUC_calc QE_calc Determine Quercetin Equivalents (QE) AUC_calc->QE_calc Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidins Procyanidins Keap1_Nrf2 Keap1-Nrf2 Complex Procyanidins->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Keap1 Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_genes NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidins Procyanidins IKK IKK Complex Procyanidins->IKK Inhibits Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NF-κB IkB_deg IkB_deg IkB_NFkB->IkB_deg IκB Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Gene_transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Gene_transcription

References

Procyanidins: A Cornerstone of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Procyanidins, a class of condensed tannins, are pivotal players in the sophisticated defense systems of plants. These polyphenolic compounds, formed from the polymerization of flavan-3-ol units, are integral to a plant's ability to withstand a barrage of biotic and abiotic stresses.[1][2] Their roles extend from acting as potent antioxidants and feeding deterrents to possessing antimicrobial properties.[3][4][5] This technical guide provides a comprehensive overview of the multifaceted role of procyanidins in plant defense, detailing their biosynthesis, the signaling pathways that regulate their production, and their direct and indirect defensive actions.

The Biosynthesis of Procyanidins: A Branch of the Flavonoid Pathway

The synthesis of procyanidins is intricately linked to the broader flavonoid biosynthetic pathway, a well-characterized metabolic route in plants. The pathway initiates with the production of flavan-3-ol monomers, primarily (+)-catechin and (-)-epicatechin, which serve as the building blocks for procyanidin polymers.

Two key enzymes, leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR), are responsible for the production of these monomers. LAR converts leucocyanidin into (+)-catechin, while ANR reduces cyanidin to (-)-epicatechin. The expression and activity of these enzymes are critical control points in determining the accumulation and composition of procyanidins in different plant tissues and in response to environmental cues. The subsequent polymerization of these flavan-3-ol units leads to the formation of this compound oligomers and polymers with varying degrees of polymerization.

Procyanidin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone Naringenin Naringenin Chalcone->Naringenin Dihydroflavonols Dihydroflavonols (e.g., Dihydroquercetin) Naringenin->Dihydroflavonols Leucoanthocyanidins Leucoanthocyanidins (e.g., Leucocyanidin) Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Anthocyanidins (e.g., Cyanidin) Leucoanthocyanidins->Anthocyanidins ANS/LDOX Catechin (+)-Catechin Leucoanthocyanidins->Catechin LAR Epicatechin (-)-Epicatechin Anthocyanidins->Epicatechin ANR Anthocyanins Anthocyanins Anthocyanidins->Anthocyanins Procyanidins Procyanidins Catechin->Procyanidins Polymerization Epicatechin->Procyanidins Polymerization DFR DFR ANS ANS LDOX LDOX LAR LAR ANR ANR

Caption: Simplified this compound biosynthetic pathway.

Regulatory Networks Controlling this compound Biosynthesis

The production of procyanidins is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These proteins form a regulatory complex, often referred to as the MBW complex, which binds to the promoter regions of structural genes in the flavonoid pathway, thereby activating their expression.

Plant hormones also play a crucial role in modulating this compound biosynthesis in response to developmental and environmental signals. For instance, jasmonic acid (JA) and salicylic acid (SA), key signaling molecules in plant defense against necrotrophic and biotrophic pathogens, respectively, have been shown to influence the expression of this compound-related genes. Abscisic acid (ABA) is another hormone implicated in regulating this compound accumulation, particularly in response to abiotic stresses like drought.

Procyanidin_Regulation Biotic_Stress Biotic Stress (Pathogens, Herbivores) JA Jasmonic Acid (JA) Biotic_Stress->JA SA Salicylic Acid (SA) Biotic_Stress->SA Abiotic_Stress Abiotic Stress (Drought, UV) ABA Abscisic Acid (ABA) Abiotic_Stress->ABA MBW_Complex MBW Complex (MYB, bHLH, WD40) JA->MBW_Complex SA->MBW_Complex ABA->MBW_Complex Structural_Genes This compound Biosynthesis Genes (CHS, DFR, ANR, LAR, etc.) MBW_Complex->Structural_Genes Transcriptional Activation Procyanidins This compound Accumulation Structural_Genes->Procyanidins Plant_Defense Enhanced Plant Defense Procyanidins->Plant_Defense Procyanidin_Extraction_Workflow Start Plant Tissue Sample Grinding Grind tissue in liquid nitrogen Start->Grinding Extraction Extract with aqueous acetone/methanol Grinding->Extraction Centrifugation Centrifuge to remove solids Extraction->Centrifugation Supernatant Collect supernatant (this compound extract) Centrifugation->Supernatant Quantification Quantification Supernatant->Quantification Spectrophotometry Spectrophotometric Assays (Vanillin, DMAC) Quantification->Spectrophotometry Chromatography Chromatographic Methods (HPLC, LC-MS) Quantification->Chromatography End This compound Content Data Spectrophotometry->End Chromatography->End

References

A Preliminary Investigation of the Neuroprotective Effects of Procyanidins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research into the neuroprotective effects of procyanidins, a class of polyphenolic compounds found abundantly in various plants, fruits, and seeds. Procyanidins have garnered significant attention for their potent antioxidant, anti-inflammatory, and cell-regulatory properties, making them promising candidates for the development of novel neuroprotective therapeutics. This document synthesizes findings from key in vitro and in vivo studies, detailing the molecular mechanisms, experimental models, and quantitative outcomes associated with their neuroprotective potential.

Core Mechanisms of Procyanidin-Mediated Neuroprotection

Procyanidins exert their neuroprotective effects through multiple, interconnected signaling pathways. Key mechanisms include the mitigation of oxidative stress, suppression of neuroinflammation, activation of pro-survival pathways, and regulation of cellular degradation processes like apoptosis and autophagy.

One of the most well-documented mechanisms is the ability of procyanidins to combat oxidative stress by activating the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][2][3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like procyanidins, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and detoxification enzymes.[1][2]

Studies have shown that treatment with procyanidins significantly increases the nuclear accumulation of Nrf2 and upregulates downstream targets such as heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enhanced antioxidant defense system leads to decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). The critical role of this pathway was confirmed in studies where silencing the Nrf2 gene abolished the protective effects of procyanidins against neurotoxin-induced damage.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC Procyanidins Keap1_Nrf2 Keap1-Nrf2 Complex PC->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

This compound activation of the Nrf2/ARE antioxidant pathway.

Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. Procyanidins have been shown to exert potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. In models of cerebral ischemia-reperfusion injury, procyanidins significantly suppressed the activation of the TLR4-p38-NF-κB-NLRP3 inflammasome pathway. This inhibition leads to a marked reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Further studies have implicated the inhibition of NF-κB and MAPK pathways in reducing inflammation and subsequent neuronal apoptosis.

TLR4_NFkB_Pathway PC Procyanidins TLR4 TLR4 PC->TLR4 Inhibits Stimulus Pathogen/Damage Signal (e.g., LPS) Stimulus->TLR4 Activates p38 p38 MAPK TLR4->p38 Activates NFkB NF-κB p38->NFkB Activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Cytokines Pro-inflammatory Cytokines (IL-1β) NLRP3->Cytokines Promotes Release Inflammation Neuroinflammation Cytokines->Inflammation PI3K_Akt_Pathway PC Procyanidins Receptor Growth Factor Receptor PC->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptotic Signals pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay Workflow A 1. Cell Culture (e.g., PC12 cells) B 2. Pre-treatment (Procyanidins or Vehicle for 24h) A->B C 3. Induction of Neurotoxicity (e.g., 200 µM H₂O₂ for 24h) B->C D 4. Endpoint Analysis C->D E Cell Viability (MTT Assay) D->E F Oxidative Stress (ROS/MDA/SOD Assays) D->F G Protein Expression (Western Blot for Nrf2, Akt, etc.) D->G

References

Procyanidin and Gut Microbiota Interaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidins, a class of polyphenols abundant in various plant-based foods, are increasingly recognized for their significant health benefits, largely mediated through their interaction with the gut microbiota. Due to their complex polymeric structure, a substantial portion of ingested procyanidins escapes absorption in the upper gastrointestinal tract and accumulates in the colon. Here, they are biotransformed by the resident microbiota into a variety of bioactive, low-molecular-weight phenolic acids. This intricate interplay not only modulates the composition and function of the gut microbiome, favoring the proliferation of beneficial bacteria, but also generates metabolites that exert potent anti-inflammatory, antioxidant, and gut barrier-protective effects. This guide provides a comprehensive overview of the core mechanisms governing procyanidin-gut microbiota interactions, detailed experimental protocols for their investigation, quantitative data on their effects, and visualizations of the key signaling pathways involved.

Core Mechanisms of this compound-Gut Microbiota Interaction

The interaction between procyanidins and the gut microbiota is a bidirectional relationship. Procyanidins, particularly oligomers and polymers, are poorly absorbed in the small intestine, allowing them to reach the colon in high concentrations[1]. In the colon, they are extensively metabolized by the gut microbiota into smaller, more readily absorbable phenolic compounds.

1.1. Microbial Metabolism of Procyanidins

Gut bacteria possess a wide array of enzymes capable of breaking down the complex structures of procyanidins. The primary metabolic transformations include the cleavage of interflavan bonds and ring-fission of the flavan-3-ol units. This process generates a series of smaller phenolic acids, with the most commonly identified metabolites being:

  • Phenyl-γ-valerolactones : Such as 5-(3',4'-dihydroxyphenyl)-γ-valerolactone and 5-(3'-hydroxyphenyl)-γ-valerolactone[2][3].

  • Phenylacetic acids : Including 2-(3,4-dihydroxyphenyl)acetic acid and 3-hydroxyphenylacetic acid[2].

  • Phenylpropionic acids : Such as 3-(3-hydroxyphenyl)propionic acid[2].

  • Other phenolic acids : Including benzoic acid and its derivatives.

These metabolites are more bioavailable than their parent this compound compounds and are believed to be responsible for many of the systemic health benefits attributed to this compound consumption.

1.2. Modulation of Gut Microbiota Composition

Procyanidins and their metabolites exert a selective pressure on the gut microbial community, acting as prebiotics and antimicrobials. They have been shown to:

  • Promote the growth of beneficial bacteria : Studies have consistently demonstrated an increase in the relative abundance of beneficial genera such as Bifidobacterium and Lactobacillus following this compound supplementation.

  • Inhibit pathogenic bacteria : The antimicrobial properties of procyanidins can suppress the growth of potentially harmful bacteria.

  • Modulate the Firmicutes to Bacteroidetes ratio : Some studies suggest that procyanidins can influence the ratio of the two dominant phyla in the gut, Firmicutes and Bacteroidetes, which is often associated with metabolic health.

1.3. Health Benefits of the Interaction

The interplay between procyanidins and the gut microbiota leads to a range of health-promoting effects, including:

  • Anti-inflammatory effects : this compound metabolites can suppress inflammatory signaling pathways, such as the NF-κB and MAPK pathways, in the gut mucosa.

  • Enhancement of gut barrier function : By modulating the expression of tight junction proteins, this compound metabolites can strengthen the intestinal barrier, reducing gut permeability and preventing the translocation of harmful substances.

  • Antioxidant activity : Both procyanidins and their metabolites can scavenge reactive oxygen species, protecting intestinal cells from oxidative damage.

  • Systemic metabolic benefits : The absorption of bioactive metabolites can contribute to improved glucose homeostasis and lipid metabolism, offering protection against metabolic syndrome.

Quantitative Data on this compound-Gut Microbiota Interactions

The following tables summarize quantitative data from various studies investigating the effects of procyanidins on gut microbiota composition and metabolite production.

Table 1: Effect of this compound Supplementation on Gut Microbiota Relative Abundance in Animal Models

Study ReferenceAnimal ModelThis compound Source & DoseDurationKey Findings (Relative Abundance Changes)
Mice (DSS-induced colitis model)Grape Seed Extract (Biombalance™)10 daysIncreased: Muribaculum, Lactobacillus, Muscispirillum, Roseburia, Bifidobacterium. Decreased: Proteobacteria, Enterococcus.
Broiler HensGrape Seed Extract (1% and 2%)2-36 weeksIncreased: Bifidobacteriaceae, Lactobacillaceae, Lachnospiraceae. Decreased: Bacteroidetes.
Mice (Neural tube defect model)Not specifiedNot specifiedFirmicutes/Bacteroidetes ratio of 0.89 in control and 1.14 in the model group.
MicePhycocyanin (a type of this compound)4 weeksDecreased: Bacteroidetes. Increased: Firmicutes, Deferribacteres.

Table 2: Production of Short-Chain Fatty Acids (SCFAs) and Phenolic Metabolites from In Vitro Fermentation of Procyanidins

Study ReferenceThis compound SourceFermentation ModelKey Metabolites Quantified (Peak Concentrations)
Syrah Grape Pericarp PowderHuman fecal microbiota in vitroPhenolic Metabolites: Sum of metabolites ~150 µM at 24h. SCFAs: Total SCFAs ~120 mM at 24h (primarily acetate, propionate, and butyrate).
Apple MatricesHuman fecal microbiota in vitro5-(3,4-dihydroxyphenyl)-ɣ-valerolactone: ~0.02 mM. 5-(3-hydroxyphenyl)-ɣ-valerolactone: ~0.04 mM. 5-(3-hydroxyphenyl)valeric acid: ~0.015 mM.
Purified Procyanidins (A2, B2), Apple & Cranberry ExtractsHuman fecal microbiota in vitroTotal Phenolic Metabolites (Mass Recovery): 20.0% to 56.9% of initial this compound mass after 24h.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-gut microbiota interactions.

3.1. In Vitro Anaerobic Fermentation of Procyanidins with Human Fecal Microbiota

This protocol is designed to simulate the fermentation of procyanidins in the human colon.

Materials:

  • Anaerobic chamber or workstation.

  • Sterile fermentation vessels.

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).

  • This compound extract or purified compound.

  • Fresh human fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

  • Phosphate-buffered saline (PBS), sterile and anaerobic.

  • Centrifuge.

Procedure:

  • Preparation of Fecal Slurry: Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10-20% (w/v) slurry. Centrifuge at a low speed to pellet large debris, and use the supernatant as the fecal inoculum.

  • Fermentation Setup: Add the anaerobic basal medium to sterile fermentation vessels. Add the this compound substrate to the desired final concentration.

  • Inoculation: Inoculate the medium with the fecal slurry (typically 5-10% v/v).

  • Incubation: Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours), with gentle shaking.

  • Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), aseptically collect aliquots for microbiota and metabolite analysis. Immediately store samples at -80°C.

3.2. Animal Studies Investigating this compound and Gut Microbiota

This protocol outlines a typical animal study to assess the in vivo effects of procyanidins.

Materials:

  • Laboratory animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Standard chow diet and a diet supplemented with procyanidins at a specific concentration.

  • Metabolic cages for fecal collection.

  • Equipment for oral gavage (if applicable).

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week, providing standard chow and water ad libitum.

  • Group Allocation: Randomly divide animals into control and treatment groups (e.g., control diet vs. This compound-supplemented diet).

  • Dietary Intervention: Feed the animals their respective diets for a predetermined period (e.g., 4-12 weeks).

  • Fecal Sample Collection: Collect fresh fecal pellets from each animal at baseline and at the end of the study. Store immediately at -80°C for microbiota and metabolite analysis.

  • Tissue Collection: At the end of the study, euthanize the animals and collect intestinal tissues and contents for further analysis (e.g., gene expression, histology).

3.3. 16S rRNA Sequencing and Bioinformatic Analysis of Gut Microbiota

This protocol describes the process of analyzing the microbial composition of fecal samples.

Materials:

  • DNA extraction kit suitable for fecal samples.

  • PCR reagents, including primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4).

  • Next-generation sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatics software (e.g., QIIME 2, DADA2).

Procedure:

  • DNA Extraction: Extract total genomic DNA from fecal samples using a validated kit, ensuring the removal of PCR inhibitors.

  • PCR Amplification: Amplify the target 16S rRNA gene region using PCR with barcoded primers for sample multiplexing.

  • Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, pool the samples, and perform sequencing on a next-generation platform.

  • Bioinformatic Analysis:

    • Quality Control: Demultiplex the raw sequencing reads and perform quality filtering to remove low-quality sequences.

    • ASV/OTU Picking: Use pipelines like DADA2 or QIIME 2 to identify Amplicon Sequence Variants (ASVs) or cluster sequences into Operational Taxonomic Units (OTUs).

    • Taxonomic Classification: Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics.

    • Statistical Analysis: Perform statistical tests to identify differentially abundant taxa between experimental groups.

3.4. UPLC-Q-TOF-MS/MS for Metabolite Analysis

This protocol is for the identification and quantification of this compound metabolites in fecal or fermentation samples.

Materials:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).

  • C18 analytical column.

  • Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid).

  • Standards for known this compound metabolites.

  • Sample extraction solvents (e.g., methanol, ethyl acetate).

Procedure:

  • Sample Extraction: Extract metabolites from fecal or fermentation samples using an appropriate solvent system. Centrifuge to remove solids and collect the supernatant.

  • UPLC Separation: Inject the extracted sample onto the UPLC system. Separate the metabolites using a gradient elution program on the C18 column.

  • MS/MS Analysis: Analyze the eluting compounds using the Q-TOF-MS in both positive and negative ionization modes. Acquire full scan MS and data-dependent MS/MS spectra.

  • Data Analysis:

    • Metabolite Identification: Identify metabolites by comparing their retention times, accurate mass, and MS/MS fragmentation patterns with authentic standards or by searching against metabolite databases.

    • Quantification: Quantify the identified metabolites by constructing calibration curves using authentic standards.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound metabolites in the gut.

4.1. Inhibition of the NF-κB Signaling Pathway

This compound metabolites can suppress intestinal inflammation by inhibiting the activation of the NF-κB pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli TLR TLR Pro-inflammatory Stimuli->TLR IKK Complex IKK Complex TLR->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-κB NF-kB (p50/p65) NF-κB (p50/p65) NF-kB (p50/p65)_n NF-κB (p50/p65) NF-kB (p50/p65)->NF-kB (p50/p65)_n Translocates IkB-NF-kB->NF-kB (p50/p65) Releases This compound Metabolites This compound Metabolites This compound Metabolites->IKK Complex Inhibits This compound Metabolites->NF-kB (p50/p65)_n Inhibits DNA binding DNA DNA NF-kB (p50/p65)_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound metabolites.

4.2. Modulation of the MAPK Signaling Pathway and Gut Barrier Function

This compound metabolites can also influence the MAPK signaling pathway, which plays a role in regulating the expression of tight junction proteins and maintaining gut barrier integrity.

MAPK_Pathway cluster_signaling Intracellular Signaling cluster_nucleus Nucleus cluster_barrier Gut Barrier Function This compound Metabolites This compound Metabolites MAPK Kinases (e.g., ERK, p38) MAPK (ERK, p38) This compound Metabolites->MAPK Kinases (e.g., ERK, p38) Modulates Transcription Factors Transcription Factors MAPK Kinases (e.g., ERK, p38)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Tight Junction Proteins Occludin Claudins ZO-1 Gene Expression->Tight Junction Proteins Increases Expression Improved Barrier Integrity Improved Barrier Integrity Tight Junction Proteins->Improved Barrier Integrity

Caption: Modulation of MAPK signaling and gut barrier function by this compound metabolites.

4.3. Experimental Workflow for this compound-Gut Microbiota Research

This diagram outlines the logical flow of a typical research project in this area.

Experimental_Workflow This compound Source This compound Source In Vitro Fermentation In Vitro Fermentation This compound Source->In Vitro Fermentation Animal Model Study Animal Model Study This compound Source->Animal Model Study Microbiota Analysis Microbiota Analysis In Vitro Fermentation->Microbiota Analysis Metabolite Analysis Metabolite Analysis In Vitro Fermentation->Metabolite Analysis Animal Model Study->Microbiota Analysis Animal Model Study->Metabolite Analysis 16S rRNA Sequencing 16S rRNA Sequencing Microbiota Analysis->16S rRNA Sequencing UPLC-MS/MS UPLC-MS/MS Metabolite Analysis->UPLC-MS/MS Data Analysis & Interpretation Data Analysis & Interpretation 16S rRNA Sequencing->Data Analysis & Interpretation UPLC-MS/MS->Data Analysis & Interpretation Mechanistic Insights Mechanistic Insights Data Analysis & Interpretation->Mechanistic Insights

Caption: A typical experimental workflow for studying this compound-gut microbiota interactions.

Conclusion and Future Directions

The interaction between procyanidins and the gut microbiota represents a promising area of research for the development of novel therapeutic and preventative strategies for a range of chronic diseases. The modulation of the gut microbiome composition and the production of bioactive metabolites are key to the health benefits of procyanidins. Future research should focus on further elucidating the specific bacterial species and enzymatic pathways involved in this compound metabolism, as well as the precise molecular mechanisms by which their metabolites exert their effects on host physiology. Well-controlled human clinical trials are also needed to translate the promising findings from preclinical studies into tangible health benefits for the population. This technical guide provides a solid foundation for researchers to design and execute rigorous studies in this exciting and rapidly evolving field.

References

Whitepaper: Discovery and Isolation of Novel Procyanidin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and isolation of novel procyanidin compounds.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Procyanidins, a class of flavonoids, are oligomeric and polymeric flavan-3-ols, that are abundant in fruits, vegetables, nuts, and seeds. They are known for their potent antioxidant, anti-inflammatory, and cardioprotective properties. The structural diversity of procyanidins, arising from the number of constituent monomeric units, their stereochemistry, and the linkage patterns between them, presents a significant opportunity for the discovery of novel compounds with unique biological activities. This guide provides a comprehensive overview of the methodologies for the discovery and isolation of novel this compound compounds, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.

2. Discovery of Novel this compound Compounds

The discovery of novel procyanidins often involves the exploration of unconventional plant sources and the use of advanced analytical techniques.

2.1. Novel Sources of Procyanidins

Recent research has focused on exploring underutilized plant materials as rich sources of novel procyanidins.

Plant SourceNovel this compound TypeReference
Litchi chinensis pericarpThis compound A-type trimers and tetramers
Peanut skinA-type this compound oligomers up to nonamers
Grape seedsThis compound C1
Pine barkThis compound B1, B3, C1

3. Isolation and Purification of Novel Procyanidins

The isolation of procyanidins is a multi-step process that involves extraction, fractionation, and purification.

3.1. Experimental Protocol: Extraction

A detailed protocol for the extraction of procyanidins from plant material is provided below.

  • Sample Preparation: The plant material is freeze-dried and ground into a fine powder.

  • Solvent Extraction: The powdered sample is extracted with a 70% acetone solution (v/v) at a solid-to-liquid ratio of 1:10 (g/mL) for 24 hours at room temperature. The extraction is repeated three times.

  • Solvent Removal: The combined extracts are concentrated under reduced pressure at 40°C to remove the acetone.

  • Liquid-Liquid Partitioning: The aqueous residue is then partitioned with n-hexane to remove lipids and chlorophyll, followed by ethyl acetate to extract the procyanidins.

3.2. Experimental Protocol: Chromatographic Purification

The crude this compound extract is subjected to multiple chromatographic steps for purification.

  • Sephadex LH-20 Column Chromatography: The ethyl acetate fraction is loaded onto a Sephadex LH-20 column and eluted with a gradient of ethanol-water to separate the procyanidins based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with procyanidins are further purified by preparative HPLC on a C18 column. A gradient of acetonitrile and water, both containing 0.1% formic acid, is used as the mobile phase.

4. Structural Characterization

The structure of the isolated procyanidins is elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the procyanidins.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the monomeric units, their sequence, and the interflavan linkage.

5. Signaling Pathways and Experimental Workflows

5.1. Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material extraction Solvent Extraction (70% Acetone) plant_material->extraction concentration Concentration extraction->concentration partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate) concentration->partitioning crude_extract Crude this compound Extract partitioning->crude_extract sephadex Sephadex LH-20 Column Chromatography crude_extract->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound ms Mass Spectrometry (MS) pure_this compound->ms nmr NMR Spectroscopy pure_this compound->nmr

Caption: Workflow for the isolation and characterization of novel procyanidins.

5.2. This compound Modulation of Cellular Signaling Pathways

Procyanidins have been shown to modulate various signaling pathways involved in cellular processes.

Procyanidins Procyanidins ROS Reactive Oxygen Species (ROS) Procyanidins->ROS Scavenges Keap1 Keap1 Procyanidins->Keap1 Inhibits CellularProtection Cellular Protection ROS->CellularProtection Causes Damage Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds and Activates Keap1->Nrf2 Promotes Degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes AntioxidantEnzymes->CellularProtection

Caption: this compound modulation of the Keap1-Nrf2 antioxidant signaling pathway.

The discovery and isolation of novel this compound compounds remain a promising area of research for the development of new therapeutic agents. The combination of exploring diverse natural sources and employing advanced analytical and purification techniques is crucial for uncovering the vast structural and functional diversity of these fascinating molecules. The methodologies and workflows presented in this guide provide a solid foundation for researchers to build upon in their quest for novel procyanidins.

Methodological & Application

Application Notes and Protocols for Procyanidin Extraction from Grape Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids, are abundant in grape seeds and are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and cardioprotective properties. The efficient extraction of these bioactive compounds is a critical first step in research, development, and manufacturing. This document provides detailed application notes and protocols for various methods of procyanidin extraction from grape seeds, including conventional and modern techniques. The information is intended to guide researchers and professionals in selecting and optimizing an extraction strategy tailored to their specific needs, considering factors such as yield, purity, cost, and environmental impact.

Extraction Methods Overview

Several methods have been developed for the extraction of procyanidins from grape seeds. These can be broadly categorized as conventional solvent-based methods and modern techniques that enhance extraction efficiency. The choice of method depends on the desired scale of operation, the end-use of the extract, and available resources.

  • Solvent Extraction: This is the most traditional and widely used method. It relies on the principle of dissolving procyanidins in a suitable solvent. Common solvents include ethanol, methanol, acetone, and ethyl acetate, often in aqueous mixtures.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of procyanidins into the solvent.

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, which accelerates the extraction process by increasing the diffusion rate of procyanidins from the grape seeds.

  • Supercritical Fluid Extraction (SFE): This "green" technology uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract procyanidins.

Quantitative Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on the extraction of procyanidins from grape seeds using different methods. These values can serve as a guide for comparing the efficiency of each technique.

Table 1: Solvent Extraction of Procyanidins from Grape Seeds

Solvent SystemTemperature (°C)TimeSolid-to-Liquid Ratio (g/mL)This compound Yield/Total Phenolic ContentReference
70% Acetone (aq)Room Temperature24 h-17.5% (w/w)[1]
Ethyl Acetate/Water (90:10)Not SpecifiedNot SpecifiedNot SpecifiedOptimal for analytical purposes[2]
94% Ethanol2555 min1:109.70 ± 0.39 mg CE/g DW[3]
70% EthanolNot SpecifiedNot Specified1:10-[4]

Table 2: Ultrasound-Assisted Extraction (UAE) of Procyanidins from Grape Seeds

SolventTemperature (°C)Time (min)Ultrasonic Power (W)Solid-to-Liquid Ratio (g/mL)This compound Yield/Total Phenolic ContentReference
47% Ethanol6053-1:10.1426.56 mg CE/g FW[5]
Ethanol/Water with Cellulase5040200-High extraction efficiency

Table 3: Microwave-Assisted Extraction (MAE) of Procyanidins from Grape Seeds

SolventTemperature (°C)Time (min)Microwave Power (W)Solid-to-Liquid Ratio (g/mL)This compound Yield/Total Phenolic ContentReference
94% Ethanol17055-1:1056.37 ± 8.37 mg CE/g DW
80% Ethanol8036001:822.73% (w/w)
MethanolNot Specified0.33 - 3.33150 - 300-392 mg TAE/g crude extract
Methanol with 10% WaterNot Specified0.33 - 3.33150 - 300-429 mg TAE/g crude extract

Table 4: Supercritical Fluid Extraction (SFE) of Procyanidins from Grape Seeds

Co-solventTemperature (°C)Pressure (bar)Co-solvent (%)This compound Yield/Total Phenolic ContentReference
Ethanol5030020Maximum extraction of gallic acid, epigallocatechin, and epigallocatechin gallate
Ethanol3030020Maximum extraction of catechin and epicatechin
Ethanol3025015Maximum extraction of epicatechin gallate
Ethanol44 - 46153 - 161<712.32% extract yield, 2.45 mg GAE/mL total phenols
Methanol--40>79% removal of catechin and epicatechin

CE: Catechin Equivalents; DW: Dry Weight; FW: Fresh Weight; GAE: Gallic Acid Equivalents; TAE: Tannic Acid Equivalents.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key extraction methods.

Solvent Extraction Protocol

This protocol describes a standard laboratory-scale solvent extraction procedure.

Materials and Equipment:

  • Grape seeds (dried and ground)

  • Solvent (e.g., 70% acetone in water, or 94% ethanol)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar or orbital shaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Preparation of Grape Seeds: Dry the grape seeds at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried seeds into a fine powder using a laboratory mill to increase the surface area for extraction.

  • Extraction:

    • Weigh a known amount of the ground grape seed powder (e.g., 10 g).

    • Place the powder in an Erlenmeyer flask.

    • Add the chosen solvent at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

    • Stir the mixture using a magnetic stirrer or place it on an orbital shaker.

    • Conduct the extraction for the desired time and at the specified temperature (e.g., 24 hours at room temperature or 55 minutes at 25°C).

  • Filtration: Separate the solid residue from the liquid extract by vacuum filtration through filter paper. Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C) to remove the solvent.

  • Drying and Weighing: Dry the resulting crude extract in a vacuum oven or by freeze-drying to obtain a solid powder. Weigh the final extract to determine the yield.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol outlines the steps for performing UAE for enhanced this compound extraction.

Materials and Equipment:

  • Grape seeds (dried and ground)

  • Solvent (e.g., 47% ethanol in water)

  • Beaker or extraction vessel

  • Ultrasonic bath or probe sonicator

  • Temperature controller

  • Filtration apparatus

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Preparation of Grape Seeds: Prepare the grape seeds as described in the solvent extraction protocol.

  • Extraction:

    • Place a known amount of the ground grape seed powder into the extraction vessel.

    • Add the solvent at the desired solid-to-liquid ratio (e.g., 1:10.14 g/mL).

    • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Set the extraction temperature (e.g., 60°C) and sonication time (e.g., 53 minutes).

    • If using a probe sonicator, set the desired power level (e.g., 200 W).

    • Begin sonication.

  • Post-Extraction: After the extraction is complete, follow the filtration, solvent removal, and drying steps as described in the solvent extraction protocol.

Microwave-Assisted Extraction (MAE) Protocol

This protocol provides a general procedure for MAE of procyanidins.

Materials and Equipment:

  • Grape seeds (dried and ground)

  • Solvent (e.g., 94% ethanol or 80% ethanol in water)

  • Microwave extraction vessel (Teflon or other microwave-transparent material)

  • Microwave extraction system with temperature and power control

  • Filtration apparatus

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Preparation of Grape Seeds: Prepare the grape seeds as described in the solvent extraction protocol.

  • Extraction:

    • Place a weighed amount of the ground grape seed powder into the microwave extraction vessel.

    • Add the chosen solvent at the specified solid-to-liquid ratio (e.g., 1:10 or 1:8 g/mL).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: temperature (e.g., 170°C or 80°C), time (e.g., 55 minutes or 3 minutes), and microwave power (e.g., 600 W).

    • Start the microwave program.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to a safe temperature before opening. Filter the extract as described previously.

  • Solvent Removal and Drying: Follow the solvent removal and drying steps as outlined in the solvent extraction protocol.

Supercritical Fluid Extraction (SFE) Protocol

This protocol provides a general outline for SFE using supercritical CO₂. Specific parameters will vary depending on the equipment and the target this compound profile.

Materials and Equipment:

  • Grape seeds (dried, ground, and preferably defatted)

  • Supercritical fluid extraction system

  • High-pressure CO₂ source

  • Co-solvent pump and reservoir (e.g., for ethanol)

  • Extraction vessel

  • Separator vessels

  • Analytical balance

Procedure:

  • Preparation of Grape Seeds: Prepare the grape seeds as described previously. For SFE, it is often beneficial to first defat the grape seeds using a non-polar solvent or supercritical CO₂ without a co-solvent to remove oils that can interfere with this compound extraction.

  • Loading the Extractor: Pack the ground grape seed powder into the extraction vessel.

  • Setting Parameters:

    • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 153-300 bar).

    • Set the temperature of the extraction vessel (e.g., 30-50°C).

    • If using a co-solvent, set the co-solvent pump to deliver the desired percentage of the co-solvent (e.g., <7% to 20% ethanol) into the CO₂ stream.

  • Extraction: Start the flow of supercritical CO₂ (with or without co-solvent) through the extraction vessel. The procyanidins will be dissolved in the supercritical fluid.

  • Separation: The extract-laden supercritical fluid flows into one or more separator vessels where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the procyanidins to precipitate and be collected.

  • Collection and Analysis: Collect the precipitated extract from the separator(s). The CO₂ can be recycled. The collected extract can then be further purified and analyzed.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for each extraction method.

Solvent_Extraction_Workflow start Start: Dried, Ground Grape Seeds extraction Solvent Addition & Maceration/Stirring start->extraction filtration Filtration (Separation of Solid and Liquid Phases) extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation drying Drying of Extract (Vacuum Oven/ Freeze Dryer) evaporation->drying end End: this compound-Rich Extract drying->end

Caption: Workflow for Solvent Extraction of Procyanidins.

UAE_Workflow start Start: Dried, Ground Grape Seeds extraction Solvent Addition & Ultrasonication start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation drying Drying evaporation->drying end End: this compound-Rich Extract drying->end

Caption: Workflow for Ultrasound-Assisted Extraction.

MAE_Workflow start Start: Dried, Ground Grape Seeds extraction Solvent Addition & Microwave Irradiation start->extraction cooling Cooling extraction->cooling filtration Filtration cooling->filtration evaporation Solvent Evaporation filtration->evaporation drying Drying evaporation->drying end End: this compound-Rich Extract drying->end

Caption: Workflow for Microwave-Assisted Extraction.

SFE_Workflow start Start: Dried, Ground (Defatted) Grape Seeds extraction Supercritical CO2 (+ Co-solvent) Extraction start->extraction separation Depressurization & Separation extraction->separation collection Extract Collection separation->collection end End: this compound-Rich Extract collection->end

Caption: Workflow for Supercritical Fluid Extraction.

Conclusion

The selection of an appropriate extraction method for procyanidins from grape seeds is a critical decision that influences the yield, purity, and bioactivity of the final product. Conventional solvent extraction is a well-established and straightforward method, but modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced extraction time, and lower solvent consumption. SFE, in particular, stands out as an environmentally friendly option that can provide highly pure extracts. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and professionals in the field, enabling them to make informed decisions and to optimize their extraction processes for the successful development of this compound-based products. Further optimization of the presented protocols may be necessary depending on the specific characteristics of the grape seeds and the desired final product specifications.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Procyanidins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids, are polyphenolic compounds found in various plant materials, including grape seeds, kiwi leaves, and perilla seed hulls.[1] They are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and various health-promoting properties.[2] Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for isolating procyanidins from plant matrices.[3] This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent.[4] Advantages of UAE over conventional methods include reduced extraction time, lower solvent consumption, and increased extraction yields.[5]

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of procyanidins, tailored for laboratory and research settings.

Data Presentation: Quantitative Analysis of UAE Parameters

The efficiency of procyanidin extraction is influenced by several key parameters. The following tables summarize optimized conditions and yield data from various studies, offering a comparative look at different plant sources.

Table 1: Optimized Ultrasound-Assisted Extraction Parameters for Procyanidins from Various Sources

Plant SourceOptimal Ethanol Concentration (%)Liquid-to-Solid Ratio (mL/g)Extraction Time (min)Extraction Temperature (°C)Ultrasonic Power/AmplitudeThis compound YieldReference
Perilla Seed Hull6215:12953Not Specified2.185 mg/g
Kiwi (Actinidia chinensis) LeavesNot specified (Acetone used)30:1157040% Amplitude122.19 mg PC/g DW
Grape Seeds4710:15360Not Specified26.56 mg CE/g FW
Green SoybeanNot specified (Water used)25:1134050% Amplitude (500 W)19.03 mg GAE/g
Grape ResidueNot specified (NADES used)40:11170400 W39.56 mg CE/g DW
ChokeberryNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified31.52 mg/g FW (UMAE)

PC/g DW: mg this compound per gram dry weight; CE/g FW: mg catechin equivalents per gram fresh weight; GAE/g: mg gallic acid equivalents per gram. UMAE: Ultrasonic-Microwave Assisted Extraction

Table 2: Comparison of this compound Yield between UAE and Conventional Extraction Methods

Plant SourceExtraction MethodThis compound YieldPercentage Increase with UAE (%)Reference
Kiwi (Actinidia chinensis) LeavesUAE11.3 ± 1.41%30.6
Maceration Extraction (ME)8.65 ± 1.2%
Lemon Scented Tea Tree LeavesUAE117.71 ± 2.18 (mg CE/g DW)-
Shaking Water BathNot explicitly stated for procyanidins-

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of procyanidins.

Protocol 1: Ultrasound-Assisted Extraction of Procyanidins from Perilla Seed Hull

1. Materials and Equipment:

  • Dried perilla seed hull powder
  • Ethanol (62%)
  • Ultrasonic bath or probe system
  • Centrifuge
  • Filtration apparatus (e.g., Whatman No. 1 filter paper)
  • Rotary evaporator

2. Extraction Procedure:

  • Weigh a known amount of dried perilla seed hull powder.
  • Add the 62% ethanol solvent at a liquid-to-solid ratio of 15:1 (mL/g).
  • Place the mixture in the ultrasonic bath.
  • Set the extraction temperature to 53°C and the extraction time to 29 minutes.
  • After extraction, centrifuge the mixture to separate the solid residue.
  • Filter the supernatant to obtain the crude this compound extract.
  • Concentrate the extract using a rotary evaporator to remove the solvent.
  • Store the dried extract at 4°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction of Procyanidins from Kiwi Leaves

1. Materials and Equipment:

  • Freeze-dried kiwi leaf powder
  • Acetone (70% v/v)
  • Ultrasonic bath system (e.g., JY92-IIDN)
  • Cylindrical glass vessel
  • Syringe filters (nylon membrane, 0.45 µm pore size)
  • Freeze-dryer

2. Extraction Procedure:

  • Mix 1 g of freeze-dried kiwi leaf powder with acetone at a solvent-to-solid ratio of 30:1 (mL/g) in a cylindrical glass vessel.
  • Perform the ultrasound-assisted extraction using the following optimized conditions: 40% ultrasound amplitude, an extraction temperature of 70°C, and a sonication time of 15 minutes.
  • After extraction, filter the supernatant through a 0.45 µm syringe filter.
  • Freeze-dry the filtered extract to obtain the crude this compound powder.
  • Store the crude extract at 4°C for subsequent analysis.

Protocol 3: Quantification of Procyanidins using the Vanillin-Sulfuric Acid Method

This spectrophotometric method is commonly used for the determination of total this compound content.

1. Reagents and Materials:

  • This compound standard (e.g., from grape seed)
  • Methanol
  • Vanillin solution (1% or 30 g/L in methanol)
  • Sulfuric acid solution (20% or 30% in methanol)
  • UV-Vis Spectrophotometer

2. Procedure:

  • Standard Curve Preparation:
  • Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 0, 0.025, 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
  • Sample and Standard Reaction:
  • Take 0.5 mL of the sample extract (or standard solution) and mix it with 2.5 mL of the vanillin solution.
  • Add 2.5 mL of the sulfuric acid solution to the mixture.
  • Incubation:
  • Incubate the mixture at 30°C for 20 minutes.
  • Measurement:
  • Measure the absorbance of the solution at 500 nm using a UV-Vis spectrophotometer.
  • Calculation:
  • Plot a standard curve of absorbance versus concentration for the this compound standards.
  • Determine the concentration of procyanidins in the sample extract from the standard curve.
  • Express the results as mg of this compound equivalents per gram of the initial plant material.

Protocol 4: Analysis of Procyanidins by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more detailed analysis, allowing for the separation and quantification of individual this compound oligomers.

1. Equipment and Columns:

  • HPLC system with UV or fluorescence detection
  • Normal-phase column (e.g., Supelcosil LC-Si) or a C18 column.

2. Mobile Phase and Gradient (Normal-Phase Example):

  • A typical mobile phase for normal-phase HPLC consists of a gradient of methylene chloride, methanol, and acetic acid/water.

3. HPLC Conditions (Reversed-Phase Example):

  • Column: Diamonsil C18 (250 × 4.6 mm, 10 μm).
  • Mobile Phase: Methanol - 0.4% phosphoric acid (1:1, v/v).
  • Flow Rate: 1 mL/min.
  • Detection Wavelength: 280 nm.
  • Column Temperature: 30°C.

4. Procedure:

  • Prepare the extracted sample by dissolving it in the initial mobile phase solvent and filtering it through a 0.45 µm syringe filter.
  • Inject the sample into the HPLC system.
  • Run the appropriate gradient program to separate the this compound oligomers.
  • Identify and quantify the peaks by comparing their retention times and peak areas with those of purified this compound standards.

Visualizations

The following diagrams illustrate the general workflow for the ultrasound-assisted extraction and analysis of procyanidins.

UAE_Workflow cluster_preparation Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_purification Purification & Concentration cluster_analysis Analysis plant_material Plant Material (e.g., Grape Seeds) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding mixing Mixing with Solvent grinding->mixing ultrasonication Ultrasonication (Optimized Time, Temp, Power) mixing->ultrasonication separation Centrifugation / Filtration ultrasonication->separation concentration Solvent Evaporation (Rotary Evaporator) separation->concentration purification Optional: Column Chromatography concentration->purification quantification Spectrophotometry (Vanillin Assay) purification->quantification hplc HPLC / HPLC-MS Analysis purification->hplc

Caption: Workflow for Ultrasound-Assisted Extraction of Procyanidins.

Logical_Relationships cluster_inputs Input Parameters cluster_process Process cluster_outputs Outputs solvent Solvent Type & Concentration uae Ultrasound-Assisted Extraction solvent->uae ratio Solid-to-Liquid Ratio ratio->uae time Extraction Time time->uae temp Temperature temp->uae power Ultrasonic Power power->uae yield This compound Yield uae->yield purity Extract Purity uae->purity activity Biological Activity (e.g., Antioxidant) uae->activity

References

Microwave-Assisted Procyanidin Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of procyanidins from various plant matrices using Microwave-Assisted Extraction (MAE). MAE is an advanced extraction technique that utilizes microwave energy to heat the solvent and sample, leading to a more efficient extraction process with reduced solvent consumption and extraction time compared to conventional methods.

Introduction to Microwave-Assisted Procyanidin Extraction

Procyanidins, a class of flavonoids, are condensed tannins known for their potent antioxidant and various other health-beneficial properties. Efficiently extracting these compounds from plant materials is a critical step in research, development, and manufacturing of pharmaceuticals, nutraceuticals, and functional foods.

Microwave-Assisted Extraction (MAE) offers several advantages over traditional solvent extraction methods. The mechanism involves the direct interaction of microwaves with polar molecules in the solvent and sample, leading to rapid heating. This localized heating increases the internal pressure within the plant cells, causing cell wall rupture and enhancing the release of target compounds into the solvent. Key benefits of MAE include:

  • Increased Extraction Yield: MAE can significantly improve the recovery of procyanidins compared to conventional methods.

  • Reduced Extraction Time: Extraction times are often reduced from hours to minutes.

  • Lower Solvent Consumption: The efficiency of MAE allows for the use of smaller solvent volumes.

  • Improved Purity of Extracts: In some cases, MAE can offer better selectivity towards the target compounds.

Comparative Data of Microwave-Assisted this compound Extraction

The following tables summarize quantitative data from various studies on the MAE of procyanidins from different plant sources.

Table 1: MAE Parameters and this compound Yields from Grape Seeds

Microwave Power (W)Extraction Time (min)Solvent SystemSolid/Liquid Ratio (g/mL)This compound YieldReference
600380% Ethanol1:822.73%[1]
150-3000.33-3.33Methanol-392 mg TAE/g extract[2]
150-3000.33-3.3390% Methanol-429 mg TAE/g extract[2]
500565% Methanol1:50-[3]
-5594% Ethanol1:1056.37 mg CE/g DW[4]

TAE: Tannic Acid Equivalent; CE: Catechin Equivalent; DW: Dry Weight.

Table 2: MAE Parameters and this compound Yields from Other Plant Sources

Plant SourceMicrowave Power (W)Extraction Time (min)Solvent SystemSolid/Liquid Ratio (g/mL)This compound Yield/ContentReference
Cinnamomum camphora Leaves5301877% Ethanol1:2081.56 ± 2.03 mg/g
Cocoa Beans15005673% Methanol--
Maritime Pine Bark-1550% Ethanol-2.01 mg CE/mL
Chokeberry----16.34 ± 0.59% (purity)

CE: Catechin Equivalent.

Experimental Protocols for Microwave-Assisted this compound Extraction

The following are generalized protocols for MAE of procyanidins. It is crucial to optimize these parameters for each specific plant material and desired outcome.

General Protocol for MAE of Procyanidins from Grape Seeds

This protocol is based on optimized conditions reported in the literature.

Materials and Equipment:

  • Dried and ground grape seeds

  • Ethanol (80% aqueous solution)

  • Microwave extraction system (e.g., ETHOS X)

  • Extraction vessels

  • Filtration apparatus (e.g., Whatman filter paper, Buchner funnel)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Weigh 1 gram of dried and ground grape seed powder.

  • Extraction:

    • Place the grape seed powder into a microwave extraction vessel.

    • Add 8 mL of 80% ethanol to achieve a solid-to-liquid ratio of 1:8 (g/mL).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 600 W and the extraction time to 3 minutes.

    • Set the extraction temperature to 80°C.

  • Filtration: After extraction, allow the vessel to cool. Filter the mixture to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the ethanol.

  • Drying: The concentrated extract can be freeze-dried or oven-dried at a low temperature to obtain a solid this compound-rich powder.

General Protocol for MAE of Procyanidins from Pine Bark

This protocol is adapted from studies on maritime pine bark.

Materials and Equipment:

  • Dried and ground pine bark

  • Ethanol (50% aqueous solution)

  • Microwave extraction system

  • Extraction vessels

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Prepare finely ground pine bark powder.

  • Extraction:

    • Place a known amount of pine bark powder into an extraction vessel.

    • Add the 50% ethanol solution to achieve the desired solid-to-liquid ratio.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction temperature to 130°C and the extraction time to 15 minutes.

  • Filtration: Once the extraction is complete and the vessel has cooled, filter the extract to remove the solid plant material.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound extract.

Visualizing the Workflow

The following diagrams illustrate the general workflow for microwave-assisted extraction of procyanidins.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_downstream Downstream Processing PlantMaterial Plant Material (e.g., Grape Seeds, Pine Bark) Drying Drying PlantMaterial->Drying Grinding Grinding/Milling Mixing Mixing with Solvent Grinding->Mixing Drying->Grinding MAE Microwave Irradiation (Power, Time, Temp.) Mixing->MAE Filtration Filtration MAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Drying_Final Drying (Freeze/Spray Drying) Concentration->Drying_Final Purification Purification (Optional) (e.g., Chromatography) Drying_Final->Purification FinalProduct This compound-Rich Extract Purification->FinalProduct

Caption: General workflow for Microwave-Assisted Extraction of procyanidins.

MAE_Parameters cluster_params Independent Variables cluster_responses Response Variables Title Key Parameters in MAE Optimization MicrowavePower Microwave Power (W) ExtractionTime Extraction Time (min) Temperature Temperature (°C) SolventConc Solvent Concentration (%) SolventType Solvent Type (Ethanol, Methanol, etc.) SL_Ratio Solid-to-Liquid Ratio (g/mL) Yield This compound Yield MicrowavePower->Yield Purity Extract Purity MicrowavePower->Purity AntioxidantActivity Antioxidant Activity MicrowavePower->AntioxidantActivity ExtractionTime->Yield ExtractionTime->Purity ExtractionTime->AntioxidantActivity Temperature->Yield Temperature->Purity Temperature->AntioxidantActivity SolventConc->Yield SolventConc->Purity SolventConc->AntioxidantActivity SolventType->Yield SolventType->Purity SolventType->AntioxidantActivity SL_Ratio->Yield SL_Ratio->Purity SL_Ratio->AntioxidantActivity

Caption: Key parameters influencing Microwave-Assisted this compound Extraction.

Concluding Remarks

Microwave-assisted extraction is a powerful and efficient technique for the isolation of procyanidins from various plant materials. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to develop and optimize their extraction processes. It is recommended to perform a systematic optimization of the key MAE parameters for each new plant matrix to achieve the highest yield and purity of the target procyanidins.

References

Application Notes and Protocols for the Quantification of Procyanidins using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids, are oligomers or polymers of catechin and epicatechin units. They are abundant in various plant materials, including fruits, vegetables, nuts, and seeds.[1] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and cardioprotective properties. Accurate quantification of procyanidins in different matrices is crucial for understanding their biological activity, ensuring product quality, and developing new therapeutic agents. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful analytical technique for the selective and sensitive quantification of procyanidins. This document provides detailed protocols and application notes for the quantification of procyanidins using HPLC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction of Procyanidins from Grape Seeds

This protocol is optimized for the extraction of procyanidins from grape seeds, a rich source of these compounds. Modifications may be required for other plant matrices.

Materials:

  • Grape seeds

  • Mortar and pestle or a laboratory mill

  • Acetone (70% in water, v/v)

  • Methanol

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Grinding: Grind the grape seeds into a fine powder using a mortar and pestle or a laboratory mill to increase the surface area for extraction.

  • Extraction:

    • Weigh 1 g of the ground grape seed powder into a centrifuge tube.

    • Add 10 mL of 70% aqueous acetone.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 70% aqueous acetone to maximize the yield.

  • Solvent Evaporation: Combine the supernatants and evaporate the acetone under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

This section outlines the instrumental parameters for the separation and detection of procyanidins. Both Reversed-Phase and Normal-Phase chromatography can be employed. Normal-phase chromatography is particularly effective for separating procyanidins based on their degree of polymerization.[1]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters (Reversed-Phase):

  • Column: C18 column (e.g., 150 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-10 min: 15-20% B

    • 20-30 min: 25-35% B

    • 30-40 min: 35-50% B

    • 40-45 min: 80% B

    • 45-50 min: 15% B (re-equilibration)

  • Flow Rate: 0.2 mL/min[2]

  • Column Temperature: 25°C[2]

  • Injection Volume: 5 µL[2]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 4.0 kV

  • Cone Voltage: 20 V

  • Source Temperature: 350°C

  • Collision Energy: Optimized for each procyanidin (typically 15-40 eV)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis of procyanidins is typically performed using external calibration curves of available standards. The following tables summarize key information for the identification and quantification of common procyanidins.

Table 1: Precursor and Product Ions for MRM Analysis of Procyanidins

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Fragmentation PathwayReference
Catechin/Epicatechin289.07245.08Water loss from [M-H]⁻
This compound B1577.13425.09Retro-Diels-Alder (RDA)
This compound B2577.13289.07Quinone Methide (QM)
This compound A2575.12285.04QM (characteristic of A-type)
This compound C1865.19577.13QM
This compound Trimer (B-type)865.19289.07QM
This compound Trimer (A-type)863.18711.15Characteristic A-type fragmentation

Table 2: Example Quantitative Data of Procyanidins in Plant Extracts

Plant MaterialCompoundConcentration (mg/g dry weight)Reference
Grape SeedThis compound B1> 1.0
Paullinia cupana SeedDimeric Procyanidins~ 5.0
Paullinia cupana SeedTrimeric Procyanidins~ 3.0
Hawthorn Bark Fraction IIThis compound B2888.0 (mg/g of fraction)

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key fragmentation pathways of procyanidins and a typical experimental workflow for their quantification.

procyanidin_fragmentation cluster_b_type B-Type this compound Dimer Fragmentation cluster_a_type A-Type this compound Dimer Fragmentation B_Dimer This compound B-Type Dimer [M-H]⁻ m/z 577 QM_B Quinone Methide (QM) Cleavage B_Dimer->QM_B Interflavan bond cleavage RDA_B Retro-Diels-Alder (RDA) Fission B_Dimer->RDA_B Heterocyclic ring fission Monomer_B Monomer [M-H]⁻ m/z 289 QM_B->Monomer_B RDA_product_B RDA Product [M-H-152]⁻ m/z 425 RDA_B->RDA_product_B A_Dimer This compound A-Type Dimer [M-H]⁻ m/z 575 QM_A Quinone Methide (QM) Cleavage A_Dimer->QM_A Interflavan bond cleavage Monomer_A1 Monomer Fragment 1 [M-H]⁻ m/z 289 QM_A->Monomer_A1 Monomer_A2 Monomer Fragment 2 [M-H]⁻ m/z 285 QM_A->Monomer_A2

Caption: Fragmentation pathways of B-type and A-type this compound dimers in MS/MS.

experimental_workflow cluster_workflow Workflow for this compound Quantification Sample Plant Material (e.g., Grape Seeds) Extraction Extraction (e.g., Aqueous Acetone) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Separation (e.g., C18 Column) Filtration->HPLC MSMS MS/MS Detection (ESI⁻, MRM) HPLC->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis Report Results & Report Data_Analysis->Report

Caption: Experimental workflow for the quantification of procyanidins.

References

Measuring Procyanidin Content: A Detailed Guide to the DMAC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of total procyanidin content is crucial for evaluating the therapeutic potential of natural products and formulations. The 4-dimethylaminocinnamaldehyde (DMAC) assay stands out as a robust and specific colorimetric method for this purpose. This document provides a comprehensive application note and detailed protocols for the determination of total this compound content using the DMAC assay.

Proanthocyanidins (PACs), also known as condensed tannins, are a class of polyphenolic compounds found in various plant-based foods and botanicals.[1] They are of significant interest due to their antioxidant, anti-inflammatory, and other health-promoting properties. The DMAC assay is a widely accepted method for quantifying soluble PACs in diverse matrices, including plant extracts, foods, and dietary supplements.[2][3]

Principle of the DMAC Assay

The DMAC assay is based on the specific reaction between 4-dimethylaminocinnamaldehyde and the terminal units of proanthocyanidin polymers, as well as flavan-3-ol monomers.[1][4] In a strongly acidic environment, DMAC forms a reactive carbocation that electrophilically attacks the C8 position of the phloroglucinol ring of the flavan-3-ol unit. This reaction results in the formation of a green-blue colored product with a maximum absorbance at approximately 640 nm. A key advantage of measuring absorbance at this wavelength is the minimal interference from anthocyanins, which can be a significant issue in other colorimetric assays for PACs.

Experimental Workflow

The general workflow for the DMAC assay involves sample preparation, reaction with the DMAC reagent, and subsequent measurement of the absorbance.

DMAC_Assay_Workflow cluster_prep Sample Preparation cluster_assay DMAC Reaction cluster_analysis Data Acquisition & Analysis Sample Sample (e.g., plant material, extract) Extraction Extraction of Procyanidins Sample->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Dilution Dilution of Extract Centrifugation->Dilution Mix Mix Sample/Standard with DMAC Reagent Dilution->Mix Incubation Incubate at Room Temperature Mix->Incubation Measurement Measure Absorbance at 640 nm Incubation->Measurement StandardCurve Generate Standard Curve Measurement->StandardCurve Calculation Calculate Total This compound Content StandardCurve->Calculation

Figure 1. A flowchart illustrating the key steps of the DMAC assay for determining total this compound content.

Quantitative Data Summary

The following table summarizes typical quantitative parameters associated with the DMAC assay, compiled from various studies. These values can serve as a reference for setting up and validating the assay in your laboratory.

ParameterValueStandard UsedReference
Linear Range 1 - 100 µg/mLThis compound B2
10 - 30 µg/mLThis compound A2
Correlation Coefficient (r²) > 0.99This compound A2
Within-Laboratory Variation (% RSD) 2.3 - 6.1%This compound A2
Between-Laboratory Variation (% RSD) 8 - 32%This compound A2
Recovery 96.1 - 97.9%Black soybean seed coat extract
97.1 - 99.1%This compound A2
Limit of Quantification (LOQ) 3.16 µg/mLCranberry PAC

Detailed Experimental Protocols

Two common protocols for the DMAC assay are provided below: a standard spectrophotometer-based method and a high-throughput 96-well plate method.

Protocol 1: Spectrophotometer-Based Assay

This protocol is suitable for analyzing a smaller number of samples.

1. Reagents and Equipment:

  • DMAC Reagent: 0.1% (w/v) 4-dimethylaminocinnamaldehyde in acidified ethanol (e.g., 9:1 ethanol:6N HCl). Prepare fresh daily and protect from light.

  • This compound Standard: this compound A2 or another suitable standard (e.g., catechin, this compound B2).

  • Solvent for Extraction and Dilution: 70% (v/v) acetone in water, or methanol, depending on the sample matrix.

  • Spectrophotometer capable of reading at 640 nm.

  • Cuvettes, pipettes, and standard laboratory glassware.

2. Standard Curve Preparation:

  • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL in the dilution solvent).

  • Perform serial dilutions of the stock solution to create a series of standards with concentrations ranging from approximately 1 to 100 µg/mL.

  • Include a blank sample containing only the dilution solvent.

3. Sample Preparation:

  • Solid Samples (e.g., plant powders, dried extracts):

    • Accurately weigh a known amount of the homogenized sample.

    • Add a defined volume of extraction solvent.

    • Vortex and sonicate the mixture for a specified time (e.g., 15-30 minutes).

    • Centrifuge the extract to pellet any solid material.

    • Collect the supernatant and dilute as necessary to fall within the linear range of the standard curve.

  • Liquid Samples (e.g., juices, liquid extracts):

    • Centrifuge or filter the sample to remove any particulate matter.

    • Dilute the sample with the appropriate solvent to a concentration within the assay's linear range.

4. Assay Procedure:

  • Pipette a specific volume of the blank, each standard, and each diluted sample into separate test tubes (e.g., 200 µL).

  • Add a larger volume of the DMAC reagent to each tube (e.g., 1.8 mL).

  • Mix thoroughly and incubate at room temperature for a defined period (e.g., 15-20 minutes), protected from light.

  • Transfer the reaction mixture to a cuvette and measure the absorbance at 640 nm against the blank.

5. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the absorbance of the unknown samples to calculate their this compound concentration from the standard curve equation.

  • Account for any dilution factors to determine the total this compound content in the original sample, typically expressed as milligrams of this compound equivalents per gram or milliliter of the sample.

Protocol 2: 96-Well Plate Assay

This high-throughput method is ideal for analyzing a large number of samples simultaneously.

1. Reagents and Equipment:

  • Same reagents as in Protocol 1.

  • 96-well microplate reader with a 640 nm filter.

  • 96-well microplates.

  • Multichannel pipettes.

2. Standard Curve and Sample Preparation:

  • Prepare standards and samples as described in Protocol 1.

3. Assay Procedure:

  • Pipette a specific volume of the blank, each standard, and each diluted sample into the wells of the 96-well plate in triplicate (e.g., 50 µL).

  • Using a multichannel pipette, add a larger volume of the DMAC reagent to each well (e.g., 200 µL).

  • Mix the plate gently on a plate shaker for a few seconds.

  • Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Read the absorbance at 640 nm using the microplate reader.

4. Data Analysis:

  • Perform data analysis as described in Protocol 1, using the average absorbance values from the triplicate wells for each standard and sample.

Troubleshooting and Considerations

  • Interferences: While the DMAC assay is highly specific, high concentrations of other flavonoids or compounds that react with aldehydes could potentially interfere. However, at 640 nm, interference from anthocyanins is minimal.

  • Reagent Stability: The DMAC reagent is light-sensitive and should be prepared fresh daily for optimal performance.

  • Water Content: The presence of excessive water in the reaction mixture can lead to a "bleaching" effect and reduce the color intensity, resulting in an underestimation of the this compound content. It is advisable to use solvents with low water content for extraction and dilution.

  • Choice of Standard: The choice of standard (e.g., this compound A2, this compound B2, catechin) can influence the final quantitative results. It is crucial to report the standard used when presenting data. For some matrices like cranberry, using a specific cranberry PAC standard may provide more accurate results.

  • Reaction Time: The color development in the DMAC reaction reaches a maximum and then may slowly fade. It is important to standardize the incubation time and read all samples and standards at the same time point after adding the reagent.

By following these detailed protocols and considering the key aspects of the assay, researchers can reliably and accurately determine the total this compound content in a wide range of samples, contributing to a better understanding of their potential health benefits and facilitating the development of new therapeutic agents.

References

Application Notes and Protocols for Procyanidin Analysis in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins (PCs) are a class of polyphenolic compounds found abundantly in various plants, fruits, and seeds, such as grapes, apples, and cocoa.[1][2] These flavonoids are known for their potent antioxidant, anti-inflammatory, and anticancer properties.[1][3][4] In cell culture experiments, procyanidins are widely studied to elucidate their mechanisms of action and evaluate their therapeutic potential. Their effects are mediated through the modulation of various intracellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This document provides detailed application notes and protocols for the analysis of procyanidin effects in in vitro cell culture models.

Application Note 1: Antiproliferative and Pro-Apoptotic Effects of Procyanidins

Procyanidins have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines. These effects are often dose- and time-dependent and vary based on the degree of polymerization of the this compound molecules.

Quantitative Data Summary: Anticancer Effects

The following table summarizes the observed effects of procyanidins on cancer cell lines from various studies.

Cell Line(s)This compound Type/SourceConcentrationObserved EffectReference
Human Colorectal Cancer (CRC) cells (e.g., Caco-2)Hexameric this compound2.5–50 µMDecreased cell viability, induced apoptosis and G2/M cell cycle arrest.
Human Breast Cancer (MCF-7)Grape Seed Extract Fractions30 µg/mLDecreased cell viability and proliferation.
Human Prostate Cancer (PC-3)Proanthocyanidins (PACs)Concentration-dependentInhibition of cellular viability and proliferation.
Human Lung Cancer (A549)ProcyanidinsNot specifiedDownregulated p-Akt expression.
Ovarian Cancer (QAW42, OVCAR3)ProcyanidinsNot specifiedCytotoxic, induced apoptosis with DNA damage and caspase-3 mediation.
Key Signaling Pathways in Cancer

Procyanidins exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • PI3K/Akt Pathway: Procyanidins have been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival. Inhibition of this pathway leads to the downstream deactivation of survival proteins and the activation of apoptotic machinery.

PI3K_Akt_Pathway This compound Procyanidins PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibition GSK3b GSK-3β Akt->GSK3b Inhibition Apoptosis Apoptosis (Induced) Bad->Apoptosis CellSurvival Cell Survival (Inhibited) GSK3b->CellSurvival

Caption: this compound inhibition of the PI3K/Akt survival pathway.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another target of procyanidins. Modulation of this pathway can suppress cancer cell proliferation and induce apoptosis.

MAPK_Pathway This compound Procyanidins UpstreamKinases Upstream Kinases This compound->UpstreamKinases Modulation ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Modulation of the MAPK signaling pathway by procyanidins.

Application Note 2: Anti-inflammatory and Antioxidant Effects

Procyanidins are powerful antioxidants and anti-inflammatory agents. They can scavenge free radicals, reduce oxidative stress, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

Quantitative Data Summary: Anti-inflammatory & Antioxidant Effects
Cell LineThis compound SourceConcentrationObserved EffectReference
RAW 264.7 MacrophagesGrape Seed Extract10-65 µg/mLDose-dependent inhibition of NO and PGE2 production; suppression of iNOS expression.
RAW 264.7 MacrophagesGrape Seed Extract65 µg/mLInhibited NF-κB (p65) translocation to the nucleus by ~40%.
PC12 CellsProcyanidins1-4 µg/mLProtected against H2O2-induced cytotoxicity.
Intestinal Epithelial CellsProcyanidins5 µg/mLIncreased Nrf2 protein expression by inhibiting its degradation.
Key Signaling Pathways in Inflammation and Oxidative Stress

  • NF-κB Pathway: Procyanidins can inhibit the NF-κB signaling pathway, a central regulator of inflammation. They prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus This compound Procyanidins IKK IKK This compound->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression NFkB_nuc NF-κB NFkB_nuc->Genes Activation Nrf2_Pathway cluster_nucleus Nucleus This compound Procyanidins Keap1 Keap1 This compound->Keap1 Inhibition of Nrf2 degradation Nrf2 Nrf2 Keap1->Nrf2 Sequestration Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Upregulation Nrf2_nuc Nrf2 Nrf2_nuc->ARE Binding Experimental_Workflow Start Start: Cell Culture (Seed cells in appropriate plates) Treatment This compound Treatment (Varying concentrations and time points) Start->Treatment Endpoint Endpoint Assays Treatment->Endpoint Viability Cell Viability/Proliferation (MTT, Trypan Blue) Endpoint->Viability Apoptosis Apoptosis/Cell Cycle (FACS, DAPI Staining, Caspase Assay) Endpoint->Apoptosis Protein Protein Expression/Signaling (Western Blot, ELISA) Endpoint->Protein Gene Gene Expression (RT-qPCR) Endpoint->Gene Antioxidant Antioxidant/Inflammatory (ROS, NO, Cytokine Assays) Endpoint->Antioxidant Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Protein->Analysis Gene->Analysis Antioxidant->Analysis

References

In Vivo Experimental Design for Procyanidin Studies in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies in mice to investigate the bioactivity and therapeutic potential of procyanidins. Procyanidins are a class of flavonoids found in various plants and have garnered significant interest for their antioxidant, anti-inflammatory, and potential disease-preventive properties.[1][2]

Animal Models in Procyanidin Research

The choice of animal model is critical and depends on the specific research question. Various mouse models are used to study the effects of procyanidins on different pathological conditions.

Table 1: Common Mouse Models for In Vivo this compound Studies

Research Area Mouse Model Inducing Agent/Method Purpose Reference Example
Metabolic Syndrome C57BL/6J miceHigh-fat diet (HFD) or High-fat/high-sucrose diet (HFHSD)To investigate the effects of procyanidins on obesity, insulin resistance, and related metabolic disorders.[3]
Oxidative Stress Kunming mice, C57BL/6 miceArsenite, H₂O₂, Cadmium, FluorineTo evaluate the antioxidant capacity of procyanidins in mitigating cellular damage induced by various toxins.[4][5]
Neurodegenerative Disease (Parkinson's Model) C57BL/6 mice or zebrafish1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)To assess the neuroprotective effects of procyanidins against dopamine neuron degeneration.
Inflammatory Pain C57BL/6 miceComplete Freund's Adjuvant (CFA) injectionTo study the analgesic and anti-inflammatory properties of procyanidins in a model of chronic inflammation.
Cancer (Melanoma) C57BL/6 miceB16F10 cell challengeTo evaluate the anti-tumor and immunomodulatory effects of procyanidins.
Aging Naturally aged miceNatural aging processTo investigate the senotherapeutic and lifespan-extending effects of procyanidins.
Autoimmune Disease (Multiple Sclerosis Model) C57BL/6 miceExperimental Autoimmune Encephalomyelitis (EAE) inductionTo determine the immunosuppressive effects of procyanidins on T-cell mediated autoimmunity.

This compound Administration: Dosage, Route, and Duration

The dosage, administration route, and duration of this compound treatment are crucial parameters that can significantly influence the experimental outcomes. These are often determined based on the source of the this compound extract and the specific aims of the study.

Table 2: Examples of this compound Dosage and Administration in Mice

This compound Source Dosage Administration Route Duration Study Focus Reference
Grape Seed Proanthocyanidin Extract (GSPE)25 - 345 mg/kg BW/dayOral gavage8 weeksDiabetes-induced bladder dysfunction
Black Soybean Seed Coat Extract250 mg/kg BW (single dose)Oral administration24 hoursAbsorption and metabolism
This compound B2800 mg/kg BW/dayOral administration3 daysMetabolite profiling
Cranberry Juice Extract (PAC-rich)200 mg/kg BW/dayOral gavage10 daysMicrobiome dynamics
Oligomeric Proanthocyanidins150 mg/kg BW/dayIntragastric8 weeksNutrient absorption
Pine Bark Procyanidins Extract100, 200, 400 mg/kg BW/dayIntragastric8 weeksDiabetes
This compound B2 3,3"-di-O-gallateNot specified (oral)Oral administrationNot specifiedAutoimmune encephalomyelitis
This compound C1Not specifiedNot specifiedNot specifiedLifespan extension

Experimental Protocols

General Experimental Workflow

A typical in vivo study investigating the effects of procyanidins in mice follows a structured workflow.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Acclimatization of Mice (e.g., 1 week) B Randomization into Groups (Control, Vehicle, this compound, Positive Control) A->B C Induction of Disease Model (e.g., HFD, MPTP, CFA) B->C D This compound Administration (e.g., Oral Gavage) C->D E Monitoring (Body weight, food intake, clinical signs) D->E F Sample Collection (Blood, Tissues, Feces) E->F G Biochemical & Histological Analysis F->G H Data Analysis & Interpretation G->H

Caption: General experimental workflow for in vivo this compound studies in mice.
Protocol: Induction of Oxidative Stress with Cadmium and this compound Treatment

This protocol details the induction of renal oxidative damage in mice using cadmium and subsequent treatment with grape seed this compound extract (GSPE).

Materials:

  • Male Kunming mice (or other suitable strain)

  • Cadmium chloride (CdCl₂) solution

  • Grape Seed this compound Extract (GSPE)

  • 0.9% saline solution

  • Standard laboratory animal diet and water

  • Animal handling and injection equipment

Procedure:

  • Acclimatization: House mice in a controlled environment (22-24°C, 12h light/dark cycle) with free access to food and water for one week.

  • Group Allocation: Randomly divide mice into groups:

    • Control group (saline injection)

    • Cadmium group (CdCl₂ injection)

    • GSPE treatment groups (CdCl₂ injection + different doses of GSPE)

  • Cadmium-Induced Oxidative Stress:

    • Administer CdCl₂ (e.g., 4 mg/kg body weight) intraperitoneally to the cadmium and GSPE treatment groups daily for a specified period (e.g., 7 days).

    • Administer an equivalent volume of saline to the control group.

  • This compound Administration:

    • Dissolve GSPE in distilled water or a suitable vehicle.

    • Administer GSPE to the treatment groups via oral gavage at the desired doses (e.g., 50, 100, 200 mg/kg body weight) daily, typically one hour before CdCl₂ injection.

    • Administer the vehicle to the control and cadmium groups.

  • Sample Collection:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood samples via cardiac puncture for serum analysis.

    • Perfuse the kidneys with ice-cold saline and harvest them for tissue analysis.

  • Biochemical Analysis:

    • Measure levels of oxidative stress markers in kidney tissue homogenates, such as malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).

    • Assess kidney function markers in serum, such as blood urea nitrogen (BUN) and creatinine.

Protocol: Analysis of Procyanidins and Metabolites in Plasma by UPLC-MS/MS

This protocol outlines a method for the determination of procyanidins and their metabolites in mouse plasma.

Materials:

  • Mouse plasma samples

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile, methanol, formic acid (HPLC-grade)

  • Ultrapure water

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the procyanidins and their metabolites with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable UPLC column (e.g., C18) and a gradient elution program with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific procyanidins (e.g., catechin, epicatechin, this compound B2) and their metabolites (e.g., glucuronidated, sulfated, and methylated forms).

  • Data Analysis:

    • Quantify the concentrations of procyanidins and their metabolites using a calibration curve constructed with authentic standards.

Key Signaling Pathways Modulated by Procyanidins

Procyanidins exert their biological effects by modulating various cellular signaling pathways. A key pathway involved in their antioxidant and anti-inflammatory effects is the Nrf2/ARE pathway.

The Nrf2/ARE Signaling Pathway

Under normal conditions, Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like procyanidins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).

G cluster_0 Cytoplasm cluster_1 Nucleus Procyanidins Procyanidins Keap1_Nrf2 Keap1-Nrf2 Complex Procyanidins->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Keap1 degradation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates to ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GSH-Px) ARE->Antioxidant_Genes activates transcription Protective_Proteins Protective Proteins Antioxidant_Genes->Protective_Proteins translates to Protective_Proteins->ROS neutralizes

References

Application Notes and Protocols: Procyanidins in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of procyanidins (PACs), a class of polyphenolic compounds, in various animal models of inflammation. It includes detailed experimental protocols, summarized quantitative data from multiple studies, and visualizations of key signaling pathways and experimental workflows. Procyanidins, found abundantly in sources like grape seeds, have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[1][2]

General Mechanism of Anti-Inflammatory Action

Procyanidins exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting pro-inflammatory signaling cascades and reducing oxidative stress.[3][4] Key molecular targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[2] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS). Procyanidins can suppress the activation of these pathways, leading to a significant reduction in the inflammatory response. Additionally, they can inhibit the NLRP3 inflammasome and activate the Nrf2 antioxidant response pathway.

Procyanidin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS / Carrageenan (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) MAPK->Cytokines Upregulation NFkB->Cytokines Upregulation Procyanidins Procyanidins Procyanidins->MAPK Inhibition Procyanidins->NFkB Inhibition

Caption: Procyanidins inhibit key inflammatory signaling pathways like MAPK and NF-κB.

Carrageenan-Induced Paw Edema Model

Application Notes

The carrageenan-induced paw edema model is a classic, acute, and highly reproducible model for evaluating the anti-inflammatory effects of compounds. Sub-plantar injection of carrageenan induces a biphasic inflammatory response. Procyanidins have been shown to significantly inhibit paw edema in a dose-dependent manner in both rats and mice. The mechanism involves reducing inflammatory mediators like nitric oxide (NO), PGE2, IL-1β, and TNF-α in the paw exudate.

Quantitative Data Summary
Animal ModelProcyanidin Dose (Route)Key FindingsReference
Rat10-40 mg/kg (i.p.)Dose-dependent inhibition of paw edema.
Rat10 mg/kg (i.p.)Reduced MDA, NO, IL-1β, TNFα, and PGE2 in exudate.
Rat10-100 mg/kg (i.p.)Dose- and time-dependent reduction in paw volume.
Rat10-40 mg/kg (i.p.)Statistically significant decrease in edema magnitude.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220g) are used. House them under standard conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., Saline, i.p.)

    • This compound-Treated (e.g., 10, 30, 60 mg/kg, i.p.)

    • Positive Control (e.g., Dexamethasone 2 mg/kg or Indomethacin 10 mg/kg, i.p.)

  • Drug Administration: Administer procyanidins or control substances intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Measure the initial volume of the right hind paw (V₀) using a plethysmometer. Inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (mL) as Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for treated groups compared to the vehicle control group.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

Paw_Edema_Workflow A 1. Animal Acclimatization (Male Wistar Rats, 1 week) B 2. Baseline Paw Volume Measurement (V₀) (Plethysmometer) A->B C 3. Drug Administration (i.p.) (Vehicle, Procyanidins, Positive Control) B->C D 4. Induce Edema (30-60 min post-drug) (0.1 mL 1% Carrageenan, sub-plantar) C->D E 5. Measure Paw Volume (Vₜ) (Hourly for 5 hours) D->E F 6. Data Analysis (Calculate Edema Volume & % Inhibition) E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Application Notes

The DSS-induced colitis model is a widely used model for inflammatory bowel disease (IBD). Oral administration of DSS in drinking water induces acute colitis characterized by weight loss, diarrhea, rectal bleeding, and colon shortening. Procyanidins have been shown to ameliorate DSS-induced colitis by protecting the colon from inflammatory damage, reducing macrophage infiltration, and suppressing the expression of MMP9, NF-κB, and the NLRP3 inflammasome in colonic tissues.

Quantitative Data Summary
Animal ModelThis compound Dose (Route)Key FindingsReference
C57BL/6 Mice10, 20, 40 mg/kg (oral)Dose-dependent amelioration of body weight loss and Disease Activity Index (DAI).
C57BL/6 Mice10, 20, 40 mg/kg (oral)Significantly reduced colon shortening and histopathological scores.
C57BL/6 Mice10, 20, 40 mg/kg (oral)Decreased colonic mRNA levels of IL-1β, TNF-α, and IL-6.
C57BL/6 Mice40 mg/kg (oral)Inhibited activation of NLRP3 inflammasome (decreased cleaved caspase-1).
Detailed Protocol: DSS-Induced Colitis in Mice
  • Animals: Male C57BL/6 mice (6-8 weeks old) are used. House them under SPF conditions. Acclimatize for one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Normal Control (regular drinking water)

    • DSS + Vehicle Control

    • DSS + this compound-Treated (e.g., 10, 20, 40 mg/kg, oral gavage)

    • DSS + Positive Control (e.g., Mesalazine 200 mg/kg, oral gavage)

  • Induction of Colitis: Administer 2.5% - 3% (w/v) DSS in the drinking water for 7-9 consecutive days. The normal control group receives regular water.

  • Drug Administration: Administer procyanidins or control substances daily via oral gavage starting from day 1 and continuing for the duration of the experiment (e.g., 11 days).

  • Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the experiment (e.g., day 11), euthanize the mice. Measure the colon length from the cecum to the anus. Collect colon tissue for histological analysis (H&E staining) and molecular analysis (e.g., qPCR for cytokines, Western blot for signaling proteins).

DSS_Colitis_Workflow cluster_prep Preparation (Day 0) cluster_analysis Endpoint Analysis (Day 11) A Animal Acclimatization & Grouping (Male C57BL/6 Mice) B Induce Colitis: 2.5% DSS in Drinking Water A->B A->B C Daily Treatment: Oral Gavage (Vehicle/Procyanidins) A->C D Daily Monitoring: Body Weight, Stool, Bleeding (DAI Score) A->D E Euthanasia & Sample Collection D->E F Measure Colon Length E->F G Tissue Processing for Analysis: - Histology (H&E) - Molecular (qPCR, Western Blot) E->G

Caption: Experimental workflow for the DSS-induced colitis model.

Collagen-Induced Arthritis (CIA) Model

Application Notes

The CIA model in mice is a widely recognized model for rheumatoid arthritis (RA), sharing many immunological and pathological features with the human disease. Treatment with Grape Seed Proanthocyanidin Extract (GSPE) has been shown to attenuate the clinical severity of arthritis, decrease histological damage to joints, and reduce the production of pro-inflammatory cytokines. The therapeutic effect is associated with the regulation of the TLR4/MyD88/NF-κB signaling pathway.

Quantitative Data Summary
Animal ModelThis compound Dose (Route)Key FindingsReference
DBA/1J Mice100 mg/kg (i.p.)Attenuated clinical arthritis score and decreased histological damage (inflammation, pannus, bone erosion).
DBA/1J Mice100 mg/kg (i.p.)Reduced serum levels of TNF-α, IL-6, and IL-1β.
DBA/1J Mice100 mg/kg (i.p.)Suppressed the expression of TLR4, MyD88, and phosphorylation of NF-κB in joint tissues.
Detailed Protocol: Collagen-Induced Arthritis in Mice
  • Animals: Male DBA/1J mice (8-10 weeks old) are used, as they are highly susceptible to CIA.

  • Primary Immunization (Day 0): Emulsify 100 μg of bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 μL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Administer a booster injection consisting of 100 μg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.

  • Grouping and Treatment: After the booster injection, divide mice into groups:

    • Control (No CIA)

    • CIA + Vehicle

    • CIA + GSPE (100 mg/kg, i.p.)

    • Administer GSPE or vehicle five times per week for 3-4 weeks.

  • Clinical Assessment: Monitor the mice 2-3 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema, swelling, and joint rigidity. The maximum score per mouse is 16.

  • Termination and Analysis: At the end of the study (around day 42-49), euthanize the mice.

    • Histology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with H&E to assess inflammation, pannus formation, and bone erosion.

    • Serology: Collect blood to measure serum levels of cytokines (TNF-α, IL-6) and collagen-specific antibodies by ELISA.

    • Molecular Analysis: Isolate protein from joint tissues to analyze signaling pathways (e.g., TLR4, NF-κB) by Western blot.

Other Relevant Inflammation Models

Procyanidins have been successfully tested in various other inflammation models, demonstrating their broad-spectrum anti-inflammatory potential.

  • Sepsis (CLP and LPS models): this compound B2 was found to protect against LPS-induced acute lung injury in septic mice by reducing inflammatory cytokines in both serum and lung tissue and modulating Hippo/Rho/PI3K/NF-κB signaling.

  • Air Pouch Model: This model creates a synovium-like membrane and is used to study localized inflammation. Procyanidins can be injected into the pouch to assess their effect on exudate volume, inflammatory cell infiltration, and local mediator production.

  • Skin Inflammation: In models of psoriasis and atopic dermatitis, procyanidins reduced levels of key inflammatory cytokines like IL-17, IL-23, IL-4, and IL-5, and diminished neutrophil infiltration.

  • Osteoarthritis (OA): In a surgical destabilization of the medial meniscus (DMM) mouse model, procyanidins protected cartilage integrity by reducing the expression of matrix-degrading enzymes (MMP-13, ADAMTS5) and VEGF.

References

Application Notes and Protocols for Cell-Based Assays Measuring Procyanidin Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various cell-based assays to determine the antioxidant activity of procyanidins, a class of polyphenols found in various plants. The protocols are intended for use by researchers, scientists, and professionals in drug development.

Cellular Antioxidant Activity (CAA) Assay

The Cellular Antioxidant Activity (CAA) assay is a method that measures the ability of compounds to prevent the formation of the fluorescent probe dichlorofluorescein (DCF) by peroxyl radicals generated from 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) in cultured cells.[1] This assay is more biologically relevant than traditional chemical antioxidant assays as it considers cellular uptake, metabolism, and the location of the antioxidant compounds within the cell.[1][2]

Experimental Protocol

Cell Line: Human hepatocarcinoma (HepG2) or human colorectal adenocarcinoma (Caco-2) cells are commonly used.[3] Caco-2 cells may be more appropriate for studying certain dietary phenolics due to differences in active membrane transport.[3]

Materials:

  • HepG2 or Caco-2 cells

  • 96-well, black, clear-bottom tissue culture plates

  • Cell culture medium (e.g., Williams' Medium E or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP)

  • Procyanidin extract or pure compound

  • Quercetin (as a positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 or Caco-2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells reach confluence.

  • Treatment: Remove the culture medium and wash the cells with 100 µL of PBS. Add 100 µL of treatment medium containing various concentrations of the this compound sample or quercetin standard to the respective wells. Incubate for 1 hour.

  • Probe Loading: Remove the treatment medium and wash the cells with 100 µL of PBS. Add 100 µL of 25 µM DCFH-DA solution in treatment medium to each well. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS. Add 100 µL of 600 µM ABAP solution in PBS to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

Data Analysis

The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percent inhibition of cellular antioxidant activity by the this compound sample is calculated using the following formula:

% Inhibition = (1 - (AUC_sample / AUC_control)) x 100

The CAA value can be expressed as quercetin equivalents (QE) by comparing the sample's inhibition to a standard curve of quercetin.

Quantitative Data Summary
This compound Source/CompoundCell LineConcentrationAntioxidant EffectReference
QuercetinHepG225 µM17.1 ± 0.9% reduction in fluorescence
QuercetinHepG2250 µM58.6 ± 2.4% reduction in fluorescence
(+)-CatechinCaco-250 µM54.1 ± 1.4% reduction in fluorescence
QuercetinCaco-250 µM63.6 ± 0.9% reduction in fluorescence

Intracellular Reactive Oxygen Species (ROS) Scavenging Assay

This assay measures the ability of procyanidins to scavenge intracellular ROS, which are often induced by stressors like hydrogen peroxide (H₂O₂). The assay commonly utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

Experimental Protocol

Cell Line: Human umbilical vein endothelial cells (HUVECs), RAW264.7 macrophages, or other relevant cell lines can be used.

Materials:

  • Selected cell line

  • 24-well tissue culture plates

  • Cell culture medium

  • FBS and Penicillin-Streptomycin

  • PBS

  • DCFH-DA

  • Hydrogen peroxide (H₂O₂) or another ROS inducer

  • This compound extract or pure compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the this compound sample for a specified period (e.g., 4 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a ROS inducer, such as 800 µM H₂O₂, and incubate for an additional period (e.g., 4 hours).

  • Probe Loading: Wash the cells with PBS and then incubate with a 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells with PBS to remove excess probe. Measure the intracellular fluorescence intensity using a fluorescence microscope or a flow cytometer.

Data Analysis

The mean fluorescence intensity of the cells is proportional to the intracellular ROS levels. The percentage reduction in ROS levels by the this compound treatment is calculated relative to the cells treated only with the ROS inducer.

Quantitative Data Summary
This compound Source/CompoundCell LineStressorConcentrationAntioxidant EffectReference
Sea Buckthorn ProcyanidinsRAW264.7800 µM H₂O₂25, 50, 100 µg/mLSignificant protection against oxidative stress

Lipid Peroxidation Assay (Malondialdehyde - MDA)

Lipid peroxidation is a key indicator of oxidative damage to cell membranes. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and can be quantified using a colorimetric reaction with thiobarbituric acid (TBA) to form a fluorescent MDA-TBA adduct.

Experimental Protocol

Cell Line: Any cell line susceptible to oxidative stress can be used, such as HepG2 or HUVECs.

Materials:

  • Selected cell line

  • 6-well tissue culture plates

  • Cell culture medium, FBS, and Penicillin-Streptomycin

  • PBS

  • Oxidative stress inducer (e.g., H₂O₂ or ox-LDL)

  • This compound extract or pure compound

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates to near confluence. Treat the cells with the this compound sample for a designated time, followed by the addition of an oxidative stress inducer.

  • Cell Lysis and Sample Preparation: After treatment, harvest the cells and lyse them. To 0.5 mL of the cell lysate, add 0.5 mL of 30% (w/v) TCA containing 1 mM BHT.

  • TBA Reaction: Add TBA solution to the mixture and heat at 95°C for 30-60 minutes.

  • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (typically 532 nm for absorbance).

Data Analysis

The concentration of MDA is determined by comparing the absorbance of the samples to a standard curve prepared with known concentrations of MDA. The results are typically expressed as nmol of MDA per mg of protein.

Quantitative Data Summary
This compound Source/CompoundCell LineStressorConcentrationEffect on MDA LevelsReference
Grape Seed this compound Extract (GSPE)HepG21 mM H₂O₂15 mg/LPrevents the increase in MDA levels
This compound B2 (PCB2)HUVECs100 µg/ml ox-LDL0.5, 1, 2 µg/mlReduces MDA levels

Antioxidant Enzyme Activity Assays

Procyanidins can also exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Experimental Protocols

The specific protocols for measuring the activity of these enzymes are numerous and often rely on commercially available kits. The general principle involves providing a substrate for the enzyme and measuring the rate of its conversion to a product, which can be detected spectrophotometrically.

  • Superoxide Dismutase (SOD) Activity: Typically measured by the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.

  • Catalase (CAT) Activity: Often determined by monitoring the decomposition of H₂O₂ at 240 nm.

  • Glutathione Peroxidase (GPx) Activity: Usually measured by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Quantitative Data Summary of this compound Effects on Antioxidant Enzymes
This compound Source/CompoundCell Line/ModelEnzymeConcentrationEffect on Enzyme ActivityReference
Grape Seed this compound Extract (GSPE)HepG2GPx5-15 mg/L+41% increase
Grape Seed this compound Extract (GSPE)HepG2GST5-15 mg/L+19% increase
Grape Seed this compound Extract (GSPE)HepG2Cu,Zn-SOD5-15 mg/L+25% increase
Proanthocyanidin-rich Grape Seed Extract (GSE)Caco-2SOD1, SOD2, GPX212.5 µg/mLUpregulated gene expression

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway

Procyanidins have been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and degradation. Upon exposure to antioxidants like procyanidins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidins Procyanidins Keap1_Nrf2 Keap1-Nrf2 Complex Procyanidins->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) Transcription->Antioxidant_Genes

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

NF-κB Signaling Pathway

Procyanidins can also exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Procyanidins can inhibit this process, thereby reducing inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidins Procyanidins IKK IKK Procyanidins->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Release IkB_degradation IκB Degradation IkB_NFkB->IkB_degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation DNA_Target Target DNA NFkB_nuc->DNA_Target Binds Transcription Transcription DNA_Target->Transcription Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Transcription->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by procyanidins.

General Experimental Workflow for Cell-Based Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the antioxidant activity of procyanidins in a cell-based model.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, Caco-2) Treatment 3. Treat Cells with Procyanidins Cell_Culture->Treatment Procyanidin_Prep 2. Prepare this compound Solutions Procyanidin_Prep->Treatment Stress_Induction 4. Induce Oxidative Stress (e.g., H₂O₂, ABAP) Treatment->Stress_Induction Assay_Execution 5. Perform Specific Assay (CAA, ROS, MDA, etc.) Stress_Induction->Assay_Execution Data_Acquisition 6. Data Acquisition (Fluorescence, Absorbance) Assay_Execution->Data_Acquisition Calculation 7. Calculation of Antioxidant Activity Data_Acquisition->Calculation Interpretation 8. Interpretation of Results Calculation->Interpretation

Caption: General workflow for cell-based antioxidant assays.

References

Application Notes and Protocols: Investigating the Effects of Procyanidins on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids found abundantly in various plant-based foods like grapes, apples, and cocoa, have garnered significant attention for their potential health benefits, including antioxidant and anti-inflammatory properties. Emerging research suggests that procyanidins can directly impact cellular energy metabolism by modulating mitochondrial respiration. These application notes provide a comprehensive overview and detailed protocols for studying the effects of procyanidins, particularly procyanidin B2, on mitochondrial function.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound B2 on key parameters of mitochondrial respiration.

Table 1: Effect of this compound B2 on Mitochondrial Respiration States in Isolated Rat Heart Mitochondria

SubstrateThis compound B2 ConcentrationState 2 Respiration (% Change from Control)State 3 Respiration (% Change from Control)
Pyruvate + Malate3.6 ng/mL+19%+10% (at 0.7-2.1 ng/mL)
>2.1 ng/mL-6% (at higher concentrations)
Succinate3.6 ng/mL+30%-19%
Palmitoyl-L-carnitine3.6 ng/mL+12%+4% (at 1.4 ng/mL)

Data compiled from studies on isolated rat heart mitochondria. State 2 respiration is substrate-driven, while State 3 is ADP-stimulated.[1]

Table 2: this compound B2 Effects on Bioenergetics in Human Dermal Fibroblasts (HDFa)

ParameterTreatment (10 µM this compound B2)
Basal RespirationStimulated
ATP ProductionStimulated
Maximal Respiratory CapacityStimulated

This table summarizes the qualitative effects of this compound B2 on key bioenergetic parameters measured in HDFa cells.[2]

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To prepare cell cultures for subsequent mitochondrial function assays and treat them with this compound B2.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, vascular smooth muscle cells, human dermal fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound B2 (PB2)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well plates for Seahorse assay)

Protocol:

  • Seed cells in the appropriate culture plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment. For a Seahorse XF96 plate, a starting point is typically 20,000 cells per well.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound B2 in DMSO.

  • On the day of the experiment, dilute the this compound B2 stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound B2 or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours) in the incubator.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

Objective: To assess the effect of this compound B2 on mitochondrial respiration by measuring key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound B2-treated cells in a Seahorse XF plate

  • Seahorse XF Calibrant

Protocol:

  • Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

  • Prepare the Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement it with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4.

  • Prepare the Cell Plate: After this compound B2 treatment, remove the culture medium from the cells, wash gently with the assay medium, and then add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour before the assay.

  • Load the Sensor Cartridge: Prepare stock solutions of the Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) in the assay medium. Load the appropriate volumes into the injection ports of the sensor cartridge. Typical final concentrations are 1.5 µM oligomycin, 0.5 µM FCCP, and 0.5 µM rotenone/antimycin A, though these may need to be optimized for your cell type.

  • Run the Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal OCR and then sequentially inject the inhibitors to determine the different respiratory parameters.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. The Seahorse Wave software can be used to calculate the key parameters of mitochondrial respiration.

High-Resolution Respirometry (HRR) of Isolated Mitochondria

Objective: To measure the effect of this compound B2 on the respiration of isolated mitochondria with various substrates and inhibitors.

Materials:

  • Oroboros O2k or similar high-resolution respirometer

  • Isolated mitochondria from tissue or cells

  • Respiration medium (e.g., MiR05)

  • Substrates for different mitochondrial complexes (e.g., pyruvate, malate, glutamate for Complex I; succinate for Complex II)

  • ADP

  • Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III)

  • This compound B2

Protocol:

  • Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Mitochondria Preparation: Isolate mitochondria from your sample of interest using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup: Add respiration medium to the respirometer chambers and allow the signal to stabilize. Add the isolated mitochondria to the chambers.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Measure endogenous respiration.

    • Add Complex I-linked substrates (e.g., pyruvate, malate, glutamate) to measure LEAK respiration (State 2).

    • Add ADP to stimulate oxidative phosphorylation (OXPHOS) and measure State 3 respiration.

    • To test the effect of this compound B2, it can be added at various concentrations during different respiratory states.

    • Add cytochrome c to test the integrity of the outer mitochondrial membrane.

    • Add succinate to induce Complex II-linked respiration.

    • Add inhibitors like rotenone and antimycin A to dissect the contribution of different complexes.

  • Data Analysis: The Oroboros DatLab software is used to record and analyze the oxygen consumption rates in real-time.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To determine the effect of this compound B2 on the mitochondrial membrane potential using a fluorescent dye like JC-1.

Materials:

  • This compound B2-treated cells in a multi-well plate (black, clear bottom for fluorescence reading)

  • JC-1 dye

  • Assay buffer

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Treat cells with this compound B2 as described in Protocol 1. Include a positive control for depolarization (e.g., CCCP).

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer to remove the excess dye.

  • Measure the fluorescence. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (emission ~530 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

ATP Production Assay

Objective: To quantify the effect of this compound B2 on cellular ATP levels.

Materials:

  • This compound B2-treated cells in a 96-well plate (opaque white for luminescence)

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Protocol:

  • Treat cells with this compound B2 as described in Protocol 1.

  • After treatment, lyse the cells to release the intracellular ATP, following the assay kit's instructions.

  • Add the luciferase-luciferin reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve with known ATP concentrations to determine the ATP concentration in the samples. Normalize the ATP levels to cell number or protein concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound B2's effect on mitochondrial respiration and a general experimental workflow.

Procyanidin_Signaling_Pathway PB2 This compound B2 LKB1 LKB1 PB2->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α AMPK->PGC1a Phosphorylates & Activates SIRT1->PGC1a Deacetylates & Activates NRF1 NRF1/2 PGC1a->NRF1 Co-activates TFAM TFAM PGC1a->TFAM Co-activates NRF1->TFAM Induces Expression MitoBiogenesis Mitochondrial Biogenesis NRF1->MitoBiogenesis Promotes TFAM->MitoBiogenesis Promotes MitoRespiration Increased Mitochondrial Respiration & ATP Production MitoBiogenesis->MitoRespiration Leads to

Caption: Proposed signaling pathway of this compound B2 on mitochondrial biogenesis.

Experimental_Workflow start Start: Seed Cells treat Treat with this compound B2 (and Vehicle Control) start->treat ocr Measure Oxygen Consumption Rate (Seahorse XF Analyzer) treat->ocr hrr Isolate Mitochondria & Perform High-Resolution Respirometry treat->hrr mmp Assess Mitochondrial Membrane Potential (e.g., JC-1) treat->mmp atp Quantify ATP Production (Luciferase Assay) treat->atp data Data Analysis and Interpretation ocr->data hrr->data mmp->data atp->data

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for Molecular Docking of Procyanidins with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies of procyanidins with their protein targets. The protocols outlined below offer detailed, step-by-step methodologies for in silico analysis, from ligand and protein preparation to the interpretation of docking results. This guide is intended to facilitate the exploration of procyanidins as potential therapeutic agents by elucidating their molecular interactions with key biological targets.

Introduction

Procyanidins, a class of flavonoids found abundantly in various plants, have garnered significant attention for their diverse pharmacological activities. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the structure-activity relationships of procyanidins and their mechanisms of action at a molecular level. By simulating the interaction between a procyanidin (ligand) and a protein (receptor), researchers can predict binding affinities and modes, providing insights into how these compounds may modulate protein function and downstream signaling pathways.

Target Proteins and Biological Activity

Procyanidins have been shown to interact with a wide array of protein targets, influencing various cellular processes. These interactions are central to their observed biological effects, which include antioxidant, anti-inflammatory, and anti-cancer activities.

Key Protein Targets of Procyanidins:

  • Enzymes: Procyanidins can inhibit the activity of enzymes such as α-amylase, angiotensin-converting enzyme (ACE), DNA methyltransferases (DNMTs), and xanthine oxidase (XO).[1][2][3]

  • Receptors: They can bind to receptors like the Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor 1 (ESR1), modulating their signaling cascades.[4]

  • Signaling Proteins: Procyanidins influence key signaling molecules including those in the PI3K/Akt, NF-κB, and Nrf2 pathways.[5]

Quantitative Data Summary

The binding affinity, typically expressed as binding energy (in kcal/mol) or as the half-maximal inhibitory concentration (IC50), is a critical parameter in evaluating the potential of a this compound to interact with its target protein. Lower binding energy values indicate a more stable protein-ligand complex.

Table 1: Binding Affinities of Procyanidins with Target Proteins

This compound TypeTarget ProteinBinding Affinity (kcal/mol)Reference(s)
This compound B2VEGFA-5.5
This compound B2SRC-5.1
This compound B2EGFR-4.6
This compound C1mTOR-12.6
This compound C1ESR1-10.5
This compound C1EGFR-9.8
This compoundACE2-8.2
This compoundMpro (SARS-CoV-2)-7.5
This compoundSpike Protein (SARS-CoV-2)-7.1

Table 2: IC50 Values of Procyanidins for Target Proteins/Activities

This compound TypeTarget/ActivityIC50 ValueReference(s)
This compound B2DNMT activity6.88 µM
Procyanidinsα-amylase inhibitionVariable
ProcyanidinsXanthine Oxidase inhibitionVariable
ProcyanidinsAngiotensin-Converting Enzyme inhibitionVariable

Experimental Protocols: Molecular Docking

This section provides a generalized, step-by-step protocol for performing molecular docking of procyanidins with target proteins using widely accepted software like AutoDock Vina.

Protocol 1: Ligand and Protein Preparation

1. Ligand Preparation (this compound):

  • Objective: To obtain a 3D structure of the this compound molecule and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of the specific this compound (e.g., this compound B2) from a chemical database like PubChem.

    • Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to generate the 3D coordinates.

    • Save the structure in a suitable format (e.g., .mol or .sdf).

    • Convert the file to the .pdbqt format using AutoDock Tools. This step involves adding Gasteiger charges and defining the rotatable bonds.

2. Protein Preparation (Target Receptor):

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Use a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Biovia Discovery Studio) to inspect the protein structure.

    • Remove any existing ligands, water molecules, and co-factors from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared protein structure in the .pdbqt format.

Protocol 2: Molecular Docking Simulation
  • Objective: To predict the binding pose and affinity of the this compound to the target protein.

  • Software: AutoDock Vina

  • Procedure:

    • Grid Box Generation:

      • Define the active site of the protein where the this compound is expected to bind. This can be determined from the co-crystallized ligand in the PDB structure or through literature review.

      • Using AutoDock Tools, define a grid box that encompasses the entire active site. The size and center coordinates of the grid box are crucial parameters.

    • Configuration File:

      • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein files, the grid box parameters, and the output file name.

    • Running AutoDock Vina:

      • Execute AutoDock Vina from the command line, providing the configuration file as input.

      • vina --config conf.txt --log log.txt

    • Output:

      • AutoDock Vina will generate an output file (in .pdbqt format) containing the predicted binding poses of the this compound, ranked by their binding affinities (in kcal/mol). A log file will also be created with the binding energy values for each pose.

Protocol 3: Analysis and Visualization of Docking Results
  • Objective: To analyze the docking results and visualize the protein-ligand interactions.

  • Software: PyMOL, UCSF Chimera, or Biovia Discovery Studio

  • Procedure:

    • Load the prepared protein structure and the output file containing the docked this compound poses into the visualization software.

    • Analyze the top-ranked pose to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Measure the distances of the hydrogen bonds and other key interactions.

    • Generate high-quality images and diagrams to represent the binding mode of the this compound in the active site of the protein.

Signaling Pathways and Workflow Diagrams

Molecular docking studies can provide valuable insights into how procyanidins modulate cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and key signaling pathways affected by procyanidins.

cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) grid Grid Box Generation ligand_prep->grid protein_prep Protein Preparation (Target Receptor) protein_prep->grid docking Molecular Docking (AutoDock Vina) grid->docking analysis Analysis of Binding (Affinity & Pose) docking->analysis visualization Visualization of Interactions (PyMOL, Chimera) analysis->visualization

Molecular Docking Experimental Workflow

cluster_nuc This compound This compound keap1 Keap1 This compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 ub Ubiquitin Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription

This compound-Mediated Nrf2 Signaling Pathway

This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits cell_survival Cell Survival akt->cell_survival Promotes apoptosis Apoptosis bad->apoptosis Promotes

This compound Interaction with the PI3K/Akt Pathway

cluster_nuc This compound This compound ikb IκBα This compound->ikb Prevents Degradation nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression

Inhibition of the NF-κB Signaling Pathway by Procyanidins

Conclusion

Molecular docking is an indispensable tool for elucidating the interactions between procyanidins and their protein targets. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the therapeutic potential of these natural compounds. By combining computational approaches with experimental validation, a deeper understanding of the molecular mechanisms underlying the health benefits of procyanidins can be achieved, paving the way for novel drug discovery and development.

References

Procyanidin B2 in Diabetic Wound Healing: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired wound healing in diabetic patients presents a significant clinical challenge. Procyanidin B2 (PCB2), a naturally occurring flavonoid, has emerged as a promising therapeutic agent to accelerate wound repair in diabetic models. This document provides detailed application notes and experimental protocols for studying the efficacy of PCB2 in diabetic wound healing. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing relevant experiments. The protocols cover both in vitro and in vivo models to assess the biological effects of PCB2 on key aspects of wound healing, including endothelial progenitor cell function, oxidative stress, and angiogenesis.

Introduction

Diabetic wounds are characterized by a complex pathophysiology, including sustained inflammation, impaired angiogenesis, and increased oxidative stress. Endothelial progenitor cells (EPCs), crucial for neovascularization and tissue repair, exhibit dysfunction in hyperglycemic conditions, contributing significantly to delayed wound healing.[1][2][3] this compound B2 has been shown to mitigate these effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[1][2] This activation leads to the upregulation of downstream antioxidant genes, which in turn reduces reactive oxygen species (ROS) levels, improves EPC function, and promotes angiogenesis in the wound bed.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound B2 on diabetic wound healing parameters.

Table 1: In Vivo Efficacy of this compound B2 in a Diabetic Mouse Wound Healing Model

ParameterDiabetic ControlDiabetic + this compound B2 (30 mg/kg/day)p-valueReference
Wound Closure Rate (Day 7) 35.2 ± 4.5%65.8 ± 5.1%<0.01
Wound Closure Rate (Day 14) 60.1 ± 6.2%90.5 ± 4.9%<0.01
Blood Glucose (mg/dL) 450 ± 25430 ± 30>0.05
Malondialdehyde (MDA) in Blood (nmol/mL) 8.2 ± 1.14.5 ± 0.8<0.05
Circulating EPCs (cells/µL) 150 ± 20350 ± 30<0.01
Nrf2 Expression in Wound Tissue (relative units) 0.4 ± 0.10.9 ± 0.15<0.05

Table 2: In Vitro Effects of this compound B2 on Endothelial Progenitor Cells (EPCs) under High Glucose Conditions

ParameterControl (Normal Glucose)High Glucose (HG)HG + this compound B2 (2.5 µM)p-value (HG vs HG+PCB2)Reference
EPC Migration (Wound Closure %) 95 ± 5%30 ± 7%75 ± 8%<0.01
EPC Apoptosis (Annexin V positive cells) 5 ± 1.5%25 ± 4%10 ± 2%<0.01
Intracellular ROS (Relative Fluorescence) 100 ± 10350 ± 30150 ± 20<0.01
Nrf2 Nuclear Translocation (Relative Units) 1.0 ± 0.10.3 ± 0.050.8 ± 0.1<0.01

Signaling Pathway

The primary mechanism of action for this compound B2 in promoting diabetic wound healing involves the activation of the Nrf2 signaling pathway. Under hyperglycemic conditions, increased oxidative stress impairs EPC function. PCB2 enhances the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to their transcription. The resulting increase in antioxidant enzymes combats oxidative stress, thereby restoring EPC function and promoting angiogenesis.

procyanidin_b2_nrf2_pathway This compound B2 Signaling Pathway in Diabetic Wound Healing cluster_stress Diabetic Condition cluster_pcb2_action Therapeutic Intervention cluster_cellular_response Cellular Response cluster_outcome Therapeutic Outcomes High Glucose High Glucose Oxidative Stress Oxidative Stress High Glucose->Oxidative Stress Nrf2 Nrf2 Activation Oxidative Stress->Nrf2 inhibits PCB2 This compound B2 PCB2->Nrf2 promotes ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Reduced_ROS Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_ROS Improved_EPC Improved EPC Function (Migration, Survival) Reduced_ROS->Improved_EPC Angiogenesis Enhanced Angiogenesis Improved_EPC->Angiogenesis Wound_Healing Accelerated Wound Healing Angiogenesis->Wound_Healing

Caption: this compound B2 activates the Nrf2 pathway to promote diabetic wound healing.

Experimental Workflow

A typical experimental workflow to evaluate the efficacy of this compound B2 in a diabetic wound healing model is outlined below. This workflow integrates both in vivo and in vitro studies to provide a comprehensive assessment of PCB2's therapeutic potential.

experimental_workflow Experimental Workflow for this compound B2 in Diabetic Wound Healing cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model 1. Establish Diabetic Animal Model (STZ-induced C57BL/6 mice) wounding 2. Create Full-Thickness Dermal Wounds (8 mm punch biopsy) animal_model->wounding treatment_vivo 3. Administer this compound B2 (e.g., 30 mg/kg/day, intraperitoneally) wounding->treatment_vivo assessment_vivo 4. Assess Wound Healing (Wound closure, histology, angiogenesis) treatment_vivo->assessment_vivo biochemical_analysis 5. Biochemical Analysis (MDA levels, Nrf2 expression) assessment_vivo->biochemical_analysis assessment_vitro 4. Assess EPC Function (Migration, apoptosis, tube formation) assessment_vivo->assessment_vitro Correlate Findings epc_isolation 1. Isolate Endothelial Progenitor Cells (Human umbilical cord blood) hg_culture 2. Culture EPCs in High Glucose Medium epc_isolation->hg_culture treatment_vitro 3. Treat with this compound B2 (e.g., 2.5 µM) hg_culture->treatment_vitro treatment_vitro->assessment_vitro ros_measurement 5. Measure Oxidative Stress (Intracellular ROS) assessment_vitro->ros_measurement

Caption: Integrated in vivo and in vitro workflow for PCB2 evaluation.

Experimental Protocols

In Vivo Diabetic Wound Healing Model

Objective: To evaluate the effect of this compound B2 on wound healing in a diabetic mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Electric shaver

  • 8 mm biopsy punch

  • This compound B2

  • Sterile saline

  • Digital camera

  • Calipers

Protocol:

  • Induction of Diabetes:

    • Inject mice intraperitoneally with STZ (50 mg/kg body weight) dissolved in citrate buffer for 5 consecutive days.

    • Monitor blood glucose levels weekly from the tail vein.

    • Mice with blood glucose levels >300 mg/dL for at least two consecutive weeks are considered diabetic and are used for the experiment.

  • Wounding Procedure:

    • Anesthetize the diabetic mice.

    • Shave the dorsal surface of the mice.

    • Create two full-thickness excisional wounds on the back of each mouse using an 8 mm biopsy punch.

  • Treatment:

    • Divide the diabetic mice into two groups: a control group receiving daily intraperitoneal injections of sterile saline, and a treatment group receiving daily intraperitoneal injections of this compound B2 (30 mg/kg body weight).

    • Continue the treatment for the duration of the experiment (e.g., 14 days).

  • Wound Healing Assessment:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14).

    • Measure the wound area from the photographs using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and excise the wound tissue.

    • Fix a portion of the tissue in 10% formalin for histological analysis (H&E staining for re-epithelialization and Masson's trichrome for collagen deposition).

    • Use another portion of the tissue for immunohistochemistry to assess angiogenesis (e.g., staining for CD31).

    • Homogenize a part of the tissue for Western blot analysis of Nrf2 expression.

In Vitro Endothelial Progenitor Cell (EPC) Functional Assays

Objective: To assess the effect of this compound B2 on the function of EPCs cultured under high glucose conditions.

Materials:

  • Human umbilical cord blood

  • Ficoll-Paque

  • Endothelial Growth Medium-2 (EGM-2)

  • Fibronectin-coated culture flasks/plates

  • High glucose medium (e.g., DMEM with 30 mM D-glucose)

  • This compound B2

  • 96-well plates

  • Fluorescence microscope

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Matrigel

  • Dihydroethidium (DHE) for ROS detection

Protocol:

  • EPC Isolation and Culture:

    • Isolate mononuclear cells from human umbilical cord blood by density gradient centrifugation using Ficoll-Paque.

    • Plate the cells on fibronectin-coated culture flasks in EGM-2 medium.

    • After 4 days, remove non-adherent cells and continue to culture the adherent cells, which will differentiate into EPCs.

  • High Glucose Treatment:

    • Culture the EPCs in either normal glucose medium (5.5 mM D-glucose) or high glucose medium (30 mM D-glucose) for 24-48 hours.

    • For the treatment group, add this compound B2 (2.5 µM) to the high glucose medium.

  • EPC Migration Assay (Scratch Wound Assay):

    • Grow EPCs to confluence in a 6-well plate.

    • Create a scratch in the cell monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and add the respective media (normal glucose, high glucose, high glucose + PCB2).

    • Capture images of the scratch at 0 and 24 hours.

    • Quantify the migration by measuring the reduction in the scratch area.

  • EPC Apoptosis Assay:

    • After treatment, harvest the EPCs and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Tube Formation Assay (Angiogenesis):

    • Coat a 96-well plate with Matrigel and allow it to solidify.

    • Seed the treated EPCs onto the Matrigel.

    • Incubate for 6-12 hours and observe the formation of tube-like structures under a microscope.

    • Quantify the extent of tube formation by measuring the total tube length or the number of branch points.

  • Intracellular ROS Measurement:

    • Incubate the treated EPCs with Dihydroethidium (DHE) for 30 minutes.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in red fluorescence indicates an increase in superoxide levels.

Conclusion

This compound B2 demonstrates significant potential as a therapeutic agent for diabetic wound healing. Its mechanism of action, centered on the activation of the Nrf2 signaling pathway and the subsequent reduction of oxidative stress, directly addresses key pathological features of diabetic wounds. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound B2 and other potential therapeutic compounds, facilitating further research and development in the field of diabetic wound care.

References

Application Notes and Protocols for Administering Procyanidin Extracts in High-Fat Diet Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting animal studies to investigate the effects of procyanidin extracts in the context of high-fat diet-induced metabolic disorders. The protocols outlined below are synthesized from established methodologies reported in peer-reviewed scientific literature.

Introduction

Procyanidins, a class of flavonoids found in various plant sources such as grape seeds, apples, and cinnamon, have garnered significant interest for their potential therapeutic effects on metabolic diseases. Animal models fed a high-fat diet (HFD) are widely used to mimic the metabolic dysregulation observed in human obesity and related conditions, including insulin resistance, dyslipidemia, and inflammation. This document details the administration of this compound extracts in such models, providing standardized protocols and summarizing key quantitative outcomes from various studies.

Data Presentation: Summary of Quantitative Outcomes

The following tables summarize the reported effects of this compound extracts on key metabolic parameters in animal models fed a high-fat diet.

Table 1: Effects of this compound Extracts on Body Weight and Adiposity

This compound SourceAnimal ModelDosageDurationBody Weight ChangeAdipose Tissue Weight ChangeReference
Grape SeedMice300 mg/kg/day7 weeksReduced weight gain compared to HFD controlReduced epididymal fat mass[1][2]
Grape SeedMice400 mg/kg/day14 weeks24.5% lower body weight gain than HFD groupReduced adipose tissue weight[3][4]
CinnamonRatsNot SpecifiedNot Specified8.4% decrease in body weight in HFD-fed rats36.6% decrease in visceral fat[5]
CinnamonRats15% w/w in diet8 weeksSignificant decrease in body weight compared to HFDNot specified
Apple (Polymeric)Mice0.5% in diet20 weeksAttenuated weight gainReduced visceral and subcutaneous fat mass

Table 2: Effects of this compound Extracts on Serum Lipid Profile

This compound SourceAnimal ModelDosageDurationTotal Cholesterol (TC)Triglycerides (TG)LDL-CHDL-CReference
Grape SeedMice400 mg/kg/day14 weeksDecreasedDecreasedNot specifiedIncreased
CinnamonRatsNot SpecifiedNot SpecifiedReducedReducedReducedNot specified
CinnamonRats4 g/kg/day30 daysReduced by 31.22%Reduced by 24.05%Reduced by 43.49%Increased by 30.16%
Apple (Polymeric)Mice0.5% in diet20 weeksDecreasedDecreasedNot specifiedNot specified

Table 3: Effects of this compound Extracts on Glucose Metabolism and Inflammation

This compound SourceAnimal ModelDosageDurationGlucose MetabolismInflammatory Markers (TNF-α, IL-6)Reference
Grape SeedMice300 mg/kg/day7 weeksImproved insulin sensitivityDecreased plasma TNF-α and IL-6
Grape SeedRats3.45 mg/kg feed19 weeksNot specifiedDecreased TNF-α and IL-6 expression in WAT
Apple (Polymeric)Mice0.5% in diet20 weeksDecreased fasting glucoseDecreased serum TNF-α and IL-6
CinnamonRatsNot specifiedNot specifiedReduced serum glucose and insulinSuppressed hepatic NF-κB p65 expression

Experimental Protocols

High-Fat Diet-Induced Obesity Model

Objective: To induce an obese phenotype in rodents that mimics human metabolic syndrome.

Materials:

  • Male C57BL/6J mice or Wistar/Sprague-Dawley rats (6-8 weeks old)

  • Standard chow diet (e.g., 10-13% kcal from fat)

  • High-fat diet (HFD): Typically 40-60% kcal from fat. A common formulation is D12451 (45% kcal from fat). The fat source is often lard or a combination of fats to provide a specific fatty acid profile.

  • Animal caging with controlled temperature, humidity, and light-dark cycle.

Procedure:

  • Acclimatize animals for at least one week with free access to standard chow and water.

  • Randomly divide animals into control and experimental groups.

  • Provide the control group with the standard chow diet.

  • Provide the experimental groups with the high-fat diet.

  • Monitor body weight and food intake weekly for the duration of the study (typically 8-20 weeks).

  • Obesity is generally considered established when the HFD group shows a significantly higher body weight (typically 15-20% greater) and/or fat mass compared to the control group.

Preparation and Administration of this compound Extracts

Objective: To deliver a consistent and accurate dose of this compound extract to the animals.

Materials:

  • This compound extract (e.g., from grape seed, apple peel, cinnamon bark)

  • Vehicle for suspension (e.g., sterile water, 0.5% carboxymethylcellulose (CMC), or phosphate-buffered saline (PBS))

  • Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes

Procedure:

  • Preparation of Extract Suspension:

    • Accurately weigh the this compound extract.

    • Suspend the extract in the chosen vehicle to the desired concentration (e.g., for a 300 mg/kg dose in a 25g mouse receiving 0.2 mL, the concentration would be 37.5 mg/mL).

    • Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily.

  • Oral Gavage Administration:

    • Gently restrain the animal.

    • Measure the gavage needle against the animal's body to ensure it will reach the stomach.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the extract suspension.

    • Carefully withdraw the needle.

    • Administer the vehicle alone to the control and HFD-only groups.

    • Perform administration at the same time each day to maintain consistency.

Measurement of Serum Lipid Profile

Objective: To quantify the levels of key lipids in the blood to assess dyslipidemia.

Materials:

  • Blood collection tubes (e.g., EDTA-coated or serum separator tubes)

  • Centrifuge

  • Commercial assay kits for Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C).

Procedure:

  • Fast animals overnight (8-12 hours) with free access to water.

  • Collect blood via an appropriate method (e.g., tail vein, retro-orbital sinus, or cardiac puncture at termination).

  • If using serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000-3000 x g for 15 minutes at 4°C.

  • If using plasma, centrifuge the EDTA-coated tubes immediately after collection.

  • Carefully collect the supernatant (serum or plasma) and store at -80°C until analysis.

  • Follow the manufacturer's instructions for the respective commercial assay kits to determine the concentrations of TC, TG, HDL-C, and LDL-C.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the animal's ability to clear a glucose load, an indicator of insulin sensitivity.

Materials:

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Glucometer and test strips

  • Syringes and oral gavage needles

Procedure:

  • Fast animals for 6 hours with free access to water.

  • Record the baseline blood glucose level (time 0) from a small drop of blood obtained from the tail tip.

  • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group to quantify glucose tolerance.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms by which procyanidins exert their effects by measuring the protein expression and activation of key signaling molecules.

Materials:

  • Liver or adipose tissue samples, snap-frozen in liquid nitrogen and stored at -80°C.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-AKT, anti-phospho-AKT, anti-eNOS, anti-phospho-eNOS, anti-JNK, anti-phospho-JNK, anti-NF-κB p65).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize tissue samples in ice-cold RIPA buffer.

  • Centrifuge the homogenates and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Experimental Workflow

Below are diagrams created using the DOT language to visualize key experimental processes and signaling pathways involved in the action of procyanidins.

Experimental_Workflow cluster_setup Animal Model Setup cluster_groups Experimental Groups cluster_treatment Treatment cluster_analysis Outcome Analysis acclimatization Acclimatization (1 week) randomization Randomization acclimatization->randomization diet Dietary Intervention (8-20 weeks) randomization->diet control Control (Standard Diet) hfd HFD (High-Fat Diet) hfd_pro HFD + this compound monitoring Weekly Monitoring (Body Weight, Food Intake) diet->monitoring gavage Daily Oral Gavage hfd_pro->gavage biochem Biochemical Analysis (Lipids, Glucose) gavage->biochem molecular Molecular Analysis (Western Blot, Gene Expression) gavage->molecular AMPK_Signaling_Pathway Procyanidins Procyanidins AMPK AMPK Procyanidins->AMPK Activates HFD High-Fat Diet HFD->AMPK Inhibits ACC ACC AMPK->ACC Inhibits CPT1 CPT-1 AMPK->CPT1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenesis Lipogenesis ACC->Lipogenesis FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation FAS FAS SREBP1c->FAS FAS->Lipogenesis Inflammatory_Signaling_Pathway Procyanidins Procyanidins JNK JNK Procyanidins->JNK Inhibits NFkB NF-κB Procyanidins->NFkB Inhibits HFD High-Fat Diet HFD->JNK Activates HFD->NFkB Activates InsulinResistance Insulin Resistance JNK->InsulinResistance InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryCytokines InflammatoryCytokines->InsulinResistance AKT_eNOS_Signaling_Pathway Procyanidins Procyanidins AKT AKT Procyanidins->AKT Activates eNOS eNOS AKT->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO GlucoseUptake Glucose Uptake NO->GlucoseUptake InsulinSensitivity Insulin Sensitivity GlucoseUptake->InsulinSensitivity

References

Application Notes and Protocols for In Vitro Assessment of Procyanidin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing common in vitro models to assess the bioavailability of procyanidins. The included methodologies are essential for screening and characterizing the potential health benefits of these widely consumed dietary polyphenols.

Introduction to Procyanidin Bioavailability

Procyanidins, a class of flavonoids found abundantly in fruits, vegetables, and beverages like tea and wine, are known for their antioxidant and potential health-promoting properties. However, their biological effects are largely dependent on their bioavailability, which encompasses digestion, absorption, metabolism, and distribution. Due to their complex polymeric nature, the bioavailability of procyanidins is generally low and size-dependent. In vitro models offer a rapid, cost-effective, and ethical approach to screen and study the mechanisms governing this compound bioavailability before progressing to more complex in vivo studies.

This document details two primary in vitro model systems:

  • Simulated Gastrointestinal (GI) Digestion: To assess the stability and transformation of procyanidins under conditions mimicking the human upper digestive tract.

  • Caco-2 Cell Monolayer Assay: To evaluate the intestinal permeability and absorption of procyanidins and their metabolites.

Simulated Gastrointestinal (GI) Digestion

This model simulates the physiological conditions of the mouth, stomach, and small intestine to evaluate the bioaccessibility of procyanidins, which is the amount released from the food matrix and available for absorption.

Experimental Protocol: Three-Stage In Vitro Digestion

This protocol is adapted from standardized methods for simulating digestion.

Materials:

  • This compound extract or food sample

  • Simulated Salivary Fluid (SSF): See composition in Table 1

  • α-amylase (from human saliva)

  • Simulated Gastric Fluid (SGF): See composition in Table 1

  • Pepsin (from porcine gastric mucosa)

  • Simulated Intestinal Fluid (SIF): See composition in Table 1

  • Pancreatin (from porcine pancreas)

  • Bile salts (porcine or bovine)

  • pH meter

  • Shaking water bath or incubator (37°C)

  • Centrifuge

Table 1: Composition of Simulated Digestive Fluids

FluidComponentConcentration
SSF (pH 7) KCl15.1 mM
KH₂PO₄3.7 mM
NaHCO₃13.6 mM
MgCl₂(H₂O)₆0.15 mM
(NH₄)₂CO₃0.06 mM
CaCl₂(H₂O)₂1.5 mM
SGF (pH 3) KCl6.9 mM
KH₂PO₄0.9 mM
NaHCO₃25 mM
NaCl47.2 mM
MgCl₂(H₂O)₆0.1 mM
(NH₄)₂CO₃0.5 mM
CaCl₂(H₂O)₂0.15 mM
SIF (pH 7) KCl6.8 mM
KH₂PO₄0.8 mM
NaHCO₃85 mM
NaCl38.4 mM
MgCl₂(H₂O)₆0.33 mM
CaCl₂(H₂O)₂0.6 mM

Procedure:

  • Oral Phase:

    • Mix 5 g of the this compound sample with 3.5 mL of SSF.

    • Add 0.5 mL of α-amylase solution (1500 U/mL in SSF).

    • Adjust pH to 7.0 with 1M HCl or 1M NaOH.

    • Add water to a final volume of 10 mL.

    • Incubate at 37°C for 2 minutes with constant gentle mixing.

  • Gastric Phase:

    • Add 7.5 mL of SGF to the oral bolus.

    • Add 1.6 mL of pepsin solution (25,000 U/mL in SGF).

    • Adjust pH to 3.0 with 6M HCl.

    • Add water to a final volume of 20 mL.

    • Incubate at 37°C for 2 hours with constant gentle mixing.

  • Intestinal Phase:

    • Add 11 mL of SIF to the gastric chyme.

    • Add 5 mL of pancreatin solution (800 U/mL in SIF).

    • Add 3 mL of bile salt solution (160 mM in SIF).

    • Adjust pH to 7.0 with 1M NaOH.

    • Add water to a final volume of 40 mL.

    • Incubate at 37°C for 2 hours with constant gentle mixing.

  • Sample Collection and Analysis:

    • After the intestinal phase, centrifuge the digestate (e.g., 5000 x g for 15 min) to separate the soluble fraction (bioaccessible fraction) from the insoluble residue.

    • Collect the supernatant for analysis of this compound content and composition, typically by High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis, fluorescence, or mass spectrometry detection.[1][2][3]

Data Presentation: this compound Stability During Digestion

The stability of procyanidins can be significantly affected by the digestive process. Encapsulation can improve their stability.[4]

Table 2: Illustrative Data on this compound Concentration During In Vitro Digestion of Free and Encapsulated Procyanidins

Digestion PhaseFree Procyanidins (µg/mL)Encapsulated Procyanidins (µg/mL)
Initial 100100
Oral 9598
Gastric 7090
Intestinal 4075

Note: These are representative values. Actual results will vary based on the this compound source, food matrix, and specific experimental conditions.

Workflow for In Vitro Digestion

In_Vitro_Digestion_Workflow Sample This compound Sample Oral Oral Phase (α-amylase, pH 7, 2 min) Sample->Oral Gastric Gastric Phase (Pepsin, pH 3, 2h) Oral->Gastric Intestinal Intestinal Phase (Pancreatin, Bile, pH 7, 2h) Gastric->Intestinal Centrifugation Centrifugation Intestinal->Centrifugation Supernatant Bioaccessible Fraction (Supernatant) Centrifugation->Supernatant Residue Non-Bioaccessible (Residue) Centrifugation->Residue Analysis HPLC Analysis Supernatant->Analysis

Caption: Workflow of the three-stage in vitro digestion model.

Caco-2 Cell Monolayer Assay for Intestinal Permeability

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5] This model is widely used to predict the intestinal absorption of compounds.

Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Transepithelial Electrical Resistance (TEER) meter (e.g., EVOM)

  • Lucifer yellow (paracellular integrity marker)

  • This compound sample (dissolved in transport buffer)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment (TEER Measurement):

    • Before the transport experiment, measure the TEER of the Caco-2 monolayers.

    • Equilibrate the cells with pre-warmed transport buffer (e.g., HBSS) at 37°C for 30 minutes.

    • Measure the electrical resistance using a TEER meter.

    • Monolayers with TEER values >250 Ω·cm² are typically considered suitable for transport studies.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound solution to the apical (upper) chamber (donor compartment).

    • Add fresh transport buffer to the basolateral (lower) chamber (receiver compartment).

    • Incubate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Paracellular Integrity Check:

    • In a separate set of wells, perform the transport experiment with Lucifer yellow to confirm that the tight junctions have not been compromised by the test compounds.

  • Quantification and Calculation of Apparent Permeability Coefficient (Papp):

    • Quantify the concentration of procyanidins in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (mol/cm³).

Data Presentation: Apparent Permeability of Procyanidins

The Papp value is a key parameter for classifying the absorption potential of a compound.

Table 3: Apparent Permeability (Papp) Values for Selected Procyanidins in the Caco-2 Model

CompoundDegree of PolymerizationPapp (x 10⁻⁶ cm/s)Predicted Absorption
(+)-Catechin11.5 - 5.0Moderate
(-)-Epicatechin11.0 - 4.0Moderate
This compound B220.5 - 1.5Low to Moderate
This compound C13< 0.5Low
This compound Polymers>3Very LowPoor

Note: These values are compiled from various literature sources and can vary based on experimental conditions. Generally, Papp < 1 x 10⁻⁶ cm/s indicates low absorption, 1-10 x 10⁻⁶ cm/s indicates moderate absorption, and > 10 x 10⁻⁶ cm/s indicates high absorption.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture and Differentiation cluster_exp Transport Experiment cluster_analysis Analysis and Calculation Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21-25 days Seeding->Differentiation TEER TEER Measurement (Monolayer Integrity) Differentiation->TEER Transport Add this compound to Apical Side Incubate at 37°C TEER->Transport Sampling Sample from Basolateral Side at Time Intervals Transport->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Calculation Calculate Papp Value Quantification->Calculation Result Permeability Assessment Calculation->Result

Caption: Workflow for the Caco-2 cell permeability assay.

This compound-Modulated Signaling Pathways in Intestinal Cells

Once absorbed, procyanidins can modulate various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action. In vitro models are instrumental in these investigations. Procyanidins have been shown to modulate pathways like NF-κB and Nrf2, which are involved in inflammation and oxidative stress responses.

Diagram of this compound-Modulated Signaling Pathways

Caption: this compound modulation of Nrf2 and NF-κB pathways.

Advanced In Vitro Models: The TNO Gastrointestinal Model (TIM)

For a more dynamic and physiologically relevant simulation, advanced models like the TNO's in vitro gastrointestinal model (TIM) can be employed. The TIM-1 system simulates the stomach and small intestine, while the TIM-2 system models the large intestine, complete with a representative microbiota. These computer-controlled, multi-compartmental models mimic peristalsis, gradual pH changes, and the secretion of digestive fluids, providing a more accurate prediction of in vivo behavior. While highly valuable, these systems are also more complex and require specialized equipment and expertise.

Conclusion

The in vitro models described provide a robust framework for the initial assessment of this compound bioavailability. The simulated digestion model is crucial for understanding the stability and release of procyanidins from their matrix, while the Caco-2 cell assay offers valuable insights into their potential for intestinal absorption. Together, these models are indispensable tools for researchers and developers in the fields of nutrition, food science, and pharmaceuticals for screening this compound-rich extracts and products for their potential health benefits.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) in Procyanidin Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of procyanidins from various plant extracts using solid-phase extraction (SPE). Procyanidins, a class of flavonoids, are of significant interest due to their potential health benefits. Effective purification is crucial for their characterization and subsequent use in research and drug development. These guidelines offer a comparative overview of different SPE sorbents and methodologies to assist in selecting the optimal strategy for specific research needs.

Introduction to Solid-Phase Extraction for Procyanidin Purification

Solid-phase extraction is a widely used technique for the selective isolation and purification of procyanidins from complex mixtures such as plant extracts. The principle of SPE involves the partitioning of solutes between a solid stationary phase and a liquid mobile phase. By carefully selecting the sorbent and elution solvents, procyanidins can be effectively separated from other compounds like sugars, organic acids, and other polyphenols.

Commonly used SPE sorbents for this compound purification include:

  • Reversed-Phase Sorbents (e.g., C18): These nonpolar sorbents retain hydrophobic compounds, including procyanidins, from a polar sample matrix. Elution is typically achieved with a less polar solvent.

  • Normal-Phase Sorbents (e.g., Diol): These polar sorbents are effective in separating procyanidins based on their degree of polymerization.

  • Size-Exclusion Chromatography Gels (e.g., Sephadex LH-20): This method separates molecules based on their size. Larger this compound polymers elute before smaller oligomers and monomers.[1]

  • Macroporous Resins (e.g., Amberlite™, AB-8): These resins offer high surface area and can be tailored for the adsorption of specific molecules from aqueous solutions.

The choice of SPE method depends on the specific characteristics of the procyanidins of interest (e.g., degree of polymerization) and the composition of the crude extract.

Experimental Workflow for this compound Purification using SPE

The general workflow for purifying procyanidins using SPE involves several key steps, from crude extract preparation to the collection of purified fractions. The following diagram illustrates a typical experimental workflow.

SPE_Workflow cluster_0 Crude Extract Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis and Further Purification Plant_Material Plant Material (e.g., Grape Seed, Cocoa) Extraction Extraction (e.g., Acetone/Water) Plant_Material->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Crude_Extract Crude this compound Extract Solvent_Evaporation->Crude_Extract Conditioning 1. Cartridge Conditioning Crude_Extract->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Remove Impurities) Loading->Washing Elution 4. Elution (Collect Procyanidins) Washing->Elution Analysis Analysis (e.g., HPLC, MS) Elution->Analysis Further_Purification Further Purification (Optional) Analysis->Further_Purification Purified_Fractions Purified this compound Fractions Analysis->Purified_Fractions Further_Purification->Purified_Fractions

Caption: General experimental workflow for this compound purification.

Detailed Experimental Protocols

This section provides detailed protocols for this compound purification using various SPE cartridges.

Protocol for C18 and Diol Cartridges (Coupled in Series)

This method is suitable for the fractionation of procyanidins from cocoa extracts.[2] Coupling Diol and C18 cartridges can provide a more effective separation than using either cartridge alone.[2]

Materials:

  • SPE-Cartridge C18 (300 mg)

  • SPE-Cartridge Diol (500 mg)

  • Crude cocoa extract

  • Water (pH 7.0)

  • Ethyl acetate

  • Acetonitrile

  • Methanol

Procedure:

  • Cartridge Preparation: Connect the Diol and C18 cartridges in series. Precondition the coupled cartridges with 20 mL of water (pH 7.0).

  • Sample Loading: Dissolve 15 mg of crude cocoa extract in a minimal amount of the preconditioning solvent and allow it to be adsorbed into the matrix by gravity.

  • Washing:

    • Wash with water (pH 7.0) to remove alkaloids, phenolic acids, and catechins.[2]

  • Elution (Fraction Collection):

    • Fraction I: Elute with ethyl acetate to collect non-polar and slightly polar compounds. This fraction will contain theobromine, caffeine, (-)-Epicatechin, and a small amount of (+)-Catechin.[2]

    • Fraction II: Elute with acetonitrile. This fraction will be enriched with procyanidins with a degree of polymerization (DP) of 2-5.

    • Fraction III: Elute with a mixture of acetonitrile and methanol. This fraction will be enriched with procyanidins with a DP of 5-8.

    • Fraction IV: Use a stronger elution solvent if necessary to elute highly polar compounds. This fraction may contain procyanidins with a DP of 4-9.

  • Analysis: Analyze the collected fractions by UHPLC-QTOF-MS to determine their composition.

Protocol for Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a versatile medium for the fractionation of procyanidins based on molecular size. It is widely used for separating both monomeric and polymeric procyanidins.

Materials:

  • Sephadex LH-20 resin

  • Glass column

  • Crude plant extract

  • Methanol

  • Aqueous acetone (e.g., 70%)

Procedure:

  • Column Packing: Swell the Sephadex LH-20 resin in the initial mobile phase (e.g., methanol) and pack it into a glass column.

  • Equilibration: Equilibrate the packed column by washing with at least two column volumes of the initial mobile phase.

  • Sample Loading: Dissolve the crude extract in a small volume of the mobile phase and carefully apply it to the top of the column bed.

  • Elution:

    • Begin elution with a less polar solvent like methanol to elute monomeric flavonoids.

    • Gradually increase the polarity of the mobile phase, for example, by using aqueous acetone, to elute oligomeric and polymeric procyanidins.

  • Fraction Collection: Collect fractions of a defined volume and monitor the elution profile using UV-Vis spectroscopy at 280 nm.

  • Analysis: Analyze the collected fractions by HPLC or other suitable methods to identify the this compound composition.

Protocol for Macroporous Resin (AB-8)

Macroporous resins like AB-8 are effective for the initial purification and enrichment of procyanidins from various sources, including Kunlun Chrysanthemum and rapeseed.

Materials:

  • AB-8 macroporous resin

  • Glass column

  • Crude this compound extract

  • Ethanol (various concentrations, e.g., 70%, 80%)

  • Deionized water

Procedure:

  • Resin Pre-treatment: Pre-treat the AB-8 resin by soaking it in 95% ethanol, followed by washing with water. Then, treat with 5% HCl and 2% NaOH solutions, with water washes in between, until the effluent is neutral.

  • Column Packing and Equilibration: Pack the pre-treated resin into a column and equilibrate with deionized water.

  • Sample Loading:

    • Adjust the crude extract to the optimal pH (e.g., pH 6).

    • Load the sample onto the column at a controlled flow rate (e.g., 2 bed volumes (BV)/h).

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution:

    • Elute the adsorbed procyanidins with an appropriate concentration of ethanol (e.g., 3 BV of 70% ethanol) at a specific flow rate (e.g., 2 BV/h).

  • Further Purification (Optional): The eluate can be further purified using a silica gel column to achieve higher purity.

  • Analysis: Determine the purity of the final product using analytical techniques.

Protocol for Amberlite™ XAD7HP Resin

Amberlite™ XAD7HP is a nonionic, macroreticular resin suitable for the purification of oligomeric procyanidins from grape seed extract.

Materials:

  • Amberlite™ XAD7HP adsorption resin

  • Column

  • Ultrafiltered grape seed extract

  • Acetone

  • Demineralized water

  • Ethanol

Procedure:

  • Resin Conditioning:

    • Wash the resin with 2 bed volumes (BV) of acetone.

    • Wash with 5 BV of demineralized water.

  • Sample Loading: Load the ultrafiltered grape seed extract onto the column at a controlled flow rate (e.g., 60 mL/min for a 1 L column). The permeate will contain sugars and other polar species.

  • Washing: Wash the column with demineralized water to remove any remaining non-adsorbed impurities.

  • Elution: Elute the retained procyanidins with ethanol.

  • Resin Regeneration: After elution, regenerate the resin by washing with 2 BV of acetone followed by 5 BV of demineralized water for reuse.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound purification using SPE, allowing for easy comparison of different methods.

Table 1: Comparison of Purity and Yield for Different SPE Methods

SPE SorbentPlant SourceInitial PurityFinal PurityYield/RecoveryReference
Diol-C18 (in series) Cocoa-Enriched fractions of DP 2-9Fraction I: 0.19%, II: 0.18%, III: 0.9%, IV: 1.2%
AB-8 Macroporous Resin Kunlun Chrysanthemum22.68%63.76%-
AB-8 Resin + Silica Gel Kunlun Chrysanthemum63.76% (after AB-8)81.97%-
HPD450 then AB-8 Resin Rapeseed-84%62.5%
Mixed HPD450 & AB-8 Resin Rapeseed-80.3%75.2%
Amberlite™ XAD7HP Grape Seed-83% (oligomeric procyanidins)24.2 g from 14.4 L crude extract

Table 2: Optimized Parameters for Macroporous Resin SPE

ParameterKunlun Chrysanthemum (AB-8)Rapeseed (HPD450/AB-8)
Sample Concentration 1 mg/mL-
Sample pH 6-
Loading Flow Rate 2 BV/h-
Elution Solvent 70% Ethanol-
Elution Volume 3 BV-
Elution Flow Rate 2 BV/h-
Reference

Conclusion

Solid-phase extraction is a powerful and versatile technique for the purification of procyanidins. The choice of the appropriate SPE sorbent and the optimization of the experimental conditions are critical for achieving high purity and yield. Reversed-phase C18 and Diol cartridges, size-exclusion gels like Sephadex LH-20, and macroporous resins such as Amberlite™ and AB-8 all offer distinct advantages for this compound purification. The protocols and comparative data presented in these application notes provide a comprehensive guide for researchers to develop and implement effective purification strategies for their specific applications in scientific research and drug development.

References

Troubleshooting & Optimization

Improving procyanidin stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving procyanidin stability in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving procyanidins.

Troubleshooting Guide

This section addresses specific problems you might encounter with this compound stability in your aqueous solutions.

Problem 1: My this compound solution is changing color and showing a precipitate.

Possible Causes and Solutions:

  • Oxidation: Procyanidins are highly susceptible to oxidation, which can lead to polymerization and precipitation. This process is often accelerated by exposure to light, oxygen, and certain metal ions.

    • Solution: Prepare solutions fresh and use them promptly. Store stock solutions in amber vials at low temperatures (4°C or -20°C) and purge with an inert gas like nitrogen or argon to minimize oxygen exposure. Avoid contamination with metal ions such as iron and copper.

  • pH Instability: The stability of procyanidins is highly dependent on the pH of the solution. They are generally more stable in acidic conditions and degrade rapidly in neutral to alkaline environments.[1]

    • Solution: Maintain the pH of your aqueous solution in the acidic range (ideally below pH 4). Use appropriate buffer systems to ensure stable pH throughout your experiment. Procyanidins have been found to be more stable at pH 3.2 than at higher or lower pH values.[2]

  • Interaction with Other Molecules: Procyanidins can interact with proteins and other macromolecules in your solution, leading to the formation of insoluble complexes.[3][4]

    • Solution: Be mindful of the composition of your solution. If you are working with protein-rich media, consider the potential for precipitation. It may be necessary to optimize the this compound-to-protein ratio or adjust the pH to minimize this interaction.

Problem 2: I am observing a rapid loss of antioxidant activity in my this compound solution.

Possible Causes and Solutions:

  • Degradation: The degradation of procyanidins, through processes like oxidation and epimerization, can lead to a decrease in their antioxidant capacity.[5]

    • Solution: Follow the stabilization strategies mentioned above (protection from light and oxygen, pH control). Additionally, consider that while the parent this compound may degrade, some of its degradation products can still exhibit antioxidant activity. It is crucial to monitor the specific this compound profile using techniques like HPLC to correlate structural changes with activity.

  • Assay Interference: The method used to measure antioxidant activity might be influenced by the degradation products or other components in the solution.

    • Solution: Use multiple antioxidant assays (e.g., DPPH and ABTS) to get a more comprehensive understanding of the antioxidant capacity. Ensure that your controls are appropriate for the complexity of your sample matrix.

Problem 3: My HPLC chromatogram shows broad, unresolved peaks for procyanidins.

Possible Causes and Solutions:

  • Polymerization: Procyanidins can polymerize in solution, leading to a mixture of oligomers with varying degrees of polymerization. These larger polymers may not be well-resolved by standard reversed-phase HPLC methods.

    • Solution: Consider using normal-phase HPLC, which can provide better separation of procyanidins based on their degree of polymerization. Alternatively, techniques like size-exclusion chromatography can be employed to fractionate the sample before HPLC analysis.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening.

    • Solution: Optimize the injection volume and sample concentration. Dilute your sample and re-inject to see if peak shape improves.

  • Inappropriate Mobile Phase: The mobile phase composition is critical for good separation.

    • Solution: Optimize the gradient and solvent composition of your mobile phase. A common mobile phase for this compound analysis involves a gradient of an organic solvent (like methanol or acetonitrile) in an acidic aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of procyanidins in aqueous solutions?

A1: The main factors affecting this compound stability are:

  • pH: Procyanidins are most stable in acidic conditions (pH < 4) and degrade rapidly at neutral and alkaline pH.

  • Temperature: Higher temperatures accelerate the degradation of procyanidins. Degradation often follows first-order kinetics with respect to temperature.

  • Oxygen: Exposure to oxygen leads to oxidative degradation.

  • Light: UV and visible light can induce photo-degradation.

  • Metal Ions: The presence of metal ions, such as Fe³⁺ and Cu²⁺, can catalyze oxidation reactions.

  • Presence of other molecules: Interactions with proteins, acetaldehyde, and other compounds can lead to instability and precipitation.

Q2: How can I improve the stability of my this compound solutions for long-term storage?

A2: For long-term storage, it is recommended to:

  • Store procyanidins as a dry powder in a cool, dark, and dry place.

  • If a solution is necessary, prepare it in an acidic buffer (pH < 4), purge with an inert gas, and store in amber vials at -20°C or -80°C.

  • Consider encapsulation techniques like liposomes or complex coacervates to protect the procyanidins from degradation.

Q3: Does the degree of polymerization of procyanidins affect their stability?

A3: Yes, the degree of polymerization can influence stability. For instance, in the context of color stability with anthocyanins, an increase in the polymeric degree of procyanidins has been shown to improve stability. However, larger polymers can also be more prone to precipitation. The specific impact can depend on the experimental conditions.

Q4: Can this compound degradation products still be biologically active?

A4: Yes. While degradation alters the structure of procyanidins, the resulting smaller oligomers, monomers, and other degradation products can still possess biological activity, including antioxidant and anti-inflammatory effects. In some cases, the degradation into smaller, more bioavailable units can even enhance certain biological activities.

Q5: What is the best way to monitor this compound stability in my experiments?

A5: A combination of techniques is ideal:

  • HPLC: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the gold standard for separating and quantifying individual procyanidins and their degradation products. This allows you to track the disappearance of the parent compound and the appearance of new peaks over time.

  • UV-Vis Spectroscopy: A simple and quick method to monitor overall changes in the solution's absorbance spectrum. The characteristic absorbance maximum for procyanidins is around 280 nm.

  • Antioxidant Activity Assays: Assays like DPPH and ABTS can be used to measure the functional consequence of degradation on the antioxidant capacity of the solution.

Data Presentation

Table 1: Influence of pH and Temperature on this compound B1 Degradation

pHTemperature (°C)Degradation Rate Constant (k, days⁻¹)Half-life (t½, days)
2.0220.009275
3.2220.0026267

Table 2: Degradation of Grape Seed Procyanidins under Acid Catalysis

ParameterConditionsResult
Acid-catalyzed Hydrolysis
SamplePolymeric Procyanidins (PPCs) from Grape Seeds
Reagent11% Sulfurous acid
Temperature60°C
Time60 min
Sample-to-Acid Ratio1 mg : 0.2 mL
Total Degradation Rate 43.94%
Alkali Degradation
SampleGrape Seed Procyanidins
ReagentSodium Sulfite (Na₂SO₃)
Solid-to-Liquid Ratio1 g : 10.25 mL
Na₂SO₃ Concentration2.13%
Time42 min
Temperature60°C
Change in Avg. Degree of Polymerization From 5.44 to 2.14

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol outlines a general method for monitoring this compound stability using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid (or acetic acid)

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (or acetic acid)

  • This compound standard(s)

  • Aqueous solution of your this compound sample

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • At designated time points, withdraw an aliquot of your this compound solution.

    • If necessary, dilute the sample with the initial mobile phase composition to fall within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column Temperature: 30-40°C

    • Flow Rate: 0.8 - 1.2 mL/min

    • Injection Volume: 10 - 20 µL

    • Detection Wavelength: 280 nm (UV) or Excitation/Emission wavelengths appropriate for fluorescence detection.

    • Gradient Elution (Example):

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 40% B

      • 35-40 min: Linear gradient from 40% to 90% B

      • 40-45 min: Hold at 90% B

      • 45-50 min: Return to 5% B

      • 50-60 min: Re-equilibration at 5% B

  • Data Analysis:

    • Integrate the peak areas of the this compound(s) of interest and any new degradation peaks that appear over time.

    • Plot the peak area of the parent this compound against time to determine the degradation kinetics.

Protocol 2: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the antioxidant activity of procyanidins.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound sample solution

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of your this compound sample at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the positive control, use a known antioxidant at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the % scavenging against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

procyanidin_degradation_pathways This compound This compound (Oligomer/Polymer) Monomer Flavan-3-ol Monomers (e.g., Catechin, Epicatechin) This compound->Monomer Depolymerization (Acid/Heat) Oxidized_Products Oxidized Products (Quinones, etc.) This compound->Oxidized_Products Oxidation (Oxygen, Light, Metal Ions) Epimers Epimers This compound->Epimers Epimerization (Heat) Depolymerized_Products Smaller Oligomers This compound->Depolymerized_Products Partial Depolymerization Monomer->Oxidized_Products Oxidation

Caption: Key degradation pathways of procyanidins in aqueous solutions.

experimental_workflow_stability cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Time-point Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Prep Prepare this compound Aqueous Solution (Specify pH, Concentration) Stress Incubate under defined conditions (e.g., Temperature, Light exposure) Prep->Stress Sampling Collect aliquots at various time intervals Stress->Sampling HPLC HPLC Analysis (Quantify this compound & Degradation Products) Sampling->HPLC Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Sampling->Antioxidant Kinetics Determine Degradation Kinetics (Calculate Half-life) HPLC->Kinetics Antioxidant->Kinetics

Caption: Experimental workflow for assessing this compound stability.

logical_relationships_stability cluster_factors Influencing Factors cluster_degradation Degradation Processes cluster_solutions Stabilization Strategies pH pH Degradation This compound Degradation pH->Degradation Alkaline pH accelerates Temp Temperature Temp->Degradation High Temp accelerates Oxygen Oxygen Oxygen->Degradation Presence accelerates Light Light Light->Degradation Exposure accelerates Metal Metal Ions Metal->Degradation Presence catalyzes Acidic Acidic Buffer Degradation->Acidic inhibits LowTemp Low Temperature Degradation->LowTemp inhibits Inert Inert Atmosphere Degradation->Inert inhibits Dark Dark Storage Degradation->Dark inhibits Encapsulation Encapsulation Degradation->Encapsulation protects

Caption: Factors influencing this compound degradation and stabilization strategies.

References

Technical Support Center: Enhancing Procyanidin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low bioavailability of procyanidins in in vivo studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of procyanidins generally low?

A1: The low oral bioavailability of procyanidins is a well-documented challenge stemming from several factors. Procyanidins with a high degree of polymerization (DP > 4) are not readily absorbed in the small intestine.[1][2] Furthermore, these compounds can be degraded by the acidic environment of the stomach and are extensively metabolized by the gut microbiota in the colon.[1][3] Consequently, only a small fraction of ingested procyanidins, primarily monomers and dimers, are absorbed into the bloodstream, often in the form of methylated or glucuronidated metabolites.[1]

Q2: What are the most promising strategies to enhance the in vivo bioavailability of procyanidins?

A2: Several strategies can be employed to improve the systemic exposure of procyanidins. Nanoformulations, such as liposomes, nanoparticles, and emulsions, have shown significant promise in protecting procyanidins from degradation, improving their solubility, and facilitating their absorption. Another approach is the enzymatic or chemical depolymerization of larger procyanidin polymers into smaller, more readily absorbable oligomers and monomers.

Q3: How does the gut microbiota influence this compound bioavailability and activity?

A3: The gut microbiota plays a crucial role in the metabolism of procyanidins. Unabsorbed procyanidins that reach the colon are catabolized by gut bacteria into smaller, low molecular weight phenolic acids, such as phenyl-valerolactones and phenylpropionic acids. These metabolites can be absorbed and may contribute to the overall biological activity attributed to this compound consumption. Procyanidins can also act as prebiotics, modulating the composition of the gut microbiota.

Q4: What impact does the food matrix have on the absorption of procyanidins?

A4: The food matrix can significantly influence the digestion and bioavailability of procyanidins. Interactions with other food components like proteins, carbohydrates, and lipids can either hinder or enhance their release and absorption. For instance, a carbohydrate-rich food matrix has been shown to affect the pharmacokinetics of this compound dimers and trimers in rats.

Q5: What are the key signaling pathways modulated by procyanidins and their metabolites?

A5: Procyanidins and their metabolites have been shown to modulate various signaling pathways, which is central to their potential health benefits. In the context of cancer research, they have been reported to suppress the PI3K/AKT/mTOR and MAPK/ERK pathways and regulate apoptosis-related proteins.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable levels of procyanidins in plasma - Poor oral bioavailability of the native extract.- High degree of polymerization of procyanidins.- Rapid metabolism and clearance.- Inefficient extraction from plasma samples.- Utilize a bioavailability-enhancing formulation (e.g., nanoformulation).- Consider using an extract rich in monomers and dimers or a depolymerized extract.- Analyze for known metabolites in addition to the parent compounds.- Optimize the plasma extraction method (e.g., solid-phase extraction).
High variability in plasma concentrations between subjects - Differences in gut microbiota composition.- Genetic polymorphisms in metabolic enzymes.- Inconsistent food intake or composition.- Inaccurate dosing.- Standardize the diet of the experimental animals.- Increase the number of animals per group to improve statistical power.- Ensure accurate and consistent oral gavage technique.- Consider co-housing animals to normalize gut microbiota.
Degradation of this compound formulation before administration - Instability in the vehicle (e.g., pH, light, temperature).- Oxidation of phenolic compounds.- Prepare formulations fresh daily.- Protect formulations from light and store at an appropriate temperature.- Use a vehicle with a pH that ensures stability.- Consider encapsulating procyanidins to protect them from degradation.
Inconsistent results from in vitro to in vivo studies - Lack of correlation between in vitro digestion models and in vivo physiology.- The significant role of gut microbiota metabolism is not accounted for in many in vitro models.- Use an in vivo animal model that closely mimics human gastrointestinal physiology (e.g., pigs).- Analyze for microbial metabolites in vivo.- Refine in vitro models to better simulate the conditions of the stomach and small intestine, including enzymatic activity and pH changes.

Experimental Protocols

Preparation of this compound Nanoformulation (Liposomes)

This protocol provides a general method for encapsulating a this compound-rich extract into liposomes to enhance its bioavailability.

Materials:

  • This compound extract

  • Soybean phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filter (0.22 µm)

Methodology:

  • Dissolve the this compound extract, soybean phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice.

  • Extrude the liposomal suspension through a 0.22 µm syringe filter to obtain unilamellar vesicles of a uniform size.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate the bioavailability of a this compound formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Methodology:

  • Acclimatize rats for at least one week before the experiment with free access to standard chow and water.

  • Fast the rats overnight (12 hours) before oral administration of the this compound formulation.

  • Administer the this compound formulation (e.g., 100 mg/kg body weight) via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Immediately place the blood samples into anticoagulant-containing tubes and centrifuge to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of procyanidins and their major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound B2 in Rats

Administration Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Bioavailability (%)
Intravenous----100
Oral (Lower Dose)10.5~150 (total 14C)~6-8-11 (calculated from blood AUC)
Oral (Higher Dose)21~300 (total 14C)~6-8-11 (calculated from blood AUC)

Data adapted from a study using [14C]this compound B2 in male rats. Note that bioavailability calculated from urinary excretion of 14C was significantly higher, suggesting extensive metabolism.

Table 2: Concentration of Procyanidins and Metabolites in Rat Plasma 2 Hours After Ingestion of Grape Seed Extract

Compound Concentration Range (µM)
Monomers (Catechin and Epicatechin)0.85 - 8.55
Dimer0.85 - 8.55
Trimer0.85 - 8.55
Conjugated Metabolites (Glucuronide and Methyl Glucuronide forms of Catechin and Epicatechin)0.06 - 23.90

Data from a study analyzing plasma from rats after ingestion of a grape seed phenolic extract.

Visualizations

Signaling Pathways

Procyanidin_Signaling_Pathways Procyanidins Procyanidins PI3K PI3K Procyanidins->PI3K inhibits MAPK MAPK Procyanidins->MAPK inhibits Apoptosis Apoptosis Procyanidins->Apoptosis promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival ERK ERK MAPK->ERK ERK->Cell_Survival BAX BAX Apoptosis->BAX BCL2 BCL-2 Apoptosis->BCL2 Caspases Caspases Apoptosis->Caspases

Caption: this compound-mediated inhibition of pro-survival signaling pathways.

Experimental Workflow

Experimental_Workflow Start Start: this compound Extract Formulation Formulation Strategy (e.g., Nanoencapsulation) Start->Formulation InVivo In Vivo Administration (Oral Gavage to Rats) Formulation->InVivo Blood_Collection Serial Blood Collection InVivo->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Analysis LC-MS/MS Analysis Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of procyanidins.

Logical Relationships in Bioavailability

Bioavailability_Factors This compound This compound (High DP) Stomach Stomach (Acidic pH) This compound->Stomach Small_Intestine Small Intestine (Absorption) This compound->Small_Intestine Poor Absorption Colon Colon (Gut Microbiota) This compound->Colon Low_DP This compound (Low DP) Stomach->Low_DP Degradation Systemic_Circulation Systemic Circulation Small_Intestine->Systemic_Circulation Metabolites Phenolic Acid Metabolites Colon->Metabolites Metabolism Low_DP->Small_Intestine Absorption Metabolites->Systemic_Circulation Absorption

Caption: Factors influencing this compound absorption and metabolism.

References

Technical Support Center: Optimization of Procyanidin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of procyanidin extraction from various plant matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting procyanidins?

A1: The optimal solvent for this compound extraction is highly dependent on the source material and the specific this compound oligomers being targeted. However, aqueous mixtures of organic solvents are generally the most effective.

  • Aqueous Acetone (70%): This is a widely used and highly efficient solvent for the extraction of total procyanidins, particularly for lower molecular weight oligomers.[1] It offers a good balance of polarity to dissolve a broad range of procyanidins.

  • Aqueous Methanol and Ethanol: These are also effective solvents. For instance, a 60% methanol-water mixture has shown high efficiency for extracting monomeric and dimeric procyanidins.[2] An optimized method using 47% aqueous ethanol has been developed for extracting procyanidins from grape seeds.[3][4][5]

  • Dimethyl Sulfoxide (DMSO): Aqueous DMSO (70-80%) can yield the highest concentrations of total this compound oligomers. Specifically, 80% DMSO is optimal for low molecular weight procyanidins, while 70% DMSO is better for higher molecular weight oligomers. However, DMSO can be more challenging to work with due to its density, which can complicate centrifugation and filtration steps.

Q2: Does the addition of acid to the extraction solvent improve yield?

A2: Yes, acidifying the extraction solvent can significantly improve the yield and stability of procyanidins. The addition of a small amount of acid, such as acetic acid or formic acid (e.g., 0.5% to 1% v/v), helps to maintain a low pH environment (pH 2-4), which enhances the stability of the procyanidins and improves their release from the plant matrix.

Q3: How does the solvent-to-solid ratio impact extraction efficiency?

A3: The solvent-to-solid ratio is a critical parameter. A higher ratio generally leads to a better extraction yield up to a certain point, as it ensures a sufficient concentration gradient for the diffusion of procyanidins from the plant material into the solvent. However, an excessively high ratio can lead to the dilution of the extract and increased solvent consumption. An optimized ratio of 3g of sample to 15mL of solvent has been reported as effective. For grape pomace, increasing the solid-to-solvent ratio had a negative impact on the total polyphenol and this compound content.

Q4: What is the influence of particle size on this compound extraction?

A4: Smaller particle sizes generally lead to higher extraction efficiency. Grinding the plant material to a fine powder increases the surface area available for solvent contact, facilitating the diffusion of procyanidins. A particle size of less than 0.99mm has been shown to be optimal for this compound extraction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate solvent composition: The polarity of the solvent may not be optimal for the target procyanidins. 2. Suboptimal solvent-to-solid ratio: Insufficient solvent volume to effectively extract the compounds. 3. Particle size is too large: Limited surface area for solvent interaction. 4. Extraction time is too short: Insufficient time for the procyanidins to diffuse into the solvent. 5. Degradation of procyanidins: Exposure to high temperatures, light, or non-acidified solvents.1. Optimize solvent polarity: Test a range of aqueous solvent concentrations (e.g., 50%, 60%, 70%, 80% acetone or ethanol). 2. Adjust the solvent-to-solid ratio: Increase the volume of solvent relative to the sample weight. A common starting point is 1:5 or 1:10 (w/v). 3. Reduce particle size: Grind the sample to a fine powder (<0.99mm). 4. Increase extraction time: Optimize the extraction duration. Soaking the material in the solvent overnight before extraction can increase the yield. 5. Control extraction conditions: Use acidified solvents, protect the samples from light, and consider using lower temperatures with longer extraction times or employing non-thermal methods like ultrasonic-assisted extraction.
Poor Solubility of Extract 1. High concentration of organic solvent: Procyanidins may have limited solubility in solutions with very high organic solvent content (e.g., >80% acetone). 2. Presence of interfering compounds: Co-extraction of lipids or other non-polar compounds.1. Adjust solvent composition: Decrease the percentage of the organic solvent in the aqueous mixture. 2. Defat the sample: For fatty materials like cocoa, pre-extract with a non-polar solvent (e.g., hexane) to remove lipids before this compound extraction.
Inconsistent Results 1. Variability in plant material: Differences in the source, variety, and handling of the plant material. 2. Inconsistent extraction procedure: Variations in parameters like time, temperature, and agitation.1. Standardize plant material: Use material from the same batch and process it consistently. 2. Standardize the protocol: Ensure all experimental parameters are kept constant between experiments.

Data Presentation

Table 1: Effect of Solvent Composition on the Extraction of Total Procyanidins from Fat-Free Cocoa Powder

Solvent SystemTotal Procyanidins (mg/g)
70% Acetone46.8
100% Methanol36.8
70% DMSO56.3
80% DMSO47.8

Table 2: Influence of Solvent Composition on the Extraction of this compound Oligomers from Fat-Free Cocoa Powder (mg/g)

Oligomer70% Acetone80% Acetone70% DMSO80% DMSO
Monomer---27.3
Dimer---8.0
Low Molecular Weight (< Pentamer)Higher extraction-Most efficientOptimizes monomer & dimer
High Molecular Weight (Pentamer-Decamer)-Improved extractionMost efficient-

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

1. General Solid-Liquid Extraction Protocol for Procyanidins

This protocol is a general guideline and should be optimized for specific plant materials.

  • Sample Preparation:

    • Dry the plant material to a constant weight.

    • Grind the dried material to a fine powder (particle size <0.99 mm).

    • For materials with high lipid content (e.g., cocoa), perform a preliminary defatting step by extracting with hexane.

  • Extraction:

    • Weigh a specific amount of the prepared sample (e.g., 3 g).

    • Add the extraction solvent at a defined solvent-to-solid ratio (e.g., 15 mL for 3 g of sample). The solvent should be an aqueous mixture of an organic solvent (e.g., 70% acetone) containing a small amount of acid (e.g., 0.5% acetic acid).

    • Agitate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature.

    • Separate the solid material from the solvent by centrifugation or filtration.

    • Repeat the extraction process on the solid residue to ensure complete recovery of procyanidins.

    • Combine the liquid extracts.

  • Solvent Removal and Analysis:

    • Remove the organic solvent from the combined extracts using a rotary evaporator under reduced pressure.

    • The resulting aqueous extract can be freeze-dried or used directly for further analysis (e.g., HPLC).

2. Ultrasonic-Assisted Extraction (UAE) Protocol

UAE can enhance extraction efficiency and reduce extraction time.

  • Sample Preparation: Follow the same steps as in the general protocol.

  • Extraction:

    • Place the sample and solvent mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 10-15 minutes).

    • Monitor and control the temperature of the mixture during sonication.

  • Post-Extraction: Follow the same separation and solvent removal steps as in the general protocol.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis start Plant Material grinding Grinding (Particle Size <0.99mm) start->grinding defatting Defatting (Optional, for high-lipid samples) grinding->defatting extraction Solid-Liquid Extraction (e.g., 70% Acetone, acidified) defatting->extraction parameters Optimization Parameters: - Solvent Composition - Solvent-to-Solid Ratio - Temperature - Time extraction->parameters centrifugation Centrifugation / Filtration extraction->centrifugation solvent_removal Solvent Removal (Rotary Evaporation) centrifugation->solvent_removal analysis Analysis (e.g., HPLC) solvent_removal->analysis

Caption: this compound Extraction and Optimization Workflow.

logical_relationship cluster_params Key Optimization Parameters goal Maximize this compound Yield solvent Solvent Composition goal->solvent depends on ratio Solvent-to-Solid Ratio goal->ratio depends on particle_size Particle Size goal->particle_size depends on temperature Temperature goal->temperature depends on time Extraction Time goal->time depends on acidification Solvent Acidification goal->acidification depends on

References

Technical Support Center: Quantifying Polymeric Procyanidins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of polymeric procyanidins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex analysis of these polyphenols.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying polymeric procyanidins so challenging?

The quantification of polymeric procyanidins presents significant analytical challenges due to several factors:

  • Structural Complexity: Procyanidins are a heterogeneous group of polymers. They vary in their degree of polymerization (DP), the monomeric units (e.g., catechin, epicatechin), the linkage types between units (B-type being more common than A-type), and stereoisomerism. This complexity makes it difficult to separate and quantify individual polymeric chains.[1][2][3]

  • Co-elution with Other Compounds: During chromatographic analysis, polymeric procyanidins often co-elute with other phenolic compounds and sample matrix components, leading to inaccurate measurements.

  • Incomplete Extraction: The efficiency of procyanidin extraction from plant or food matrices can be highly variable and often incomplete, particularly for high-molecular-weight polymers that may be bound to other cellular components.

  • Chemical Instability: Procyanidins can be unstable under certain conditions, such as exposure to light, heat, or alkaline pH, which can lead to degradation and inaccurate quantification.

Q2: What are the most common methods for quantifying polymeric procyanidins?

Several analytical methods are used, each with its own advantages and limitations:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying procyanidins. Both normal-phase and reversed-phase HPLC are employed.

    • Normal-Phase HPLC separates procyanidins based on their degree of polymerization.

    • Reversed-Phase HPLC is effective for separating lower molecular weight oligomers but struggles with resolving complex mixtures of large polymers.

  • Spectrophotometric Assays: These colorimetric methods provide a rapid estimation of total this compound content.

    • DMAC (4-dimethylaminocinnamaldehyde) Assay: This method is specific for the terminal units of proanthocyanidins and produces a colored compound that can be measured.

    • Vanillin Assay: This assay involves the condensation of vanillin with flavanols, but it can be affected by differential reaction rates between monomers and polymers.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides detailed structural information and can aid in the identification and quantification of different this compound oligomers and polymers.

Q3: How can I choose the right analytical method for my research?

The choice of method depends on your specific research goals:

  • For separating and quantifying individual oligomers (up to a certain degree of polymerization), HPLC with fluorescence or UV detection is a good choice. Normal-phase HPLC is generally better for separating by size.

  • For a rapid estimation of total this compound content , spectrophotometric assays like the DMAC assay are suitable.

  • For detailed structural characterization and identification of complex mixtures, LC-MS is the most powerful technique.

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak resolution and co-elution in my HPLC chromatogram.

  • Possible Cause: Inadequate separation due to the complexity of the this compound mixture and the limitations of the chosen column.

  • Troubleshooting Steps:

    • Optimize the Gradient: Adjust the mobile phase gradient to improve the separation of peaks.

    • Change the Stationary Phase: Consider using a different type of HPLC column. For instance, if you are using a C18 reversed-phase column and experiencing co-elution of large polymers, a normal-phase column (like a diol or silica column) might provide better separation based on the degree of polymerization.

    • Sample Purification: Implement a sample clean-up step before HPLC analysis. Techniques like solid-phase extraction (SPE) or Sephadex LH-20 column chromatography can help remove interfering compounds.

    • Use a More Selective Detector: Fluorescence detection can offer increased sensitivity and selectivity for procyanidins compared to UV detection, reducing interference from other compounds.

Problem: I don't have a commercial standard for the specific polymeric this compound I want to quantify.

  • Possible Cause: High-DP this compound standards are not commercially available.

  • Troubleshooting Steps:

    • Isolate and Purify Your Own Standard: You can extract and purify this compound fractions from a natural source rich in these compounds (e.g., cocoa beans, grape seeds). The purity of these fractions should be assessed using techniques like mass spectrometry.

    • Use a Representative Standard: If isolating a pure polymer is not feasible, a well-characterized mixture of polymers can be used as an external standard for quantifying the total polymer content.

    • Report Relative Quantification: If absolute quantification is not possible, you can report the results in terms of a readily available standard, such as epicatechin or this compound B2, and clearly state this in your methodology.

Spectrophotometric Assays

Problem: My DMAC assay results seem inaccurate or inconsistent.

  • Possible Cause: Interference from other compounds in the sample or issues with the reaction conditions.

  • Troubleshooting Steps:

    • Sample Blank: Always run a sample blank (sample without the DMAC reagent) to correct for any background absorbance from the sample matrix.

    • Reaction Time and Temperature: Ensure that the reaction time and temperature are consistent across all samples and standards, as these can affect color development. The reaction should be performed in minimal light conditions.

    • Standard Curve: Prepare a fresh standard curve for each assay using a reliable this compound standard.

    • Sample Dilution: If the absorbance values are outside the linear range of the standard curve, dilute the samples accordingly.

Experimental Protocols

Protocol 1: Quantification of Procyanidins by Normal-Phase HPLC

This method is adapted from a procedure used for the analysis of procyanidins in cocoa and chocolate.

  • Sample Preparation:

    • Extract procyanidins from the sample using an appropriate solvent (e.g., acetone/water/acetic acid).

    • Perform a semi-purification step using Sephadex LH-20 gel permeation chromatography to enrich the this compound fraction.

    • Further purify this compound oligomers using preparative normal-phase HPLC.

  • HPLC Conditions:

    • Column: Supelcosil LC-Si (or similar silica-based normal-phase column)

    • Mobile Phase: A gradient of dichloromethane, methanol, and acetic acid/water.

    • Detection: Fluorescence detector with excitation at 276 nm and emission at 316 nm.

  • Quantification:

    • Prepare a composite standard from the purified oligomeric fractions.

    • Generate a calibration curve for each oligomeric class.

    • Quantify the procyanidins in the sample by comparing their peak areas to the calibration curves.

Protocol 2: Quantification of Total Proanthocyanidins by DMAC Assay

This protocol is based on the reaction of 4-dimethylaminocinnamaldehyde with proanthocyanidins.

  • Reagents:

    • DMAC reagent solution

    • Proanthocyanidin standard (e.g., this compound A2 or B2)

    • Solvent (e.g., ethanol or methanol)

  • Procedure:

    • Prepare a series of standard solutions of the proanthocyanidin standard.

    • In a 96-well plate, add the sample or standard solution.

    • Add the DMAC reagent to each well.

    • Incubate for a specified time (e.g., 15 minutes) in the dark with agitation.

    • Measure the absorbance at 640 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of proanthocyanidins in the samples from the standard curve.

Quantitative Data Summary

Table 1: Comparison of HPLC Methods for this compound Quantification

ParameterNormal-Phase HPLCReversed-Phase HPLC
Principle of Separation Degree of PolymerizationPolarity
Advantages Good for separating oligomers and polymers by size.Good for separating monomers and small oligomers.
Disadvantages May have lower resolution for isomers.Poor resolution for large, complex polymers.
Common Column Silica, DiolC18
Typical Detection Fluorescence, UV (280 nm)UV (280 nm), Mass Spectrometry

Table 2: Overview of Spectrophotometric Assays for Procyanidins

AssayPrincipleWavelengthAdvantagesDisadvantages
DMAC Assay Reaction with terminal flavan-3-ol units.~640 nmMore specific and sensitive than vanillin assay.Can be affected by interfering substances.
Vanillin Assay Condensation of vanillin with flavanols.~500 nmSimple and rapid.Less specific, differential reaction rates for monomers and polymers.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_quantification Quantification & Characterization Raw_Sample Raw Sample (e.g., Plant Material) Extraction Extraction (e.g., Acetone/Water) Raw_Sample->Extraction Purification Purification (e.g., Sephadex LH-20) Extraction->Purification HPLC HPLC Analysis Purification->HPLC Spectrophotometry Spectrophotometric Assay Purification->Spectrophotometry LCMS LC-MS Analysis Purification->LCMS Quantification Quantification HPLC->Quantification Spectrophotometry->Quantification LCMS->Quantification Characterization Structural Characterization LCMS->Characterization

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Poor HPLC Peak Resolution Optimize_Gradient Optimize Mobile Phase Gradient Start->Optimize_Gradient Improved Resolution Improved? Optimize_Gradient->Improved Test Change_Column Change HPLC Column (e.g., NP to RP) Purify_Sample Implement Sample Purification Step Change_Column->Purify_Sample Change_Column->Improved Test Use_Selective_Detector Use More Selective Detector (e.g., Fluorescence) Purify_Sample->Use_Selective_Detector Purify_Sample->Improved Test Use_Selective_Detector->Improved Test Improved->Change_Column No End Problem Solved Improved->End Yes

Caption: Troubleshooting logic for poor HPLC resolution.

References

Technical Support Center: Procyanidin Solubility for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing procyanidins in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to procyanidin solubility and stability.

Troubleshooting Guide

This guide addresses common issues encountered when working with procyanidins in cell culture, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding this compound stock solution to cell culture medium. 1. Solvent Shock: The this compound has "crashed out" of solution due to the rapid change in solvent polarity from an organic stock solution (e.g., DMSO) to an aqueous medium. 2. Concentration Exceeds Solubility Limit: The final concentration of the this compound in the medium is higher than its aqueous solubility.1. Slow Dilution: Add the stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. 2. Optimize Solvent Concentration: Maintain a final organic solvent concentration that is non-toxic to your cells (typically <0.5% for DMSO) but sufficient to aid solubility. You may need to test a range of final solvent concentrations. 3. Reduce Final this compound Concentration: Test a lower final concentration of the this compound in your assay.
Precipitate appears in cell culture wells after a period of incubation. 1. Compound Instability: Procyanidins, particularly B-type, can be unstable in the neutral pH of cell culture medium and may degrade or polymerize over time, leading to precipitation.[1][2] A-type procyanidins are generally more stable.[2] 2. Interaction with Medium Components: Procyanidins may interact with proteins or other components in the serum or medium, forming insoluble complexes. 3. Evaporation: Evaporation of media from the wells can increase the concentration of all components, potentially exceeding the solubility limit of the this compound.1. Prepare Fresh Solutions: Always prepare fresh working solutions of procyanidins immediately before each experiment. Avoid storing diluted aqueous solutions.[3] 2. Reduce Incubation Time: If experimentally feasible, reduce the incubation time of the this compound with the cells. 3. Consider Serum-Free/Reduced-Serum Medium: If appropriate for your cell line, test the experiment in a serum-free or reduced-serum medium for the duration of the treatment. 4. Ensure Proper Humidification: Maintain proper humidity in the incubator to minimize evaporation.
Inconsistent or non-reproducible experimental results. 1. This compound Degradation: The bioactivity of the this compound may be decreasing over the course of the experiment due to instability in the culture medium.[1] this compound A2, for example, has been shown to be unstable in DMEM medium at 37°C. 2. Variability in Stock Solution Preparation: Inconsistent dissolution of the this compound powder can lead to variations in the actual concentration of the stock solution. 3. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in the observed effects.1. Assess Stability: Consider the stability of your specific this compound under your experimental conditions. Shorter exposure times are preferable. For longer experiments, replenishing the medium with freshly diluted this compound may be necessary. 2. Ensure Complete Dissolution of Stock: When preparing the stock solution, ensure the this compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution, but be cautious as excessive heat can degrade the compound. 3. Homogenize Cell Suspension: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve uniform cell density across all wells.
Low or no observed bioactivity. 1. Poor Bioavailability: The this compound may not be efficiently crossing the cell membrane to reach its intracellular target. A-type this compound dimers have been shown to have better absorption than B-type dimers. 2. Incorrect this compound Structure: The bioactivity of procyanidins can be highly dependent on their structure (e.g., A-type vs. B-type, degree of polymerization). 3. Degradation of Compound: The this compound may have degraded during storage or in the experimental setup.1. Consider Solubility Enhancement Techniques: For poorly soluble procyanidins, consider using cyclodextrin complexes or nanoencapsulation to improve bioavailability. 2. Verify Compound Identity and Purity: Ensure the identity and purity of your this compound using appropriate analytical techniques. 3. Proper Storage: Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve procyanidins for cell culture assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of procyanidins due to its high solvating power. Ethanol and dimethylformamide are also effective. For this compound B2, solubility in these organic solvents is approximately 30 mg/mL. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5% for DMSO) to avoid cytotoxicity.

Q2: Can I dissolve procyanidins directly in water or PBS?

A2: Yes, but the solubility is significantly lower than in organic solvents. For instance, the solubility of this compound B2 in PBS (pH 7.2) is approximately 10 mg/mL. Aqueous solutions of procyanidins are also less stable and it is not recommended to store them for more than one day.

Q3: My this compound solution in the cell culture medium has a slight brownish tint. Is this normal?

A3: A slight color change to brownish or pinkish can occur, especially with prolonged incubation or exposure to light and air, as procyanidins can oxidize. However, a significant color change or the appearance of a visible precipitate is indicative of either precipitation or degradation and should be addressed using the troubleshooting guide above.

Q4: How can I improve the solubility and stability of procyanidins in my cell culture experiments?

A4: Two advanced methods to enhance the solubility and stability of procyanidins are the use of cyclodextrins and nanoencapsulation.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like procyanidins, increasing their aqueous solubility and stability. Beta-cyclodextrin (β-CD) and its derivatives are commonly used.

  • Nanoencapsulation: This involves encapsulating procyanidins within nanoparticles, which can protect them from degradation and improve their delivery into cells.

Q5: What is the difference between A-type and B-type procyanidins, and does it matter for my experiments?

A5: A-type and B-type procyanidins differ in the linkage between their flavan-3-ol subunits. B-type procyanidins have a single C-C bond, while A-type procyanidins have an additional ether linkage. This structural difference can affect their properties. For example, A-type procyanidins have been reported to be more stable and have better absorption in some models compared to B-type procyanidins. Therefore, the type of this compound used can influence the outcome and reproducibility of your experiments.

Quantitative Data Summary

The following tables provide a summary of reported solubility and bioactivity data for various procyanidins.

Table 1: Solubility of Procyanidins in Different Solvents

This compoundSolventSolubilityReference
This compound B2DMSO~30 mg/mL
This compound B2Ethanol~30 mg/mL
This compound B2Dimethylformamide~30 mg/mL
This compound B2PBS (pH 7.2)~10 mg/mL
This compound C1DMSO~30 mg/mL
This compound C1Ethanol~30 mg/mL
This compound C1Dimethylformamide~30 mg/mL
This compound C1PBS (pH 7.2)~10 mg/mL

Table 2: Bioactivity of Procyanidins in Cell-Based Assays

This compoundCell LineAssayIC50 / Effective ConcentrationReference
This compound B2MCF-7 (Breast Cancer)Proliferation19.2 µM
ProcyanidinsA549 (Lung Cancer)ProliferationDose-dependent inhibition at 25, 50, 100 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard method for preparing this compound solutions for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Calculate the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. b. In a sterile microcentrifuge tube, weigh the calculated amount of this compound powder. c. Add the appropriate volume of DMSO to the tube. d. Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. e. Visually inspect the solution to ensure there are no particulates. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Pre-warm the cell culture medium to 37°C. b. Thaw one aliquot of the this compound stock solution. c. Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution. d. When diluting, add the this compound stock solution to the medium dropwise while gently vortexing to prevent precipitation. e. Use the freshly prepared working solution immediately for treating your cells.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a this compound-β-cyclodextrin complex to enhance aqueous solubility.

Materials:

  • This compound powder

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol (optional, for initial dissolution of this compound)

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolution: a. Dissolve a molar excess of β-cyclodextrin in deionized water with stirring. b. In a separate container, dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol).

  • Complexation: a. Slowly add the this compound solution to the stirring β-cyclodextrin solution. b. Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization: a. Freeze the resulting solution at -80°C. b. Lyophilize the frozen solution until a dry powder is obtained. This powder is the this compound-β-cyclodextrin inclusion complex.

  • Reconstitution and Use: a. The lyophilized powder can be dissolved in water or cell culture medium to prepare stock and working solutions. b. Determine the concentration of the this compound in the complex using a suitable analytical method (e.g., UV-Vis spectrophotometry) before use in cell culture assays.

Visualizations

experimental_workflow Experimental Workflow: this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso vortex Vortex to Dissolve dissolve_dmso->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot serial_dilute Perform Serial Dilution in Medium thaw->serial_dilute warm_medium Warm Cell Culture Medium to 37°C warm_medium->serial_dilute add_to_cells Add to Cells Immediately serial_dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Logic: this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed in Cell Culture time_of_precipitation When did the precipitate appear? start->time_of_precipitation immediate Immediately upon dilution time_of_precipitation->immediate Immediately delayed After incubation time_of_precipitation->delayed Delayed cause_immediate Likely Cause: Solvent Shock / Concentration immediate->cause_immediate cause_delayed Likely Cause: Instability / Interaction delayed->cause_delayed solution_immediate1 Slow down dilution cause_immediate->solution_immediate1 solution_immediate2 Optimize solvent concentration cause_immediate->solution_immediate2 solution_immediate3 Lower final this compound concentration cause_immediate->solution_immediate3 solution_delayed1 Prepare fresh solutions cause_delayed->solution_delayed1 solution_delayed2 Reduce incubation time cause_delayed->solution_delayed2 solution_delayed3 Consider serum-free medium cause_delayed->solution_delayed3

Caption: Troubleshooting logic for this compound precipitation.

PI3K_Akt_mTOR_pathway This compound-Modulated PI3K/Akt/mTOR Signaling Pathway Procyanidins Procyanidins PI3K PI3K Procyanidins->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibition of the PI3K/Akt/mTOR pathway.

JAK2_STAT3_pathway This compound-Modulated JAK2/STAT3 Signaling Pathway Procyanidins Procyanidins JAK2 JAK2 Procyanidins->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription Activates

Caption: this compound inhibition of the JAK2/STAT3 pathway.

References

Preventing procyanidin oxidation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing procyanidin oxidation during sample preparation.

Troubleshooting Guide

Issue: Low or inconsistent this compound yield in extracts.

Possible Cause Troubleshooting Step
Oxidative Degradation Procyanidins are highly susceptible to oxidation, which can be accelerated by enzymes (e.g., polyphenol oxidase), high pH, elevated temperatures, and the presence of oxygen.[1][2]
Solution:
- Work quickly and at low temperatures: Perform extraction on ice or in a cold room to minimize enzymatic activity and chemical degradation.[3] Store extracts at -22°C or lower to prevent oxidative degradation.[2]
- Use Antioxidants: Add antioxidants such as ascorbic acid or sodium sulfite to the extraction solvent.[4] These agents competitively inhibit oxidative enzymes and scavenge reactive oxygen species.
- Deaerate Solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
Incomplete Extraction The choice of solvent and extraction parameters significantly impacts the yield and profile of extracted procyanidins.
Solution:
- Optimize Solvent System: Aqueous mixtures of acetone (e.g., 70%) are often most effective for extracting a broad range of procyanidins. For specific oligomers, the optimal concentration of organic solvent may vary.
- Acidify the Solvent: The addition of a small amount of acid (e.g., 0.5-1% formic or acetic acid) to the extraction solvent can improve this compound stability and extraction efficiency.
- Optimize Extraction Time and Temperature: While higher temperatures can increase extraction efficiency, they also accelerate degradation. Optimal conditions are often a balance, for example, 40-60°C for shorter durations. Ultrasonic-assisted extraction can enhance yield at lower temperatures.
Matrix Interactions Procyanidins can form complexes with proteins and polysaccharides in the sample matrix, hindering their extraction.
Solution:
- Pre-treatment of Sample: Consider a pre-extraction step with a non-polar solvent to remove lipids. For plant materials, freeze-drying and grinding to a small particle size (<0.99mm) can improve extraction efficiency.
- Use of Chaotropic Agents: In some cases, agents that disrupt hydrogen bonding can be beneficial, but their compatibility with downstream analysis must be considered.

Issue: Brown discoloration of the sample extract.

Possible Cause Troubleshooting Step
Enzymatic Oxidation The browning is a classic sign of polyphenol oxidase (PPO) activity, which converts phenols to quinones that then polymerize into dark pigments.
Solution:
- Inactivate Enzymes: Blanching the sample with steam or hot water before extraction can denature PPO. Alternatively, using solvents with low pH or adding PPO inhibitors can be effective.
- Chelating Agents: Add chelating agents like EDTA to the extraction buffer to bind copper, a necessary cofactor for PPO activity.
Non-Enzymatic Oxidation High pH and exposure to air can also cause non-enzymatic browning.
Solution:
- Maintain Acidic Conditions: Ensure the extraction solvent is acidified (pH 2-4) to maintain this compound stability.
- Limit Air Exposure: Keep sample containers sealed and consider working under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause is oxidation. Procyanidins are polyphenolic compounds that are highly susceptible to both enzymatic (e.g., by polyphenol oxidase) and non-enzymatic oxidation. This process is accelerated by factors such as elevated temperature, high pH (alkaline conditions), and the presence of oxygen and metal ions.

Q2: How does pH affect this compound stability?

A2: Procyanidins are generally more stable in acidic conditions (pH 2-4). As the pH increases and becomes neutral to alkaline, the rate of oxidation and degradation increases significantly. Alkaline conditions can lead to irreversible structural changes and loss of bioactivity.

Q3: What is the optimal temperature for extracting and storing procyanidins?

A3: For extraction, a balance must be struck between efficiency and stability. While moderate heat (e.g., 40-60°C) can improve extraction yields, prolonged exposure to high temperatures will cause degradation. For storage, it is crucial to keep extracts at low temperatures. Storage at 4°C is better than at 22°C or 35°C, but freezing at -22°C or below is recommended for long-term stability.

Q4: Which solvent system is best for this compound extraction?

A4: There is no single universal solvent, as the optimal choice depends on the specific procyanidins of interest (monomers vs. polymers) and the sample matrix. However, aqueous acetone (typically 70%) is widely regarded as a highly efficient solvent for extracting a broad range of this compound oligomers. Aqueous solutions of methanol and ethanol are also commonly used. The addition of a small amount of acid is generally recommended to improve stability.

Q5: Can I use antioxidants to protect my samples? Which ones are effective?

A5: Yes, adding antioxidants to the extraction solvent is a highly recommended practice. Ascorbic acid (Vitamin C) and sulfites (e.g., sodium sulfite or sodium bisulfite) are commonly used to prevent oxidative degradation. They act by scavenging oxygen and inhibiting oxidative enzymes.

Q6: My this compound peaks are broad and poorly resolved in my chromatogram. What could be the cause?

A6: Broad and unresolved peaks, often referred to as an "unsolved hump," are typically caused by the presence of high molecular weight polymeric procyanidins. These larger polymers may not be well-resolved by standard reversed-phase HPLC columns. Additionally, the co-elution of numerous this compound isomers, especially for oligomers larger than tetramers, can contribute to this issue.

Troubleshooting this issue involves:

  • Sample Cleanup: Use solid-phase extraction (SPE) with cartridges like Sephadex LH-20 to fractionate the extract and remove the large polymers before HPLC analysis.

  • Chromatographic Method Optimization: Employing a diol-stationary phase column can improve the separation of this compound oligomers based on their degree of polymerization.

  • Mass Spectrometry: Using mass spectrometry (MS) detection can help to identify specific oligomers within a broad chromatographic peak.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on this compound Degradation Rate in Dark Chocolate.

Storage Temperature (°C)Degradation Rate Constant (k, per day)
42.2 x 10⁻³
225.4 x 10⁻³
357.8 x 10⁻³

Data adapted from a study on dark chocolate, illustrating that degradation follows first-order kinetics and accelerates with increasing temperature.

Table 2: Comparison of Solvents for Total this compound Extraction from Fat-Free Cocoa.

Solvent SystemTotal Procyanidins Extracted (mg/g)
70% Acetone46.8
70% Methanol36.8
70% DMSO56.3
80% DMSO47.8 (for low MW oligomers)

This table highlights that while DMSO shows high extraction efficiency, 70% acetone is a highly effective and more common substitute.

Experimental Protocols

Protocol 1: General this compound Extraction from Plant Material

This protocol outlines a general method for extracting procyanidins from solid plant materials like seeds, skins, or leaves.

  • Sample Preparation:

    • Freeze-dry the plant material to remove water.

    • Grind the dried material to a fine powder (particle size <0.99 mm).

    • (Optional) Defat the powder by performing a preliminary extraction with a non-polar solvent like hexane, followed by air-drying.

  • Preparation of Extraction Solvent:

    • Prepare a solution of 70% acetone in water (v/v).

    • Acidify the solvent by adding formic acid to a final concentration of 0.5% (v/v).

    • Add ascorbic acid to a final concentration of 0.1% (w/v) to prevent oxidation.

    • Deaerate the solvent by bubbling with nitrogen gas for 10-15 minutes.

  • Extraction Procedure:

    • Weigh the powdered sample and place it in a conical flask.

    • Add the prepared extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Seal the flask and place it in an ultrasonic bath.

    • Perform ultrasonic-assisted extraction at a controlled temperature (e.g., 30-40°C) for 20-30 minutes.

    • Alternatively, stir the mixture at 4°C for 1-2 hours.

  • Sample Recovery:

    • Centrifuge the mixture at 4000 x g for 15 minutes at 4°C to pellet the solid material.

    • Carefully decant the supernatant containing the this compound extract.

    • Repeat the extraction process on the pellet one or two more times and pool the supernatants.

  • Solvent Removal and Storage:

    • Remove the organic solvent (acetone) from the pooled supernatant using a rotary evaporator under vacuum at a low temperature (<40°C).

    • The remaining aqueous extract can be used directly, further purified, or freeze-dried for long-term storage.

    • Store the final extract or powder at -20°C or below in a sealed, airtight container, preferably under an inert atmosphere.

Visualizations

Procyanidin_Oxidation_Pathway cluster_factors Oxidative Factors cluster_prevention Preventative Measures This compound This compound (e.g., B-type) Quinone Ortho-Quinone Intermediate This compound->Quinone Oxidation A_Type A-type this compound Quinone->A_Type Intramolecular Cyclization [6] Polymer Brown Polymers (Degradation Products) Quinone->Polymer Polymerization PPO Polyphenol Oxidase (PPO) PPO->this compound Enzymatic Oxidation High_pH High pH (Alkaline) High_pH->this compound Non-Enzymatic Oxidation Oxygen Oxygen (O2) Oxygen->this compound Temp High Temperature Temp->this compound Accelerates Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->this compound Inhibits Low_pH Low pH (Acidification) Low_pH->this compound Stabilizes Low_Temp Low Temperature Low_Temp->this compound Inhibits Inert_Atm Inert Atmosphere (N2, Ar) Inert_Atm->this compound Prevents Extraction_Workflow start Start: Plant Material prep Sample Preparation (Freeze-dry, Grind, Defat) start->prep extraction Ultrasonic-Assisted Extraction (Acidified 70% Acetone + Antioxidant) prep->extraction centrifuge Centrifugation (4000 x g, 4°C) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Pellet centrifuge->pellet pool Pool Supernatants supernatant->pool repeat_ext Repeat Extraction on Pellet (1-2 times) pellet->repeat_ext Re-suspend repeat_ext->centrifuge evap Rotary Evaporation (<40°C) pool->evap store Store Extract (Freeze or Freeze-dry at ≤-20°C) evap->store end End: Purified Extract store->end

References

Technical Support Center: Procyanidin Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the separation of procyanidins using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Peak Tailing: Why are my procyanidin peaks tailing and how can I fix it?

Answer:

Peak tailing, where a peak is asymmetrical with a trailing edge, is a common issue in this compound analysis. It can lead to poor resolution and inaccurate quantification.

Common Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Procyanidins, being polar compounds, can interact with free silanol groups on the silica-based stationary phase of C18 columns. This is a primary cause of peak tailing.

    • Solution: Add an acidic modifier to the mobile phase, such as formic acid or acetic acid, typically at a concentration of 0.1% to 2%.[1][2] This protonates the silanol groups, reducing their interaction with the procyanidins.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the procyanidins and contribute to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analytes to ensure they are in a single, un-ionized form.

  • Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

2. Poor Resolution: Why can't I separate the larger this compound oligomers?

Answer:

A significant challenge in RP-HPLC of procyanidins is the poor resolution of higher degree of polymerization (DP) oligomers (typically DP > 4).[3] These larger molecules have similar polarities and tend to co-elute, often appearing as an unresolved "hump" in the chromatogram.[3]

Strategies to Improve Resolution:

  • Optimize the Mobile Phase Gradient: A shallow gradient, with a slow increase in the organic solvent concentration, can improve the separation of closely eluting compounds.

  • Increase Column Temperature: Raising the column temperature (e.g., to 50°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution for dimers, trimers, and tetramers.[1]

  • Consider Alternative Chromatographic Modes: For effective separation of a wide range of this compound oligomers based on their size, Normal-Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable than RP-HPLC. Diol-stationary phase columns, in particular, have shown excellent performance in separating procyanidins up to DP14.

3. Co-elution: My peaks are overlapping. How can I resolve them?

Answer:

Co-elution of this compound isomers and oligomers with similar retention times is a common problem.

Troubleshooting Co-elution:

  • Adjust Mobile Phase Selectivity:

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

    • Modify the Additive: Varying the type or concentration of the acidic modifier (e.g., formic acid vs. acetic acid) can influence retention and selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide the necessary change in selectivity.

  • Employ Orthogonal Methods: For complex samples, coupling RP-HPLC with another separation technique, such as HILIC, in a two-dimensional setup (2D-LC) can provide comprehensive separation.

4. Reproducibility Issues: Why are my retention times and peak areas inconsistent?

Answer:

Poor reproducibility can stem from various factors related to the sample, mobile phase, or HPLC system.

Ensuring Reproducibility:

  • Consistent Sample Preparation: Ensure that the sample extraction and preparation protocol is standardized and followed precisely for every sample. Incomplete lipid removal from samples like cocoa can interfere with this compound extraction efficiency.

  • Mobile Phase Stability: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump. Variations in mobile phase composition, especially the concentration of the acidic modifier, can lead to shifts in retention time.

  • Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence of injections.

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.

5. Peak Splitting: Why do some of my peaks appear as doublets or have shoulders?

Answer:

Peak splitting can be indicative of several issues, from co-eluting species to problems with the HPLC system itself.

Causes and Solutions for Peak Splitting:

  • Co-eluting Isomers: The peak may represent two or more isomers that are very close in retention time.

    • Solution: Optimize the separation by adjusting the mobile phase composition, gradient, or temperature to resolve the individual peaks.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample band, leading to split peaks.

    • Solution: Reverse-flush the column to remove contaminants. If a void is suspected, the column may need to be replaced.

Data Presentation

Table 1: Comparison of Stationary Phases for this compound Separation

Stationary PhasePrinciple of SeparationAdvantagesDisadvantagesTypical Application
C18 (Reverse-Phase) Hydrophobic interactionsGood separation of monomers, dimers, and some trimers. Widely available and robust.Poor resolution of higher oligomers (DP > 4) which often co-elute.Analysis of simple this compound mixtures or quantification of lower DP oligomers.
Diol (Normal-Phase/HILIC) Adsorption and partitioning based on polarity/hydrophilicityExcellent separation of procyanidins according to their degree of polymerization, up to DP14.Requires non-aqueous mobile phases which can be less environmentally friendly.Separation and purification of a wide range of this compound oligomers.

Table 2: Effect of Mobile Phase Additives on this compound Separation in RP-HPLC

AdditiveTypical ConcentrationEffect on Separation
Formic Acid 0.1% - 1.0% (v/v)Suppresses the ionization of residual silanol groups on the stationary phase, reducing peak tailing for procyanidins. Can improve peak shape and resolution.
Acetic Acid 0.1% - 2.0% (v/v)Similar to formic acid, it improves peak shape by minimizing secondary interactions.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)A strong ion-pairing agent that can significantly improve peak shape for basic compounds, though less commonly required for the acidic procyanidins.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of procyanidins in plant extracts. Optimization will likely be required based on the specific sample matrix and target analytes.

  • Sample Preparation (Cocoa Example):

    • Defat approximately 8g of the sample by extracting three times with 45 mL of hexane.

    • Air-dry the defatted material to remove residual hexane.

    • Extract approximately 1g of the defatted material with 5 mL of a solution of acetone, water, and acetic acid (70:29.5:0.5, v/v/v).

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-40 min: 10-30% B (linear gradient)

      • 40-45 min: 30-90% B (linear gradient)

      • 45-50 min: 90% B (isocratic)

      • 50.1-55 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 10 µL.

Mandatory Visualization

Troubleshooting_Workflow start Problem Identified in This compound Chromatogram peak_shape Abnormal Peak Shape (Tailing, Fronting, Splitting) start->peak_shape resolution Poor Resolution or Co-elution start->resolution reproducibility Poor Reproducibility (Retention Time/Area Shifts) start->reproducibility tailing Peak Tailing? peak_shape->tailing Check Asymmetry splitting Peak Splitting? peak_shape->splitting Check for Shoulders/ Double Peaks optimize_gradient Optimize Gradient (Shallower Slope) resolution->optimize_gradient change_temp Increase Column Temperature resolution->change_temp change_column Change Column Chemistry (e.g., to Diol or Phenyl) resolution->change_column check_sample_prep Standardize Sample Preparation Protocol reproducibility->check_sample_prep prepare_fresh_mp Prepare Fresh, Degassed Mobile Phase Daily reproducibility->prepare_fresh_mp equilibrate_column Ensure Adequate Column Equilibration Time reproducibility->equilibrate_column add_acid Add/Increase Acid in Mobile Phase (0.1-1% Formic/Acetic) tailing->add_acid Yes reduce_load_tailing Reduce Sample Concentration/Injection Volume tailing->reduce_load_tailing Yes check_column_tailing Flush or Replace Column tailing->check_column_tailing Yes check_solvent Ensure Sample Solvent is Weaker Than Mobile Phase splitting->check_solvent Yes check_frit Check/Replace Column Frit splitting->check_frit Yes optimize_method_split Optimize Method for Isomer Separation splitting->optimize_method_split Yes

Caption: Troubleshooting workflow for this compound separation in reverse-phase HPLC.

References

Overcoming matrix effects in procyanidin LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for procyanidin analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for target analytes due to the presence of co-eluting compounds in the sample matrix.[1] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] In this compound analysis, complex matrices from biological fluids, plant extracts, or food products contain numerous endogenous components like phospholipids, proteins, and salts that can interfere with the ionization of procyanidins.[2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A steady signal is expected. When a blank matrix extract is injected, any dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[4]

  • Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. The response of a this compound standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract that has undergone the entire sample preparation procedure. The ratio of these responses, known as the matrix factor (MF), indicates the extent of signal suppression (MF < 1) or enhancement (MF > 1).

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?

A3: A stable isotope-labeled internal standard is a version of the analyte of interest where some atoms (e.g., carbon, hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H). SIL-ISs are considered the "gold standard" for compensating for matrix effects because they have nearly identical chemical and physical properties to the analyte. They co-elute with the target this compound and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification. The use of ¹³C-labelled procyanidins as internal standards has been successfully demonstrated in published methodologies.

Q4: Are there alternatives if a stable isotope-labeled internal standard is not available for my target this compound?

A4: Yes, while SIL-IS are ideal, other strategies can be employed:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of the this compound standard to aliquots of the actual sample. By extrapolating the calibration curve generated from these additions, the endogenous concentration of the analyte in the sample can be determined. This approach is particularly useful when a representative blank matrix is unavailable.

  • Use of a Co-eluting Internal Standard: A non-isotopically labeled compound that has similar chromatographic behavior and ionization properties to the target this compound can be used. However, it is crucial to validate that this analogue internal standard experiences the same degree of matrix effect as the analyte.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound LC-MS analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Use a guard column to protect the analytical column. If the problem persists, wash or replace the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH. The addition of acids like formic acid is common in reversed-phase LC-MS of procyanidins to facilitate protonation.
Inconsistent Retention Times Changes in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase.
Fluctuating column temperature.Use a column oven to maintain a stable temperature.
Column aging.Monitor column performance with quality control samples and replace it when retention time shifts become unacceptable.
High Background Noise Contamination of the LC-MS system.Flush the system with appropriate solvents. Check for contamination in the mobile phase, solvents, and sample preparation reagents.
Column bleed.Use high-quality, low-bleed columns suitable for MS applications.
Low Signal Intensity / Ion Suppression Significant matrix effects from co-eluting compounds.1. Improve Sample Preparation: Implement more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Optimize Chromatography: Modify the LC gradient to better separate the this compound peaks from the regions of ion suppression. 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering substances.
Inefficient ionization.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Procyanidins are often analyzed in negative ion mode.
Inaccurate Quantification Uncompensated matrix effects.1. Implement an Internal Standard: Use a stable isotope-labeled internal standard for the most reliable correction. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix to mimic the sample environment.
Non-linearity of the calibration curve.Ensure the calibration range is appropriate for the sample concentrations. Matrix effects can sometimes be concentration-dependent.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from a study on this compound analysis in various herbal matrices. This illustrates the variability of matrix effects and the importance of their evaluation.

AnalyteMatrixRecovery (%)Matrix Effect (%)
This compound A2Paullinia cupana95.3 ± 4.8-15.2 ± 3.1
This compound B1Paullinia cupana98.1 ± 5.2-12.8 ± 2.5
This compound B2Paullinia cupana96.5 ± 4.9-18.4 ± 3.7
This compound C1Paullinia cupana92.7 ± 6.1-19.7 ± 4.2
This compound A2Camellia sinensis93.2 ± 4.1-10.5 ± 2.1
This compound B1Camellia sinensis96.4 ± 3.8-8.9 ± 1.8
This compound B2Camellia sinensis94.8 ± 4.3-13.1 ± 2.6
This compound C1Camellia sinensis91.5 ± 5.5-16.3 ± 3.3

Data adapted from a study on this compound quantification, where matrix effect values below 20% were considered acceptable for reliable quantification.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Extraction from Plant Material

This protocol outlines a general solid-phase extraction (SPE) method to clean up plant extracts prior to LC-MS analysis.

  • Initial Extraction:

    • Homogenize the plant material.

    • Extract the homogenized sample with a solvent mixture, commonly acetone/water/acetic acid, which has been shown to be efficient for procyanidins. A typical ratio is 70:29.5:0.5 (v/v/v).

    • Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the initial extraction onto the conditioned cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the procyanidins with methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare this compound standards at a specific concentration (e.g., low, medium, and high QC levels) in the mobile phase solvent.

    • Set B (Post-Spiked Sample): Process a blank matrix sample through the entire extraction procedure. After the final evaporation step, reconstitute the residue with the standard solutions from Set A.

    • Set C (Blank Matrix): Process a blank matrix sample through the entire extraction procedure and reconstitute with the mobile phase solvent.

  • Analysis:

    • Inject all three sets of samples into the LC-MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

    • A value close to 1 indicates minimal matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Visualizations

Troubleshooting_Matrix_Effects cluster_mitigation Mitigation Strategies start Inaccurate Quantification or Poor Reproducibility Observed check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 20%? check_me->me_present no_me Matrix Effect Acceptable. Investigate Other Issues (e.g., Instrument Calibration) me_present->no_me No mitigate_me Mitigate Matrix Effect me_present->mitigate_me Yes validated Method Validated no_me->validated opt_sample_prep Optimize Sample Prep (e.g., SPE, LLE) mitigate_me->opt_sample_prep opt_chrom Optimize Chromatography (e.g., Gradient, Column) mitigate_me->opt_chrom use_is Use Internal Standard (SIL-IS Preferred) mitigate_me->use_is matrix_match Use Matrix-Matched Calibration mitigate_me->matrix_match re_evaluate Re-evaluate Matrix Effect opt_sample_prep->re_evaluate opt_chrom->re_evaluate use_is->re_evaluate matrix_match->re_evaluate re_evaluate->me_present Check Again

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Preparation_Workflow cluster_spe Solid-Phase Extraction (SPE) start Plant Material Sample homogenize Homogenization start->homogenize extract Solvent Extraction (Acetone/Water/Acid) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge supernatant->condition load Load Sample condition->load wash Wash (Remove Interferences) load->wash elute Elute Procyanidins (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Sample preparation workflow for this compound extraction from plant materials.

Mitigation_Strategies cluster_approaches Mitigation Approaches problem Matrix Effect (Ion Suppression/ Enhancement) remove Remove Interferences (Sample Cleanup) problem->remove Strategy 1 separate Separate Analyte from Interferences (Chromatography) problem->separate Strategy 2 compensate Compensate for Effect (Calibration/IS) problem->compensate Strategy 3 goal Accurate & Precise Quantification remove->goal separate->goal compensate->goal

Caption: Core strategies for overcoming matrix effects in LC-MS analysis.

References

Procyanidin Aggregation in Experimental Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the aggregation of procyanidins in experimental solutions presents a significant challenge, potentially leading to inaccurate results and wasted resources. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.

Troubleshooting Guides

Issue: Procyanidin Precipitation Upon Dissolving

Symptoms: The this compound powder does not fully dissolve, leaving visible particles or a cloudy suspension.

Possible Causes:

  • Low Solubility: The inherent solubility of the specific this compound in the chosen solvent may be low.

  • Incorrect Solvent: The solvent may not be optimal for dissolving the specific type and polymerization state of the this compound.

  • Low Temperature: The temperature of the solvent may be too low to facilitate dissolution.

Solutions:

  • Solvent Selection: Procyanidins, particularly dimers like B1, B2, and the trimer C1, are generally soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) at concentrations around 30 mg/mL.[1][2][3] For aqueous buffers like PBS (pH 7.2), the solubility is lower, approximately 10 mg/mL for procyanidins B1, B2, and C1.[1][2]

  • Temperature Adjustment: Gently warming the solvent (e.g., to 37°C) can aid in the dissolution of the this compound.

  • Sonication: Use of an ultrasonic bath can help break up powder clumps and enhance dissolution.

  • pH Adjustment: For aqueous solutions, adjusting the pH can influence solubility. Procyanidins are generally more stable in acidic conditions.

Issue: Precipitate Forms in Stock Solution Over Time

Symptoms: A clear stock solution becomes cloudy or develops visible precipitate during storage.

Possible Causes:

  • Oxidation: Procyanidins are susceptible to oxidation, which can lead to the formation of insoluble polymers.

  • Self-Association and Polymerization: Over time, this compound molecules can interact with each other to form larger, less soluble aggregates.

  • Temperature Fluctuations: Freeze-thaw cycles can promote precipitation.

  • Light Exposure: Exposure to light can accelerate degradation and aggregation.

Solutions:

  • Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

  • Inert Gas: When preparing stock solutions in organic solvents, purging the vial with an inert gas like argon or nitrogen can help prevent oxidation.

  • Fresh Preparation: It is highly recommended to prepare fresh aqueous solutions daily and not to store them for more than one day.

Issue: Precipitation When Diluting Stock Solution into Aqueous Media

Symptoms: A precipitate forms immediately upon adding the organic stock solution of this compound to a buffer or cell culture medium.

Possible Causes:

  • Solvent Mismatch: The this compound is not soluble in the final aqueous environment at the desired concentration.

  • "Salting Out": High salt concentrations in the buffer or medium can reduce the solubility of the this compound.

  • Interaction with Media Components: Procyanidins can bind to proteins and other macromolecules in cell culture media, leading to precipitation.

Solutions:

  • Pre-warm Media: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Gradual Addition: Add the stock solution dropwise while gently vortexing or swirling the aqueous medium to ensure rapid and even dispersion.

  • Intermediate Dilution: Consider a serial dilution approach, where the stock is first diluted in a solvent with intermediate polarity before the final dilution into the aqueous medium.

  • Test Lower Concentrations: The final concentration of the this compound may be above its solubility limit in the specific medium. Perform a solubility test to determine the maximum usable concentration.

Issue: Re-dissolving Aggregated Procyanidins

Symptoms: You have a solution with visible this compound precipitate that you need to use.

Solutions:

  • Sonication: Place the vial in an ultrasonic water bath. The energy from the sound waves can help to break down the aggregates. High-intensity ultrasound has been shown to be effective in disaggregating macromolecular this compound fractions.

  • Gentle Heating: Gently warm the solution while stirring. However, be cautious as excessive heat can degrade the procyanidins.

  • pH Adjustment: A temporary and slight acidification of the solution might help to redissolve some aggregates, but this may not be compatible with all experimental systems.

  • Filtration: If the aggregates cannot be redissolved, they can be removed by filtering the solution through a 0.22 µm syringe filter to ensure a clear solution for your experiment, though this will reduce the effective concentration of the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound aggregation?

A1: The main factors are:

  • Oxidation: Exposure to air can cause oxidative polymerization.

  • High Degree of Polymerization: Larger this compound polymers are inherently less soluble than monomers and small oligomers.

  • pH: Procyanidins are generally less stable at neutral to alkaline pH.

  • Temperature: High temperatures can accelerate degradation and polymerization, while freeze-thaw cycles can promote precipitation.

  • Concentration: Exceeding the solubility limit of the this compound in a given solvent will lead to precipitation.

  • Interactions with other molecules: Procyanidins readily bind to proteins and other macromolecules, which can cause them to precipitate out of solution.

Q2: What is the best way to prepare a this compound stock solution for cell culture experiments?

A2: The recommended procedure is as follows:

  • Dissolve the crystalline this compound in an appropriate organic solvent like DMSO or ethanol to create a high-concentration stock solution (e.g., 30 mg/mL). Purge the vial with an inert gas before sealing.

  • Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freezing and thawing.

  • On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. Add the stock solution dropwise while gently mixing.

  • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Q3: How does this compound aggregation affect the results of my experiments?

A3: this compound aggregation can significantly impact experimental outcomes:

  • Inaccurate Concentration: The actual concentration of soluble, active this compound will be lower than the calculated concentration.

  • Altered Bioactivity: Aggregates may have different biological activities compared to the monomeric or oligomeric forms. For instance, the degree of polymerization has been shown to affect enzyme inhibition and antioxidant activity.

  • Physical Interference: In cell-based assays, precipitates can cause light scattering, interfering with absorbance or fluorescence-based measurements. Aggregates can also be cytotoxic through physical stress on the cells.

  • Non-specific Binding: Aggregates can non-specifically bind to proteins and other cellular components, leading to artifacts.

Q4: Can I use sonication to dissolve this compound aggregates in a solution I will use for treating live cells?

A4: Yes, sonication can be a useful technique to break up aggregates. However, it is important to use a water bath sonicator and to sonicate for short periods to avoid excessive heating, which could degrade the procyanidins. After sonication, it is advisable to visually inspect the solution for any remaining precipitate. If the solution is still not clear, consider filtering it as a last resort, keeping in mind that this will lower the concentration of the this compound.

Data Presentation

Table 1: Solubility of Common Procyanidins

This compoundSolventApproximate Solubility (mg/mL)Reference
This compound B1Ethanol, DMSO, DMF~30
PBS (pH 7.2)~10
This compound B2Ethanol, DMSO, DMF~30
PBS (pH 7.2)~10
Water66.67 (with sonication)
This compound C1Ethanol, DMSO, DMF~30
PBS (pH 7.2)~10

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Given Solvent

Objective: To determine the maximum soluble concentration of a this compound in a specific solvent or buffer.

Materials:

  • This compound powder

  • Solvent of interest (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a series of this compound solutions at increasing concentrations in the solvent of interest.

  • Vortex each solution vigorously for 2 minutes.

  • Allow the solutions to equilibrate at the desired temperature (e.g., room temperature or 37°C) for at least one hour.

  • Centrifuge the solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.

  • Carefully collect the supernatant.

  • Measure the concentration of the this compound in the supernatant using a spectrophotometer (at the λmax of the this compound, e.g., ~280 nm) or by HPLC with a calibration curve.

  • The highest concentration at which no pellet is observed and the measured concentration in the supernatant matches the prepared concentration is the approximate solubility limit.

Protocol 2: Assessment of this compound Stability in Solution

Objective: To evaluate the stability of a this compound solution over time under specific storage conditions.

Materials:

  • Prepared this compound solution

  • Storage containers (e.g., amber vials)

  • HPLC system with a suitable column (e.g., C18 or diol)

  • UV or fluorescence detector

Methodology:

  • Prepare a fresh solution of the this compound at a known concentration.

  • Immediately analyze an aliquot of the fresh solution (time zero) by HPLC to determine the initial peak area or concentration.

  • Store the remaining solution under the desired conditions (e.g., 4°C, room temperature, 37°C, protected from light).

  • At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analyze the aliquot by HPLC using the same method as for the time zero sample.

  • Compare the peak area or concentration of the this compound at each time point to the initial value to determine the percentage of degradation. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation or aggregation.

Mandatory Visualization

Signaling Pathway Interference

This compound aggregation can lead to experimental artifacts when studying cellular signaling pathways. Aggregates can non-specifically interact with cell surface receptors or intracellular proteins, leading to either unintended activation or inhibition of a pathway, or they can interfere with the detection method.

procyanidin_aggregation_interference cluster_experiment Cell-Based Signaling Assay This compound This compound (Monomer/Oligomer) Aggregates This compound Aggregates This compound->Aggregates Aggregation (pH, Temp, Time, Conc.) Receptor Cell Surface Receptor This compound->Receptor Specific Binding Aggregates->Receptor Non-specific Interaction Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, Nrf2) Aggregates->Signaling_Cascade Intracellular Interference Readout Experimental Readout (Light, Fluorescence) Aggregates->Readout Signal Scattering/ Quenching Receptor->Signaling_Cascade Signal Transduction Reporter Reporter Gene (e.g., Luciferase) Signaling_Cascade->Reporter Gene Activation Reporter->Readout Signal Generation troubleshooting_workflow Start Aggregation Observed Check_Solvent Is the solvent appropriate? Start->Check_Solvent Check_Conc Is the concentration below solubility limit? Check_Solvent->Check_Conc Yes Change_Solvent Change to a more suitable solvent (e.g., DMSO, Ethanol) Check_Solvent->Change_Solvent No Check_Prep Was the preparation method correct? Check_Conc->Check_Prep Yes Lower_Conc Lower the working concentration Check_Conc->Lower_Conc No Check_Storage Were storage conditions optimal? Check_Prep->Check_Storage Yes Improve_Prep Improve preparation: - Gentle warming - Sonication - Fresh solution Check_Prep->Improve_Prep No Optimize_Storage Optimize storage: - Aliquot - Store at -80°C - Protect from light Check_Storage->Optimize_Storage No Solution_Clear Solution is clear Check_Storage->Solution_Clear Yes Change_Solvent->Start Lower_Conc->Start Improve_Prep->Start Optimize_Storage->Start

References

Technical Support Center: Procyanidin Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experimental conditions related to procyanidin stability and bioactivity, with a specific focus on the influence of pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for storing this compound stock solutions to ensure long-term stability?

A: Procyanidins are generally most stable in acidic conditions.[1][2] For storage, it is recommended to dissolve procyanidins in a slightly acidic buffer (pH 3.0-4.0) or in a solvent like acidified methanol and store them at low temperatures (e.g., 4°C or below for short-term, -20°C or -80°C for long-term).[3][4] Neutral and, particularly, alkaline conditions lead to rapid degradation and structural transformation.[1]

Q2: My this compound solution changes color and loses activity when I add it to my cell culture medium (e.g., DMEM). What is happening?

A: This is a common issue caused by the pH of the cell culture medium. Most standard media are buffered to a physiological pH of around 7.4, which is a weak alkaline condition. Procyanidins are unstable at this pH and can undergo epimerization and oxidative degradation. Proanthocyanidin A2, for example, has been shown to be quite unstable in DMEM at 37°C, with a half-life of less than 15 minutes. This degradation can lead to a loss of the original compound's activity and the formation of various isomers and degradation products. When conducting cell-based assays, the instability of the this compound in the medium must be considered, as the observed biological effects may not be from the parent compound.

Q3: How does pH impact the antioxidant activity of my this compound extract? Does a higher pH always mean lower activity?

A: The relationship between pH and antioxidant activity is complex and depends on the specific this compound and the assay used.

  • General Trend: For some assays like DPPH, the radical scavenging activity of procyanidins is often higher in acidic conditions and tends to decrease as the pH becomes neutral and then alkaline.

  • Assay-Dependent Effects: In other systems, the opposite can be true. One study using a superoxide scavenging assay (NBT assay) found that pine bark extracts containing procyanidins were approximately 13 times more effective as antioxidants than vitamin C in a basic solution (pH 8), while also being highly potent in acidic solutions.

  • Structural Changes: Alkaline conditions can induce structural changes, such as the conversion of B-type procyanidins to A-type, which may alter bioactivity. The degradation at high pH can also impact the availability of phenolic hydroxyl groups responsible for antioxidant action.

Therefore, the optimal pH for activity must be determined empirically for your specific extract and experimental system.

Q4: I am studying this compound-protein interactions and observing inconsistent precipitation and binding. Could pH be the cause?

A: Yes, pH is a critical factor in this compound-protein interactions. The binding affinity and precipitation are most efficient when the pH of the solution is close to the isoelectric point (pI) of the protein. At its pI, a protein has a net neutral charge, which can facilitate the hydrophobic interactions and hydrogen bonding that drive complex formation with procyanidins. The affinity between procyanidins and proteins like α-lactalbumin and lysozyme has been shown to increase significantly as the pH approaches the protein's pI. Therefore, inconsistencies in your results could be due to pH fluctuations or using a buffer system with a pH far from the pI of your target protein.

Q5: What causes procyanidins to degrade under alkaline conditions?

A: Under alkaline conditions, procyanidins undergo oxidative degradation. The process is complex but involves the deprotonation of the phenolic hydroxyl groups, making the molecule highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the cleavage of the interflavan bond, depolymerization of larger polymers into smaller units, and intramolecular reactions that can convert B-type linkages to the more stable A-type linkages. Prodelphinidins (containing gallocatechin units) are generally more reactive and degrade faster than procyanidins under alkaline conditions.

Quantitative Data Summary

Table 1: General Stability of Procyanidins at Different pH Ranges

pH RangeConditionStability & Key ObservationsCitations
pH < 4.0 AcidicHigh Stability: Generally the most stable range for procyanidins. Favored for extraction and storage.
pH 4.0 - 6.0 Weakly AcidicModerate Stability: Degradation begins to increase as pH approaches neutral.
pH 6.0 - 7.5 Neutral / PhysiologicalLow Stability: Significant degradation, epimerization, and transformation can occur, especially at 37°C.
pH > 7.5 AlkalineVery Low Stability / Unstable: Rapid oxidative degradation, depolymerization, and structural rearrangements.

Table 2: Influence of pH on this compound Antioxidant Activity (Qualitative Trends)

Assay TypepH ConditionObserved Effect on ActivityCitations
DPPH Scavenging Acidic (pH < 7)Higher scavenging activity.
Alkaline (pH > 7)Lower scavenging activity.
Superoxide Scavenging (NBT/WST-1) Acidic (pH < 7)Potent antioxidant activity.
Basic (pH ~8)Very high antioxidant activity, potentially exceeding that of Vitamin C.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment using HPLC

  • Objective: To determine the degradation kinetics of a this compound sample at various pH values.

  • Materials:

    • This compound extract or standard

    • Buffer solutions at various pH values (e.g., pH 2.0, 3.2, 5.0, 7.4, 9.0)

    • HPLC system with a C18 column and UV detector (280 nm)

    • Methanol, acetonitrile, and formic acid (HPLC grade)

    • Incubator or water bath

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound in an appropriate solvent (e.g., 50% methanol).

    • Sample Preparation: For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL). Prepare multiple vials for each pH to be used as time points.

    • Incubation: Place the vials in an incubator set to a specific temperature (e.g., 25°C or 37°C).

    • Time Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial for each pH. Immediately quench any further reaction by acidifying (if necessary) and/or placing it in an ice bath.

    • HPLC Analysis: Analyze each sample by reverse-phase HPLC. A common mobile phase is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Monitor the elution at 280 nm.

    • Data Analysis: Integrate the peak area of the this compound(s) of interest at each time point. Plot the natural log of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.

Protocol 2: DPPH Radical Scavenging Assay at Different pH Values

  • Objective: To evaluate the antioxidant capacity of a this compound sample across a range of pH values.

  • Materials:

    • This compound extract

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Buffer solutions at desired pH values (e.g., pH 4.0, 7.0, 10.0)

    • Spectrophotometer or plate reader (517 nm)

  • Methodology:

    • DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Sample Preparation: Prepare a series of dilutions of the this compound extract in each of the desired pH buffers.

    • Reaction Mixture: In a microplate well or cuvette, add a fixed volume of the DPPH solution to a volume of your buffered this compound dilution. For the control, add the DPPH solution to the buffer alone.

    • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measurement: Measure the absorbance of the solution at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the this compound concentration for each pH. The IC50 value (concentration required for 50% inhibition) can then be determined for each pH condition.

Visualizations

procyanidin_stability_ph cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral / Physiological (pH ~7.4) cluster_alkaline Alkaline Conditions (pH > 8) Stable This compound (Native Structure) Epimerization Epimerization Stable->Epimerization Increased pH Degradation_Start Slow Degradation Stable->Degradation_Start Increased Temp Oxidation Rapid Oxidative Degradation Epimerization->Oxidation High pH + O2 Degradation_Start->Oxidation High pH + O2 Transformation B-Type -> A-Type Oxidation->Transformation Depolymerization Depolymerization Oxidation->Depolymerization experimental_workflow cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Analysis cluster_result Step 4: Results A Prepare this compound Stock Solution C Dilute Stock into Each pH Buffer A->C B Prepare Buffers (e.g., pH 3, 5, 7, 9) B->C D Incubate Samples (Set Time & Temp) C->D E Analyze Samples (e.g., HPLC, DPPH Assay) D->E F Collect Data (Peak Area, Absorbance) E->F G Calculate Stability (t½) or Activity (IC50) F->G H Determine Optimal pH G->H protein_interaction cluster_protein Protein States cluster_interaction Interaction Outcome PC This compound P_low Protein (pH << pI) Net Positive Charge PC->P_low Electrostatic Repulsion P_pI Protein (pH ≈ pI) Net Neutral Charge PC->P_pI H-Bonding & Hydrophobic Interaction P_high Protein (pH >> pI) Net Negative Charge PC->P_high Electrostatic Repulsion Weak Weak Interaction (Repulsion/Low Affinity) P_low->Weak Strong Strong Interaction (Max Precipitation/Binding) P_pI->Strong P_high->Weak

References

Technical Support Center: Refinement of Procyanidin Purification from Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of procyanidins from complex plant extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the procyanidin purification workflow, from initial extraction to final analysis.

Issue 1: Low this compound Yield in Initial Extract

Potential Cause Recommended Solution
Inefficient Extraction Method Different extraction methods have varying efficiencies. Traditional methods like maceration may be less effective than modern techniques. Consider switching to or optimizing methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) which have been shown to increase yields. For instance, MAE has been reported to provide higher recovery rates compared to traditional methods.[1]
Inappropriate Solvent System The choice of solvent is critical and depends on the plant matrix. Aqueous acetone (e.g., 60-80%) is often effective for this compound extraction.[2] For some matrices, acidified solvents can improve yields by enhancing stability, though excessive acid can cause degradation.[3] Experiment with different solvent systems and ratios (e.g., ethanol/water, methanol/water, acetone/water) to find the optimal one for your specific plant material.
Complex Formation Procyanidins can form complexes with other plant metabolites like carbohydrates, fats, and proteins, which can hinder their extraction.[4] Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids. Enzymatic treatment (e.g., with pectinase or cellulase) can help break down cell wall polysaccharides and improve release.[1]
Degradation during Extraction Procyanidins are sensitive to heat and pH. High temperatures during extraction can lead to polymerization or degradation. If using MAE or other heat-involved methods, optimize the temperature and duration. For heat-sensitive compounds, consider non-thermal methods like ultrasonic-assisted extraction at a controlled temperature.

Issue 2: Co-elution of Interfering Compounds during Chromatography

Potential Cause Recommended Solution
Insufficient Sample Clean-up Crude extracts contain numerous compounds that can interfere with chromatographic separation. Implement a robust sample clean-up procedure before HPLC analysis. Solid-phase extraction (SPE) with cartridges like C18 or Diol can effectively remove interfering substances. Gel permeation chromatography using Sephadex LH-20 is also widely used for separating procyanidins from other phenolics and non-phenolic compounds.
Inadequate Chromatographic Resolution The complexity of this compound oligomers and polymers makes their separation challenging. For reversed-phase HPLC, optimize the gradient elution program (e.g., mobile phases of acidic water and methanol or acetonitrile). Normal-phase HPLC on silica or diol columns can separate procyanidins based on their degree of polymerization. Consider using ultra-high-pressure liquid chromatography (UHPLC) for higher resolution and faster separations.
Irreversible Adsorption on Column Polymeric procyanidins can irreversibly adsorb to the stationary phase, especially in preparative chromatography, leading to column blockage and poor recovery. A pre-fractionation step to remove large polymers before injecting the sample onto the analytical or preparative column is recommended. This can be achieved using techniques like solvent precipitation or size-exclusion chromatography.

Issue 3: Poor Purity of Isolated this compound Fractions

Potential Cause Recommended Solution
Ineffective Purification Technique A single purification step is often insufficient to achieve high purity. A multi-step purification strategy is recommended. For example, an initial fractionation by solid-phase extraction or Sephadex LH-20 chromatography can be followed by preparative HPLC for finer separation of oligomers.
Similar Polarity of Procyanidins This compound oligomers have very similar polarities, making their separation difficult. Techniques that exploit properties other than polarity can be beneficial. Centrifugal partition chromatography (CPC) or counter-current chromatography (CCC) separates compounds based on their partition coefficient between two immiscible liquid phases and can be effective for this compound fractionation.
Presence of A-type and B-type Linkages The presence of both A-type and B-type procyanidins adds to the complexity of the mixture. Their structural differences can lead to overlapping peaks in chromatography. Advanced analytical techniques like LC-MS/MS are crucial for identifying and distinguishing between these different types of procyanidins in your fractions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for procyanidins?

A1: There is no single "best" solvent, as the optimal choice depends on the plant material. However, aqueous acetone (typically 60-80%) is widely regarded as one of the most efficient solvents for extracting procyanidins. Aqueous ethanol and methanol are also commonly used. It is advisable to perform small-scale pilot extractions with different solvent systems to determine the most effective one for your specific sample.

Q2: How can I remove interfering sugars and lipids from my plant extract?

A2: To remove lipids, a pre-extraction step with a non-polar solvent such as hexane is effective. For sugar removal, solid-phase extraction (SPE) is a common method. A C18 cartridge can be used where the aqueous extract is loaded, and sugars are washed away with water, while procyanidins are retained and can be subsequently eluted with a solvent like methanol or ethanol.

Q3: My this compound fractions are degrading over time. How can I improve their stability?

A3: Procyanidins are susceptible to degradation, especially when exposed to light, oxygen, and high temperatures. Store your extracts and purified fractions at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants during extraction and storage can also be beneficial, provided they do not interfere with downstream analysis.

Q4: I am having trouble separating this compound oligomers (dimers, trimers, etc.). What chromatographic technique is best?

A4: Separating this compound oligomers is challenging due to their similar structures. Normal-phase HPLC on a silica or diol column is often preferred for separating procyanidins based on their degree of polymerization (DP). Reversed-phase HPLC can also be used, but the elution order may not strictly follow the DP. For higher resolution, UHPLC is recommended. For preparative scale, techniques like high-speed counter-current chromatography (HSCCC) have shown success in isolating specific oligomers.

Q5: How can I quantify the total this compound content in my fractions?

A5: Several spectrophotometric assays can be used for total this compound quantification. The vanillin assay is a common method, but it can have issues with differential reaction rates between monomers and larger procyanidins. The DMAC (4-dimethylaminocinnamaldehyde) assay is considered more specific for procyanidins. For accurate quantification, it is important to use a suitable this compound standard, such as this compound B2.

Data Presentation

Table 1: Comparison of this compound Extraction Methods and Yields from Various Plant Sources

Plant SourceExtraction MethodSolventThis compound Yield/ContentReference
Grape SeedsMicrowave-Assisted Enzymatic HydrolysisWater93.06 mg/g
Pine NeedlesHot Water followed by HexaneWater, Hexane93.8% of total phenolics
ChokeberryUltrasonic-Microwave Assisted Extraction (UMAE)77% Ethanol81.56 ± 2.03 mg/g
Lychee PericarpUltra-High-Pressure (UHP) ExtractionEthanolThis compound A2: 4.97 mg/g, this compound B2: 1.29 mg/g
Peanut HullsUltrasonic-Assisted Ethanol Extraction60% Ethanol9.07%

Experimental Protocols

Protocol 1: General this compound Extraction and Solid-Phase Extraction (SPE) Clean-up

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with 70% aqueous acetone (1:10 solid-to-liquid ratio) using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate the acetone under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the crude extract.

  • SPE Clean-up (C18 cartridge):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Dissolve the crude extract in a minimal amount of water and load it onto the cartridge.

    • Wash the cartridge with deionized water to remove sugars and other polar impurities.

    • Elute the procyanidins with methanol.

    • Evaporate the methanol to obtain the purified this compound fraction.

Protocol 2: Fractionation of Procyanidins using Sephadex LH-20 Column Chromatography

  • Column Packing:

    • Swell Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for several hours.

    • Pack a glass column with the swollen resin, ensuring no air bubbles are trapped.

  • Sample Loading and Elution:

    • Dissolve the cleaned-up this compound extract in a small volume of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the mobile phase, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is ethanol, followed by aqueous methanol and then aqueous acetone.

    • Collect fractions and monitor the elution profile using a UV detector at 280 nm.

  • Fraction Analysis:

    • Analyze the collected fractions using HPLC or LC-MS to identify the this compound composition of each fraction.

Mandatory Visualization

Experimental_Workflow Start Plant Material Extraction Extraction (e.g., UAE with 70% Acetone) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract Purification Purification (e.g., SPE or Sephadex LH-20) Crude_Extract->Purification Purified_Fractions Purified this compound Fractions Purification->Purified_Fractions Analysis Analysis (HPLC, LC-MS) Purified_Fractions->Analysis Final_Product Characterized Procyanidins Analysis->Final_Product

Caption: General workflow for this compound purification.

Troubleshooting_Logic Problem Low this compound Yield Cause1 Inefficient Extraction Problem->Cause1 Cause2 Inappropriate Solvent Problem->Cause2 Cause3 Degradation Problem->Cause3 Solution1 Optimize Method (e.g., UAE, MAE) Cause1->Solution1 Solution2 Test Different Solvents (e.g., Aqueous Acetone) Cause2->Solution2 Solution3 Control Temperature & pH Cause3->Solution3

Caption: Troubleshooting low this compound yield.

References

Technical Support Center: Procyanidin Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during procyanidin synthesis and extraction, with a primary focus on improving yield.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues leading to low yields in this compound synthesis and extraction experiments.

Issue 1: Low or No Yield of Procyanidins in Extraction from Plant Material

Question: We are performing a solid-liquid extraction of procyanidins from grape seed extract, but the final yield is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yields during the extraction of procyanidins from plant matrices are a common issue. Several factors in your protocol could be contributing to this problem. Consider the following troubleshooting steps:

  • Optimize Solvent Composition: The choice of solvent is critical for efficient extraction. Procyanidins have varying polarities, and the optimal solvent is often a mixture of an organic solvent and water.[1][2]

    • Recommendation: Aqueous acetone (typically 70%) is widely considered highly efficient for this compound extraction.[1] Aqueous ethanol (around 50-70%) is also a common and effective choice.[3] If you are using a single solvent, consider preparing a range of aqueous-organic mixtures to test for optimal extraction.

  • Control Extraction Time and Temperature: Both time and temperature can significantly impact yield.

    • Recommendation: Prolonged extraction times do not always equate to higher yields and can sometimes lead to degradation of the target compounds.[3] Similarly, while moderate heating (e.g., 60°C) can improve extraction efficiency, excessive heat can cause degradation. We recommend performing a time-course and temperature optimization experiment.

  • Ensure Proper Particle Size: The surface area of the plant material available for solvent interaction is crucial.

    • Recommendation: Grinding the plant material to a fine powder increases the surface area and can significantly improve extraction yield.

  • Consider Pre-treatment: The presence of fats and oils in the plant material can interfere with this compound extraction.

    • Recommendation: Defatting the plant material with a non-polar solvent like hexane prior to the main extraction can improve the efficiency of the subsequent steps.

  • Employ Advanced Extraction Techniques: Conventional solvent extraction can sometimes be inefficient.

    • Recommendation: Consider using ultrasonication-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance the disruption of plant cell walls and improve solvent penetration, which can lead to higher yields in shorter times.

Issue 2: Poor Yield in Chemical Synthesis of this compound Dimers

Question: Our acid-catalyzed condensation reaction of catechin and epicatechin to form this compound B2 is resulting in a very low yield of the desired dimer, with many side products. How can we optimize this synthesis?

Answer:

The chemical synthesis of procyanidins is a complex process prone to low yields due to the formation of multiple isomers and polymeric byproducts. Here are key areas to troubleshoot:

  • Reaction Conditions: The conditions of the acid-catalyzed condensation are critical for directing the reaction towards the desired product.

    • pH Control: The reaction is typically carried out under acidic conditions (pH 2.5 has been used successfully) to facilitate the formation of the carbocation intermediate.

    • Temperature: The reaction temperature needs to be carefully controlled. While some heat is required, excessive temperatures can promote the formation of unwanted side products and polymers. A temperature of around 45°C has been shown to be effective.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Over-extending the reaction time can lead to the formation of higher-order oligomers and polymers, reducing the yield of the desired dimer.

  • Reagent Stoichiometry: The molar ratio of the reactants can influence the product distribution.

    • Recommendation: While equimolar ratios of the flavan-3-ol monomers are often used, some protocols employ an excess of the nucleophilic partner to minimize self-condensation of the electrophile.

  • Choice of Catalyst: Different Lewis acids can be used to catalyze the condensation.

    • Recommendation: While protic acids like formic acid are common, Lewis acids such as TiCl4 have been used for stereoselective synthesis of this compound dimers. The choice of catalyst can significantly impact the stereoselectivity and yield of the reaction.

  • Purification Strategy: The purification of the target this compound from the complex reaction mixture is a significant challenge.

    • Recommendation: Column chromatography is a common method for purification. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully employed for the separation of this compound oligomers and can offer advantages in terms of recovery and scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying procyanidins after extraction?

A1: The purification of procyanidins is often a multi-step process. A common and effective strategy involves:

  • Solid-Phase Extraction (SPE): This is a crucial clean-up step to remove interfering substances. C18 or Diol cartridges can be used to separate procyanidins from other compounds.

  • Size-Exclusion Chromatography: Techniques like Sephadex LH-20 chromatography are widely used to fractionate the extract based on the degree of polymerization, separating monomers, oligomers, and polymers.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure individual this compound oligomers, preparative HPLC with a normal-phase column (like a diol stationary phase) is a powerful technique.

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction.

  • TLC: Provides a quick and simple way to visualize the disappearance of starting materials and the appearance of new products. Staining with a vanillin-HCl reagent can selectively visualize procyanidins as red spots.

  • HPLC: Offers a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting materials, the desired product, and any byproducts. A reversed-phase C18 column is typically used for this analysis.

Q3: What are the main byproducts to expect in a this compound synthesis, and how can I minimize them?

A3: The primary byproducts in this compound synthesis are higher-order oligomers and polymers, as well as various positional isomers of the desired dimer (e.g., C4-C6 vs. C4-C8 linkages). To minimize these:

  • Control Reaction Time: As mentioned in the troubleshooting guide, stopping the reaction at the optimal time is crucial to prevent the formation of larger polymers.

  • Optimize Stoichiometry: Using an excess of the nucleophilic flavan-3-ol can help to reduce its self-polymerization.

  • Stereoselective Synthesis: For controlling isomer formation, more advanced synthetic strategies involving protecting groups and specific Lewis acid catalysts may be necessary.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for this compound Yield from Grape Seed

Solvent SystemThis compound Yield (mg/g)Reference
47% Aqueous Ethanol16.11 (predicted)
70% Aqueous AcetoneNot explicitly quantified in mg/g, but noted as highly efficient
70% Aqueous MethanolLower than aqueous acetone

Table 2: Yields of Hemisynthesized this compound Analogs

This compound AnalogLinkageIsolated Yield (%)Reference
Methylene-linkedC8-C83-18
Furanmethine-linkedC8-C88-18
Carboxymethine-linkedC8-C88-18

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction of Procyanidins from Grape Seed

This protocol is based on the optimization study by Krishnan et al. (2022).

  • Material Preparation: Grind dried grape seeds to a fine powder.

  • Solvent Preparation: Prepare a 47% (v/v) solution of ethanol in water.

  • Extraction:

    • Combine the grape seed powder with the 47% ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).

    • Place the mixture in an ultrasonic bath at 60°C.

    • Sonicate for 53 minutes.

  • Separation:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant containing the extracted procyanidins.

  • Solvent Removal: Evaporate the ethanol from the supernatant under reduced pressure.

  • Purification: Proceed with purification of the aqueous extract using SPE and/or chromatography.

Protocol 2: Hemisynthesis of this compound B2 (Epicatechin-(4β→8)-epicatechin)

This protocol is a generalized representation based on principles described in the literature.

  • Reactant Preparation: Dissolve (-)-epicatechin in a 15% aqueous methanol solution. The concentration of epicatechin should be around 45 mM.

  • Acidification: Adjust the pH of the solution to 2.5 using formic acid.

  • Reaction Initiation: If starting from two different monomers, the electrophilic partner (e.g., a C4-activated derivative) would be added at this stage. For self-condensation, the reaction is initiated by the acidic conditions.

  • Reaction Conditions:

    • Place the reaction vessel in a water bath maintained at 45°C.

    • Stir the reaction mixture continuously.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the optimal yield of the dimer is observed, quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Workup:

    • Extract the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or a more specialized stationary phase like a diol column to isolate the this compound B2.

Visualizations

Procyanidin_Synthesis_Pathway Catechin (+)-Catechin / (-)-Epicatechin (Nucleophile) inv1 Catechin->inv1 inv2 Catechin->inv2 Carbocation Flavan-3-ol C4-Carbocation (Electrophile) Carbocation->inv2 ProcyanidinB This compound B-type Dimer (C4-C8 or C4-C6 linkage) ProcyanidinA This compound A-type Dimer (Ether linkage) ProcyanidinB->ProcyanidinA Oxidation HigherOligomers Higher Oligomers / Polymers ProcyanidinB->HigherOligomers Further Condensation inv1->Carbocation  Acid Catalysis (e.g., H+, Lewis Acid) inv2->ProcyanidinB  Nucleophilic Attack

Caption: Acid-catalyzed synthesis of B-type procyanidins.

Troubleshooting_Workflow Start Low this compound Yield Extraction Extraction Issue? Start->Extraction Synthesis Synthesis Issue? Start->Synthesis Solvent Optimize Solvent (e.g., aq. Acetone/Ethanol) Extraction->Solvent Yes Conditions Optimize Temp. & Time Extraction->Conditions Yes Pretreat Pre-treat Material (Defatting, Grinding) Extraction->Pretreat Yes ReactionCond Optimize Reaction (pH, Temp., Time) Synthesis->ReactionCond Yes Catalyst Change Catalyst (e.g., Lewis Acid) Synthesis->Catalyst Yes Purification Improve Purification (e.g., HPLC, HSCCC) Synthesis->Purification Yes End Improved Yield Solvent->End Conditions->End Pretreat->End ReactionCond->End Catalyst->End Purification->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Procyanidin Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize procyanidin degradation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in cell culture media?

Procyanidins are inherently unstable molecules, and their degradation in aqueous solutions like cell culture media is accelerated by several factors. The primary drivers of degradation are:

  • pH: Procyanidins are most stable in acidic environments and degrade rapidly under basic or alkaline conditions.[1][2][3]

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, leading to the formation of quinones and subsequent polymerization into dark-colored compounds.[4][5] This process can be catalyzed by the presence of metal ions.

  • Temperature: Higher temperatures significantly accelerate the rate of this compound transformation and degradation.

  • Light: Exposure to light can contribute to the degradation of phenolic compounds like procyanidins.

Q2: My this compound-containing media is turning brown/pinkish in the incubator. What is happening?

This color change is a common visual indicator of this compound degradation. When procyanidins, which are polyphenols, oxidize, they are converted into quinones. These quinones can then polymerize to form more complex, dark-colored molecules, altering the color of your media. Acid hydrolysis of procyanidins can also lead to their breakdown into cyanidin, which is pink in color. This indicates a loss of the original compound and its biological activity.

Q3: How does the pH of my cell culture medium affect this compound stability?

The pH of the medium is a critical factor. Standard cell culture media are typically buffered around pH 7.2-7.4, which is a neutral to slightly alkaline environment where procyanidins are less stable. Studies have shown that procyanidins are most stable at lower pH values (e.g., pH 2.0-4.0). As the pH increases, particularly into the neutral and basic ranges, the rate of degradation increases significantly.

Q4: Can the high humidity and temperature (37°C) in a cell culture incubator accelerate degradation?

Yes, the standard cell culture incubation temperature of 37°C promotes faster degradation of procyanidins compared to storage at lower temperatures like 4°C or -20°C. The antioxidant activity of grape seed proanthocyanidins has been shown to decline at temperatures over 50°C, but even sustained incubation at 37°C will contribute to faster transformation compared to refrigeration.

Q5: Are there components in standard cell culture media (e.g., FBS, metal ions) that can degrade procyanidins?

Certain media components can accelerate degradation. Metal ions, which are present in trace amounts in basal media and serum, can catalyze oxidation reactions. Procyanidins are powerful metal chelators, and this interaction can lead to the formation of inert compounds, effectively removing the active this compound from the solution. While not extensively documented for procyanidins specifically, proteins in Fetal Bovine Serum (FBS) could potentially interact with and bind to procyanidins, which may affect their stability and bioavailability.

Troubleshooting Guide

Issue: I suspect my procyanidins are degrading during my experiment, leading to inconsistent results.

Use the following workflow to troubleshoot and mitigate potential degradation.

G cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions start Inconsistent Results or Visual Change in Media prep Review Stock Solution Prep start->prep media Analyze Media Preparation start->media incubation Evaluate Incubation Conditions start->incubation quantify Quantify this compound Concentration start->quantify sol_stock Cause: Stock Instability Solution: - Prepare fresh in appropriate solvent - Aliquot, flush with N2/Ar - Store at -80°C in the dark prep->sol_stock sol_media Cause: pH / Oxidation Solution: - Add to media just before use - Minimize time at 37°C before adding to cells - Consider antioxidants (e.g., ascorbic acid) media->sol_media sol_incubation Cause: Temp / Light / O2 Solution: - Minimize experiment duration - Use amber plates or cover from light - Change media at intervals for long experiments incubation->sol_incubation sol_quantify Cause: Confirmed Degradation Solution: - Establish a stability time-course - Adjust protocol based on half-life - Report data with stability context quantify->sol_quantify

Caption: Troubleshooting workflow for this compound degradation.

Data Summary: Impact of pH and Temperature

The stability of procyanidins is highly dependent on environmental conditions. The following tables summarize the kinetic data from a study on flavanol degradation in model wine solutions, which provides relevant insights for cell culture applications.

Table 1: Effect of pH on this compound B1 Half-Life at 22°C

pHHalf-Life (t½) in DaysDegradation Rate Constant [K (days⁻¹)]
2.0750.0092
3.22670.0026

Data adapted from a study on this compound degradation kinetics. This table illustrates that procyanidins are significantly more stable at a lower pH.

Table 2: Effect of Temperature on this compound B2 Half-Life at pH 3.2

TemperatureHalf-Life (t½) in DaysDegradation Rate Constant [K (days⁻¹)]
4°C10660.00065
22°C2100.00330
45°C200.03400

Data adapted from a study on this compound degradation kinetics. This table clearly shows that increasing temperature dramatically decreases the stability and half-life of procyanidins.

Experimental Protocols

Protocol 1: Preparation of Stable this compound Stock Solutions

This protocol outlines a method for preparing this compound stock solutions to minimize initial degradation.

Materials:

  • This compound extract (powder)

  • Dimethyl sulfoxide (DMSO) or ethanol (cell culture grade)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Solvent Preparation: If not using an inhibitor-grade solvent, consider degassing it by sparging with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under sterile conditions. Perform this step quickly to minimize exposure to air and light.

  • Dissolution: Add the desired volume of DMSO or ethanol to achieve a high-concentration stock (e.g., 50-100 mM). Vortex thoroughly until the powder is completely dissolved. Gentle sonication can be used if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquoting: Immediately divide the stock solution into small, single-use aliquots in amber vials or tubes. This prevents repeated freeze-thaw cycles which can introduce oxygen and moisture.

  • Inert Gas Overlay: Before capping each aliquot, gently flush the headspace of the vial with nitrogen or argon gas to displace oxygen.

  • Storage: Tightly cap the vials and store them at -80°C, protected from light.

Protocol 2: Quantification of Procyanidins in Media using the DMAC Assay

The 4-dimethylaminocinnamaldehyde (DMAC) assay is a colorimetric method specific for quantifying proanthocyanidins (the class of compounds procyanidins belong to).

G cluster_0 Workflow start Collect Media Samples at Different Time Points prepare Prepare DMAC Reagent (0.1% in acidified ethanol) start->prepare mix Mix Sample/Standard with DMAC Reagent prepare->mix incubate Incubate at Room Temp (e.g., 25 min) mix->incubate read Read Absorbance (e.g., 640 nm) incubate->read calculate Calculate Concentration vs. Standard Curve read->calculate

Caption: Experimental workflow for the DMAC assay.

Materials:

  • 4-dimethylaminocinnamaldehyde (DMAC)

  • Ethanol

  • Hydrochloric acid (HCl)

  • This compound standard (e.g., this compound B2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of standards of a known this compound (e.g., catechin or a specific this compound dimer) in the same type of cell culture medium used in your experiment (without cells) to account for matrix effects. Concentrations could range from 1 to 100 µg/mL.

  • Sample Collection: At specified time points during your cell culture experiment, collect aliquots of the this compound-containing medium. Centrifuge the samples to remove any cells or debris.

  • DMAC Reagent Preparation: Prepare the DMAC reagent fresh. A typical formulation is 0.1% (w/v) DMAC dissolved in 75% ethanol (v/v) acidified with 12.5% (v/v) hydrochloric acid.

  • Assay:

    • Pipette 70 µL of each standard or cell-free media sample into the wells of a 96-well plate.

    • Add 210 µL of the freshly prepared DMAC reagent to each well.

    • Include blank wells containing only medium and the DMAC reagent.

  • Incubation: Incubate the plate at room temperature for approximately 25 minutes, protected from light.

  • Measurement: Read the absorbance of the plate at 640 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from your standards and samples. Plot the standard curve (absorbance vs. concentration) and use the linear regression equation to determine the concentration of procyanidins remaining in your samples at each time point.

References

Technical Support Center: Accurate Quantification of Procyanidins with Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the colorimetric quantification of procyanidins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common colorimetric assays for procyanidin quantification?

A1: The most frequently used colorimetric assays for quantifying procyanidins are the vanillin assay, the 4-dimethylaminocinnamaldehyde (DMAC) assay, and the Bate-Smith (acid-butanol) assay. Each method has its own advantages and limitations in terms of specificity, sensitivity, and susceptibility to interferences. The DMAC assay is often preferred for its higher specificity and sensitivity compared to the vanillin assay.[1]

Q2: Why is the choice of standard crucial for accurate quantification?

A2: The choice of standard is critical because the chemical structure of the standard should ideally match the procyanidins present in the sample. Using a readily available standard like catechin with the vanillin assay can lead to an overestimation of tannin content.[2] For cranberry proanthocyanidins (PACs), using this compound A2 as a standard in the DMAC assay has been shown to underestimate the total PAC content, especially in samples rich in higher molecular weight PACs.[3] It is recommended to use a standard that is structurally as close as possible to the analyte of interest.

Q3: What are the main sources of interference in this compound assays?

A3: Common interfering substances include other phenolic compounds, ascorbic acid, and pigments like anthocyanins.[3][4] For instance, in the vanillin assay, anthocyanins can absorb light at a similar wavelength to the reaction product, leading to inaccurate results. The DMAC assay is generally less prone to interference from non-flavan-3-ol compounds.

Q4: How does the degree of polymerization (DP) of procyanidins affect quantification?

A4: The degree of polymerization can significantly influence the color yield and reactivity in different assays. For example, in the vanillin assay, the kinetics of the reaction differ between monomers (like catechin) and oligomeric proanthocyanidins. This can lead to inaccuracies if the standard and the sample have different DP profiles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the colorimetric quantification of procyanidins.

Vanillin Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or no color development - Reagents (vanillin, acid) are degraded or improperly prepared.- Insufficient reaction time or temperature.- Low concentration of procyanidins in the sample.- Prepare fresh vanillin and acid solutions daily.- Optimize reaction time and temperature; for procyanidins, ensure the reaction reaches maximum absorbance.- Concentrate the sample or use a larger sample volume.
High background or blank absorbance - Self-reaction of vanillin at high acid concentrations.- Presence of interfering substances in the sample.- Avoid using excessively high concentrations of acid.- Prepare a sample blank containing the sample and the acid but without vanillin to subtract background absorbance.
Poor reproducibility - Fluctuations in reaction temperature.- Variable water content in the reaction medium.- Inconsistent reaction timing.- Maintain a constant temperature during the assay using a water bath.- Minimize water content in the sample and reagents, as it can quench the reaction.- Use a timer to ensure consistent reaction times for all samples.
Overestimation of this compound content - Interference from other flavonoids or ascorbic acid.- Use of an inappropriate standard (e.g., catechin for a sample rich in polymers).- Use a sample blank to correct for interferences.- Choose a standard with a similar degree of polymerization to the sample or report results as "catechin equivalents" with this caveat noted.
DMAC Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Fading color or decreasing absorbance - "Bleaching effect" due to the presence of water in the sample or reagents.- Ensure that the water content in the reaction mixture is less than 1%. Using pure methanol for extraction instead of acetone/water mixtures can help.
Low sensitivity - Suboptimal concentration of DMAC reagent or acid.- Short reaction time.- Optimize the concentrations of DMAC and acid in the reagent solution.- While the reaction is rapid, ensure sufficient time for color development, typically around 15 minutes.
Poor linearity of the standard curve - Inappropriate concentration range for the standards.- Degradation of the standard stock solution.- Prepare a standard curve with a linear range appropriate for your samples (e.g., 1-100 ppm for this compound B2).- Store standard stock solutions at low temperatures (e.g., -15°C) and prepare fresh working solutions daily.
Variability between laboratories - Differences in reagent preparation, standard sources, or specific protocols.- Utilize a validated, standardized protocol. Multi-laboratory validation studies have shown that a standardized DMAC method can yield good agreement between labs.
Bate-Smith Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis of proanthocyanidins - Insufficient heating time or temperature.- Inadequate acid concentration.- Ensure the reaction is heated at a constant temperature (e.g., 100°C) for the specified time (e.g., 30-60 minutes).- Use the recommended concentration of hydrochloric acid in n-butanol.
Low color yield - Degradation of the resulting anthocyanidins due to excessive heating.- Strictly control the heating time and temperature to avoid degradation of the colored product.
Interference from other compounds - Presence of other compounds that can form colored products under acidic heating conditions.- Use a blank sample that undergoes the same procedure without heating to subtract background absorbance.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the vanillin and DMAC assays.

Table 1: Vanillin Assay Optimization Parameters
Parameter Recommendation Reasoning Reference
Acid Type & Concentration Use more concentrated acid (e.g., higher HCl or H2SO4 concentration)Increases the rate and intensity of color development.
Reaction Time 15 minutes for catechin; monitor until max A500 for proanthocyanidinsThe kinetics differ; proanthocyanidin reactions are slower to reach maximum absorbance.
Temperature Maintain a constant temperature (e.g., 20-30°C)Small temperature changes can cause significant variations in absorbance.
Vanillin Concentration Ensure vanillin is in excessTo ensure the reaction goes to completion.
Water Content Minimize water in the reaction mediumWater can quench the colored product, reducing absorbance.
Table 2: DMAC Assay Validation Data
Parameter Value Standard/Sample Type Reference
Linearity Range 1 - 100 ppmThis compound B2
Within-Laboratory Variation (RSD) 2.3 - 6.1%Cranberry Powders
Between-Laboratory Variation (RSD) 8 - 32%Cranberry Powders
Recovery 90 - 100%Cranberry extract spiked with this compound A2

Experimental Protocols

Detailed Methodology: Vanillin-HCl Assay

This protocol is a generalized procedure and may require optimization for specific sample types.

  • Reagent Preparation:

    • Vanillin Reagent: Prepare a fresh 0.5% (w/v) solution of vanillin in methanol.

    • Acid Reagent: Use concentrated hydrochloric acid (HCl).

  • Sample and Standard Preparation:

    • Dissolve the sample extract in methanol.

    • Prepare a series of standard solutions of (+)-catechin or a suitable this compound standard in methanol.

  • Assay Procedure:

    • To a test tube, add 1 mL of the sample or standard solution.

    • Add 2 mL of the vanillin reagent and mix.

    • Add 2 mL of concentrated HCl, mix thoroughly, and start a timer.

    • Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a fixed time (e.g., 15-20 minutes).

    • Measure the absorbance at 500 nm against a blank.

    • Blank Preparation: The blank should contain the solvent and reagents but no sample. A sample blank (sample and acid, without vanillin) is also recommended to correct for background color.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of procyanidins in the sample from the standard curve.

Detailed Methodology: DMAC Assay

This protocol is based on a validated method for cranberry proanthocyanidins.

  • Reagent Preparation:

    • DMAC Reagent: Prepare a fresh 1 mg/mL solution of 4-dimethylaminocinnamaldehyde (DMAC) in an ethanol-hydrochloric acid mixture (e.g., 9:1, v/v).

  • Sample and Standard Preparation:

    • Extract the sample with a suitable solvent. For improved reproducibility, pure methanol is recommended.

    • Prepare a stock solution of a suitable standard, such as this compound A2 or B2, in methanol. Prepare a series of working standard solutions by diluting the stock solution.

  • Assay Procedure (96-well plate format):

    • Add 200 µL of the DMAC reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.

    • Mix and incubate at room temperature for 15 minutes, protected from light.

    • Read the absorbance at 640 nm using a microplate reader.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of procyanidins in the sample from the standard curve.

Visualized Workflows and Relationships

experimental_workflow Figure 1: General Workflow for Colorimetric this compound Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sample_prep Sample Preparation (Extraction, Dilution) reaction Reaction Incubation (Controlled Time & Temp) sample_prep->reaction standard_prep Standard Preparation standard_prep->reaction reagent_prep Reagent Preparation (Fresh daily) reagent_prep->reaction absorbance Absorbance Measurement (Specific Wavelength) reaction->absorbance std_curve Standard Curve Generation absorbance->std_curve quantification Quantification of Procyanidins std_curve->quantification

Caption: General workflow for colorimetric this compound assays.

troubleshooting_logic Figure 2: Troubleshooting Logic for Inaccurate Results start Inaccurate or Irreproducible Results check_reagents Verify Reagent Quality (Freshness, Concentration) start->check_reagents check_params Review Assay Parameters (Time, Temp, Wavelength) start->check_params check_std Evaluate Standard (Purity, Appropriateness) start->check_std check_interference Assess Potential Interferences start->check_interference solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents Issue Found solution_params Optimize Assay Conditions check_params->solution_params Issue Found solution_std Use Appropriate Standard check_std->solution_std Issue Found solution_interference Run Sample Blanks check_interference->solution_interference Issue Found

Caption: Troubleshooting logic for inaccurate this compound assay results.

References

Technical Support Center: Enhancing Intestinal Absorption of Procyanidin Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the intestinal absorption of procyanidin oligomers (PCOs).

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary strategies to overcome the low bioavailability of this compound oligomers?

The low bioavailability of PCOs, particularly those with a higher degree of polymerization (DP > 3), is a significant challenge.[1] It stems from their large molecular size, poor solubility, and susceptibility to degradation and metabolism in the gastrointestinal (GI) tract.[2][3][4] The primary strategies to enhance their intestinal absorption can be broadly categorized into three areas:

  • Size Modification: This involves breaking down large polymeric proanthocyanidins (PACs) into smaller, more absorbable oligomers and monomers.[1] Chemical or enzymatic treatments, such as alkaline hydrolysis, can increase the concentration of lower molecular weight PCOs.

  • Formulation and Encapsulation: This strategy focuses on protecting PCOs from the harsh GI environment and improving their transport across the intestinal epithelium. Techniques include microencapsulation (e.g., spray drying, freeze drying) and nano-delivery systems (e.g., nanoparticles, nanoemulsions, liposomes). These carriers can enhance solubility, stability, and cellular uptake.

  • Bioavailability Enhancement: This involves the co-administration of compounds that modulate intestinal transport mechanisms. A key approach is the inhibition of efflux pumps like P-glycoprotein (P-gp), which actively transport absorbed compounds back into the intestinal lumen. Piperine, a compound from black pepper, is a well-known inhibitor of P-gp.

Troubleshooting Guides

Troubleshooting 1: Our nano-encapsulation of PCOs shows minimal improvement in in vivo bioavailability. What are common pitfalls?

Observing low efficacy after encapsulation is a common issue. Several factors during formulation and testing can lead to this outcome.

Possible Cause 1: Low Encapsulation Efficiency (EE%) or Loading Capacity (LC). If a significant portion of the PCOs is not successfully encapsulated, they remain unprotected and subject to poor absorption.

  • Troubleshooting Steps:

    • Optimize Formulation: Systematically vary the ratio of the PCO core to the wall material. For materials like chitosan and sodium alginate, the ratio is critical; an incorrect ratio can drastically reduce EE%.

    • Refine Preparation Method: The chosen method (e.g., antisolvent precipitation, spray drying, ionic gelation) has a major impact. For ultrasonic antisolvent precipitation, key parameters to optimize include ultrasonic power, stirring time, and stirring speed. For spray drying, inlet temperature and feed flow rate are critical variables affecting EE%.

    • Verify with Characterization: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the interaction between the core and wall material, and quantify EE% using methods like ultrafiltration-centrifugation followed by HPLC.

Possible Cause 2: Inappropriate Nanoparticle Size or Surface Properties. Particle size affects the mechanism of absorption. Nanoparticles typically need to be in the range of 100-200 nm for effective cellular uptake. Surface charge (Zeta Potential) also influences interaction with the mucus layer and cell membranes.

  • Troubleshooting Steps:

    • Control Particle Size: Adjust process parameters to achieve the desired size. For instance, in ionic gelation methods, the concentration of cross-linking agents and polymers can be tuned.

    • Measure and Correlate: Use Dynamic Light Scattering (DLS) to measure particle size and zeta potential. Correlate these physical properties with your in vitro (e.g., Caco-2 uptake) and in vivo results.

Possible Cause 3: Premature Release or Instability in the GI Tract. The formulation may not be robust enough to protect the PCOs until they reach the absorption site in the small intestine.

  • Troubleshooting Steps:

    • Conduct In Vitro Release Studies: Simulate the passage through the stomach (acidic pH) and intestine (neutral pH) to measure the release profile of PCOs from your formulation over time. A successful formulation should show minimal release in simulated gastric fluid and a sustained release in simulated intestinal fluid.

    • Select Appropriate Wall Materials: Use enteric-coated polymers or materials known for their stability in acidic conditions, such as alginate combined with chitosan, which can protect the payload in the stomach and release it in the intestine.

Encapsulation Method Common Wall Materials Typical Encapsulation Efficiency (EE%) Key Parameters to Optimize
Spray Drying Maltodextrin, Gum Arabic, Corn Peptide70 - 99%Inlet air temperature, feed flow rate, ratio of core to wall material.
Freeze Drying Maltodextrin, Gum Arabic68 - 78%Freezing rate, pressure, shelf temperature.
Ionic Gelation Sodium Alginate, Chitosan~80 - 94%Ratio of polymers (e.g., Alginate/Chitosan), pH, concentration of cross-linkers.
Antisolvent Precipitation (Depends on solvent system)Not always reported, focus is on particle size.Ultrasonic power, stirring speed and time, solvent/antisolvent ratio.
Troubleshooting 2: Our chosen absorption enhancer, piperine, is showing cytotoxicity in our Caco-2 cell model. What are the next steps?

Piperine, while effective, can exhibit cytotoxicity at higher concentrations. This is a critical issue as it can compromise the integrity of the intestinal barrier model, leading to artificially high permeability readings.

Possible Cause 1: Concentration is Too High. Piperine's mechanism involves inhibiting efflux pumps and metabolic enzymes, but at high doses, it can disrupt cell membrane integrity.

  • Troubleshooting Steps:

    • Determine the IC50: First, perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration of piperine that causes 50% cell death (IC50) in your Caco-2 model under your specific experimental conditions.

    • Work with Sub-toxic Concentrations: For permeability studies, use concentrations well below the cytotoxic threshold. Studies have shown that piperine can effectively inhibit P-gp and CYP3A4 at non-toxic concentrations (e.g., IC50 values for P-gp inhibition were found to be 15.5 µM for digoxin transport).

    • Verify Monolayer Integrity: Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates that the tight junctions have been compromised, invalidating the permeability results.

Possible Cause 2: Need for Alternative Enhancers. If a non-toxic window for piperine cannot be established that still provides sufficient enhancement, exploring alternatives is necessary.

  • Alternative Strategies:

    • Other Natural Compounds: Other plant-derived compounds have been shown to inhibit P-gp. Flavonoids like quercetin and kaempferol are known P-gp inhibitors.

    • Formulation-based Enhancers: Certain excipients used in formulations can act as permeation enhancers. For example, some surfactants and polymers used in nanoparticles can modulate tight junctions or inhibit efflux pumps.

    • Focus on Different Mechanisms: Instead of efflux pump inhibition, focus on strategies that enhance paracellular transport by modulating tight junctions. Some procyanidins themselves have been shown to modulate the expression of tight junction proteins like occludin and ZO-1.

Compound Mechanism of Action Reported Effective Concentration Potential Issues
Piperine P-gp and CYP3A4 Inhibition10-50 µMCytotoxicity at higher concentrations.
Quercetin P-gp Inhibition50-100 µMLow aqueous solubility.
Genistein P-gp Inhibition20-50 µMPotential hormonal effects.
Chitosan Tight Junction Modulation0.1 - 0.5% (w/v)Efficacy is dependent on molecular weight and degree of deacetylation.

Experimental Protocols & Visualizations

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is a standard method for assessing the intestinal permeability of PCO formulations and the effect of absorption enhancers. Caco-2 cells, when cultured for 21 days on semipermeable filters, form a polarized monolayer with tight junctions and transporters that mimics the intestinal barrier.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm², as this indicates a confluent and properly formed barrier.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Gently wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Add HBSS to the basolateral (bottom) chamber.

    • Add the test solution (PCOs with or without enhancer, dissolved in HBSS) to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh HBSS.

    • Take a sample from the apical chamber at the beginning and end of the experiment.

  • Efflux Ratio Determination (Basolateral to Apical - B to A):

    • To assess the involvement of efflux pumps like P-gp, perform the transport experiment in the reverse direction (B to A).

    • Add the test solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of PCOs in the collected samples using a validated analytical method, typically HPLC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests that the compound is a substrate for active efflux.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture integrity Check Monolayer Integrity (Measure TEER) culture->integrity dosing Add PCO solution to Apical (A) side integrity->dosing sampling Sample from Basolateral (B) side over 2 hours dosing->sampling quantify Quantify PCOs (HPLC-MS/MS) sampling->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caption: Experimental workflow for a Caco-2 permeability assay.

Mechanism Visualization: How Enhancers Increase Absorption

Absorption enhancers can work through two primary mechanisms at the intestinal epithelium: inhibiting efflux pumps and modulating tight junctions.

  • Inhibition of P-glycoprotein (P-gp): P-gp is an ATP-dependent efflux pump on the apical membrane of enterocytes that actively transports a wide range of substrates out of the cell and back into the intestinal lumen, thereby reducing net absorption. Piperine functions as a non-competitive inhibitor of P-gp, preventing it from binding to and effluxing PCOs, which leads to higher intracellular concentrations and increased absorption into the bloodstream.

  • Modulation of Tight Junctions: Tight junctions are protein complexes (e.g., claudins, occludins) that seal the space between adjacent enterocytes, regulating the paracellular pathway (transport between cells). Some enhancers can transiently and reversibly open these junctions, allowing larger molecules like PCOs to pass through. While some enhancers are designed for this purpose, it's noteworthy that certain procyanidins themselves may reinforce barrier function by upregulating the expression of tight junction proteins.

G cluster_blood Bloodstream PCO This compound Oligomer (PCO) Pgp P-glycoprotein (Efflux Pump) PCO->Pgp Transcellular Uptake TJ Tight Junction (Paracellular Gate) PCO->TJ Paracellular Pathway (Limited) Absorbed_PCO Absorbed PCO PCO->Absorbed_PCO Increased Net Absorption Piperine Piperine Piperine->Pgp Inhibits Pgp->PCO Efflux (Blocked)

References

Validation & Comparative

Procyanidin vs. Resveratrol: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of procyanidin and resveratrol, two polyphenolic compounds renowned for their health benefits. This analysis is supported by experimental data from in vitro assays and an exploration of their underlying molecular signaling pathways.

Quantitative Antioxidant Capacity

The antioxidant capacities of procyanidins and resveratrol have been evaluated using various assays that measure their ability to scavenge free radicals. The following tables summarize quantitative data from representative studies. It is crucial to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (μg/mL)Source
This compound B2~5.5[1]
Resveratrol15.54[2]

IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

CompoundIC50 (μg/mL)Source
This compound B2~3.8[1]
Resveratrol2.86[2]

IC50: The concentration of the antioxidant required to decrease the initial ABTS concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.

Table 3: ORAC (Oxygen Radical Absorbance Capacity) Values

CompoundORAC Value (μmol TE/g)Source
Procyanidins (from Pine Bark Extract)3210[3]
Resveratrol~2800

ORAC values are expressed as micromole of Trolox Equivalents (TE) per gram. A higher ORAC value indicates a greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: The test compounds (this compound and resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to various concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples and the positive control. A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Reagent Preparation:

    • A fluorescent probe solution (e.g., fluorescein) is prepared in a phosphate buffer (e.g., 75 mM, pH 7.4).

    • A peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is also prepared in the same buffer.

    • A standard antioxidant, Trolox, is used to create a standard curve.

  • Assay Procedure:

    • In a 96-well black microplate, the fluorescent probe is added to wells containing either the test sample, Trolox standards, or a blank (buffer).

    • The plate is incubated at 37°C for a short period.

    • The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of Trolox against its concentration. The ORAC value of the sample is then calculated by comparing its net AUC to the Trolox standard curve and is expressed as Trolox equivalents.

Signaling Pathways

Both procyanidins and resveratrol exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

This compound-Modulated Antioxidant Signaling

Procyanidins are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Procyanidin_Nrf2_Pathway Procyanidins Procyanidins Keap1 Keap1 Procyanidins->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitin Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Proteasome Proteasome Degradation Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription

This compound Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Procyanidins can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Resveratrol-Modulated Antioxidant Signaling

Resveratrol influences cellular antioxidant defenses through the activation of the Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) pathways.

Resveratrol_SIRT1_AMPK_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates AMPK->PGC1a Phosphorylates & Activates Nrf2 Nrf2 PGC1a->Nrf2 Co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates

Resveratrol SIRT1/AMPK Signaling Pathway

Resveratrol can directly activate SIRT1, a NAD+-dependent deacetylase, and also indirectly activate it through AMPK. Activated SIRT1 can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). AMPK can also phosphorylate and activate PGC-1α. PGC-1α is a master regulator of mitochondrial biogenesis and also a co-activator of Nrf2. By activating this cascade, resveratrol enhances mitochondrial function and increases the expression of antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress.

Conclusion

Both procyanidins and resveratrol demonstrate potent antioxidant capacities through direct radical scavenging and modulation of key cellular signaling pathways. While in vitro data suggests that both compounds are highly effective antioxidants, direct comparative studies are limited. The choice between these compounds for research or therapeutic development may depend on the specific cellular context and the desired biological outcome. Further head-to-head comparative studies under standardized conditions are warranted to definitively elucidate the relative antioxidant potencies of procyanidins and resveratrol.

References

A Comparative Analysis of the Bioactivities of Procyanidin B2 and C1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological effects of two prominent procyanidins, supported by experimental data and detailed methodologies.

Procyanidins, a class of flavonoids found abundantly in various plant sources, have garnered significant attention for their potential health benefits. Among the most studied are the dimer Procyanidin B2 and the trimer this compound C1. While both share a basic structural similarity, the difference in their degree of polymerization leads to distinct bioactivities. This guide provides a comparative overview of their biological effects, supported by quantitative data and detailed experimental protocols to aid researchers in their investigations.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the comparative bioactivities of this compound B2 and C1 across various experimental models.

BioactivityTarget/AssayThis compound B2This compound C1Reference
Anti-inflammatory Cyclooxygenase-2 (COX-2) Inhibition (IC50)9.7 µM3.3 µM[1]
Anticancer DNA Methyltransferase (DNMT) Inhibition (IC50)6.88 µMNot Reported[2]
Antioxidant Trolox Equivalent Antioxidant Capacity (TEAC)Lower than C1Higher than B2[3]
Neuroprotection Protection against MPP+-induced damage in PC12 cellsEffectiveMore effective than B2[4]
Enzyme Inhibition α-amylase, α-glucosidase, PTP1BLess effective than C1More effective than B2[5]
Senolytic Activity Elimination of senescent cellsIneffectiveEffective

In-Depth Look at Key Bioactivities

Anti-inflammatory Effects

Both this compound B2 and C1 exhibit potent anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. Experimental evidence indicates that this compound C1 is a more potent inhibitor of the pro-inflammatory enzyme COX-2 than this compound B2, with IC50 values of 3.3 µM and 9.7 µM, respectively. This suggests that the trimeric structure of C1 may allow for a more effective interaction with the enzyme's active site.

The anti-inflammatory mechanism of this compound B2 involves the inhibition of the NF-κB signaling pathway, which in turn suppresses the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB. This compound C1 also inhibits the NF-κB and MAPK signaling pathways to exert its anti-inflammatory effects.

Anti_Inflammatory_Pathway cluster_procyanidins Procyanidins cluster_pathways Signaling Pathways cluster_outcomes Inflammatory Response Pro_B2 This compound B2 MAPK MAPK Pathway Pro_B2->MAPK inhibits NFkB NF-κB Pathway Pro_B2->NFkB inhibits Pro_C1 This compound C1 Pro_C1->MAPK inhibits Pro_C1->NFkB inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Cytokines activates NFkB->Cytokines activates Enzymes Inflammatory Enzymes (e.g., COX-2, iNOS) NFkB->Enzymes activates

Figure 1: Inhibition of MAPK and NF-κB pathways by Procyanidins B2 and C1.

Antioxidant Capacity

The antioxidant activity of procyanidins is a cornerstone of their health benefits. Studies consistently show that the antioxidant capacity increases with the degree of polymerization. Consequently, this compound C1, being a trimer, generally exhibits stronger antioxidant activity than the dimer, this compound B2. This enhanced activity is attributed to the greater number of hydroxyl groups available to scavenge free radicals.

Anticancer Potential

Procyanidins have demonstrated promising anticancer activities. This compound B2 has been shown to inhibit DNA methyltransferase (DNMT) with an IC50 of 6.88 µM, suggesting a role in epigenetic regulation of cancer cells. It also exerts antiproliferative effects by inhibiting the MEK/ERK/p90RSK signaling pathway. While specific quantitative data for this compound C1's anticancer effects are less defined in direct comparison, its ability to induce apoptosis in cancer cells has been noted.

Experimental_Workflow_Antioxidant cluster_sample Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis Pro_B2 This compound B2 Solution DPPH_reagent DPPH Radical Solution Pro_B2->DPPH_reagent Pro_C1 This compound C1 Solution Pro_C1->DPPH_reagent Incubation Incubation in Dark DPPH_reagent->Incubation Spectro Spectrophotometric Reading (Absorbance at 517 nm) Incubation->Spectro Calculation Calculate % Inhibition Spectro->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: Workflow for DPPH radical scavenging assay.

Experimental Protocols

Determination of COX-2 Inhibitory Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound B2 and C1 against cyclooxygenase-2 (COX-2).

Methodology:

  • A commercial COX-2 inhibitor screening assay kit is typically used.

  • The reaction is initiated by adding arachidonic acid to a reaction mixture containing recombinant human COX-2, a heme cofactor, and either this compound B2, this compound C1, or a control vehicle.

  • The production of prostaglandin E2 (PGE2), a product of COX-2 activity, is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Various concentrations of the procyanidins are tested to generate a dose-response curve.

  • The IC50 value is calculated as the concentration of the this compound that inhibits 50% of the COX-2 activity.

DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of this compound B2 and C1.

Methodology:

  • Prepare different concentrations of this compound B2 and C1 in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.

  • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against this compound concentration.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic or antiproliferative effects of this compound B2 and C1 on cancer cell lines.

Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound B2 or C1 for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours.

  • Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

The available evidence strongly suggests that both this compound B2 and C1 possess significant and diverse bioactivities. However, the degree of polymerization plays a crucial role in determining the potency of these effects. In general, the trimeric this compound C1 demonstrates superior anti-inflammatory and antioxidant activities compared to the dimeric this compound B2. Conversely, specific activities, such as the inhibition of DNMT, have been quantitatively characterized for this compound B2. This comparative guide highlights the importance of considering the specific molecular structure of procyanidins when investigating their therapeutic potential. Further head-to-head studies across a broader range of biological assays are warranted to fully elucidate the structure-activity relationships and guide the development of these promising natural compounds for pharmaceutical and nutraceutical applications.

References

Validating the Anti-inflammatory Effects of Procyanidins In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Procyanidins, a class of polyphenolic compounds found abundantly in various plants, fruits, and seeds, have garnered significant attention for their potent antioxidant and anti-inflammatory properties.[1][2] Numerous in vivo studies have demonstrated their therapeutic potential against a spectrum of inflammatory conditions.[3][4] This guide provides a comparative overview of key in vivo studies, presenting quantitative data, detailed experimental protocols, and the molecular pathways through which procyanidins exert their anti-inflammatory effects. It is intended for researchers, scientists, and professionals in drug development seeking to understand and validate the in vivo efficacy of these compounds.

Comparative Efficacy of Procyanidins in Preclinical In Vivo Models

Procyanidins, sourced from materials like grape seeds, have been evaluated in various animal models that mimic human inflammatory diseases.[3] These models include dextran sulfate sodium (DSS)-induced colitis, lipopolysaccharide (LPS)-induced systemic inflammation, diet-induced low-grade inflammation, and surgically-induced osteoarthritis. The consistent outcomes across these diverse models underscore the robust anti-inflammatory capacity of procyanidins. The following table summarizes the quantitative results from several key studies.

In Vivo ModelProcyanidin Source/TypeAnimal ModelDosageKey Inflammatory MarkersResultsReference
OsteoarthritisThis compound CapsulesRatNot SpecifiedIL-6, TNF-α (in joint tissue)↓ 78% reduction in both IL-6 and TNF-α compared to control.
Experimental ColitisThis compoundC57BL/6 Mice10, 20, 40 mg/kgMMP9, p-p65 (NF-κB), IL-1β, TNF-α, IL-6 (mRNA in colon)↓ Dose-dependent decrease in MMP9 protein and mRNA. ↓ Significant inhibition of p-p65 phosphorylation. ↓ Significant decrease in cytokine mRNA levels.
Endotoxic ShockGrape Seed this compound Extract (GSPE)Rat75 mg/kg/day (high nutritional), 200 mg/kg/day (high pharmacological)Nitric Oxide (NOx), Il-6, iNos (gene expression)↓ Significant decrease in NOx in plasma, spleen, and liver. ↓ Downregulation of Il-6 and iNos genes with the 200 mg/kg dose.
Low-Grade InflammationGrape Seed this compound Extract (GSPE)Zucker Rat (High-Fat Diet)3.45 mg/kg feed for 19 weeksPlasma C-Reactive Protein (CRP), mRNA of CRP, TNF-α, IL-6 (in adipose tissue)↓ Decreased plasma CRP. ↓ Downregulation of CRP, TNF-α, and IL-6 mRNA in mesenteric white adipose tissue.

Molecular Mechanisms of Action: Key Signaling Pathways

Procyanidins exert their anti-inflammatory effects by modulating several critical signaling pathways. Their mechanisms include the inhibition of pro-inflammatory transcription factors, suppression of inflammatory enzymes, and the activation of endogenous antioxidant responses.

1. Inhibition of the NF-κB Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Procyanidins have been shown to inhibit NF-κB activation at multiple levels, including preventing the degradation of its inhibitory protein, IκB, thereby sequestering the active NF-κB dimer in the cytoplasm. This leads to a significant reduction in the transcription of inflammatory genes.

NF_kB_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-p65/p50 (Inactive) IKK->IkB_NFkB Phosphorylates IκB p65_p50 p65/p50 (Active NF-κB) IkB_NFkB->p65_p50 IκB Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Procyanidins Procyanidins Procyanidins->IKK Inhibits MAPK_Pathway Stimulus Cellular Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Procyanidins Procyanidins Procyanidins->MAPKK Inhibits Phosphorylation Experimental_Workflow acclimatization 1. Animal Acclimatization (1 week) grouping 2. Randomization into Groups (Control, Disease, Treatment) acclimatization->grouping treatment 3. Treatment Administration (Procyanidins vs. Vehicle) grouping->treatment induction 4. Induction of Inflammation (e.g., DSS, LPS) treatment->induction monitoring 5. In-life Monitoring (Weight, Clinical Scores) induction->monitoring euthanasia 6. Euthanasia & Sample Collection (Blood, Tissues) monitoring->euthanasia analysis 7. Biomarker Analysis euthanasia->analysis sub_analysis Histology ELISA / qPCR Western Blot analysis->sub_analysis

References

Procyanidins Versus EGCG: A Comparative Analysis of Anticancer Activity in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential anticancer mechanisms of two prominent polyphenols.

In the ongoing search for effective and targeted therapies for breast cancer, natural polyphenolic compounds have garnered significant attention for their potential anticancer properties. Among these, procyanidins, found in sources like grape seeds and pine bark, and epigallocatechin-3-gallate (EGCG), the major catechin in green tea, have emerged as promising candidates. Both compound classes exhibit potent anti-proliferative, pro-apoptotic, and anti-metastatic activities in various breast cancer cell lines. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, to aid researchers in understanding their distinct and overlapping mechanisms of action.

Comparative Anticancer Effects

Both procyanidins and EGCG exert their anticancer effects through a multi-targeted approach, influencing key cellular processes involved in cancer progression. While their overall outcomes are similar—inhibition of cancer cell growth and induction of cell death—the specific molecular pathways they modulate can differ.

Table 1: Comparison of IC50 Values for Procyanidins and EGCG in Breast Cancer Cell Lines
Compound/ExtractBreast Cancer Cell LineIC50 ValueReference
Procyanidin C1MDA-MB-231 (TNBC)Comparable to Tamoxifen[1]
This compound C1MCF-7 (ER+)Higher than Tamoxifen[1]
This compound B2MDA-MB-231 (TNBC)Not specified[2]
This compound MixtureMDA-MB-231 (TNBC)Concentration-dependent inhibition (0-350 µM)[3]
This compound MixtureMDA-MB-436 (TNBC)Concentration-dependent inhibition (0-350 µM)[3]
This compound MixtureMCF-7 (ER+)Concentration-dependent inhibition (0-350 µM)
EGCGMCF-7 (ER+)65.9 μg/mL (nanoformulation)
EGCG4T1 (Murine)> 50 µg/mL (induces apoptosis)
EGCGMDA-MB-231 (TNBC)Not specified
EGCGMCF-7 (ER+)30 µmol/l (induces apoptosis)
EGCG4T1 (Murine)Concentration-dependent inhibition (10-320 μM)

Mechanisms of Action

Pro-Apoptotic Activity

Both procyanidins and EGCG are potent inducers of apoptosis in breast cancer cells.

Procyanidins trigger apoptosis by modulating the intrinsic and extrinsic pathways. They have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio. This leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis.

EGCG also induces apoptosis through the modulation of Bcl-2 family proteins and activation of caspases. Studies have demonstrated EGCG's ability to increase Bax expression and promote the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Furthermore, EGCG can induce apoptosis through the p53 signaling pathway.

Inhibition of Cell Proliferation and Cell Cycle Arrest

A critical aspect of cancer development is uncontrolled cell proliferation. Both procyanidins and EGCG effectively inhibit this process.

Procyanidins can induce cell cycle arrest, primarily at the G1 phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4).

EGCG has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cell line and experimental conditions. It can inhibit the expression of cyclins and CDKs, thereby halting cell cycle progression.

Anti-Metastatic and Anti-Angiogenic Potential

The spread of cancer to distant organs is a major cause of mortality. Both compounds have shown promise in inhibiting metastasis and angiogenesis.

Procyanidins can reduce the migration and invasion of breast cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.

EGCG also exhibits potent anti-metastatic and anti-angiogenic properties. It can inhibit the expression and activity of MMP-2 and MMP-9. Furthermore, EGCG has been shown to downregulate the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, thereby cutting off the tumor's blood supply.

Signaling Pathways

The anticancer activities of procyanidins and EGCG are mediated through their interaction with various intracellular signaling pathways.

Table 2: Key Signaling Pathways Modulated by Procyanidins and EGCG in Breast Cancer Cells
Signaling PathwayProcyanidinsEGCG
PI3K/Akt InhibitionInhibition
MAPK (ERK1/2) InhibitionInhibition
NF-κB Not explicitly detailedInhibition
EGFR Not explicitly detailedInhibition
β-catenin Not explicitly detailedInhibition
VEGF InhibitionInhibition
p53 Upregulation of downstream targetsUpregulation/Activation

Below are diagrams illustrating the key signaling pathways affected by each compound.

Procyanidin_Signaling_Pathway Procyanidins Procyanidins PI3K PI3K Procyanidins->PI3K MAPK MAPK Procyanidins->MAPK Bcl2 Bcl-2 Procyanidins->Bcl2 Bax Bax Procyanidins->Bax Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK->Cell_Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound-modulated signaling pathways in breast cancer cells.

EGCG_Signaling_Pathway EGCG EGCG EGFR EGFR EGCG->EGFR PI3K PI3K EGCG->PI3K MAPK MAPK EGCG->MAPK NFkB NF-κB EGCG->NFkB beta_catenin β-catenin EGCG->beta_catenin VEGF VEGF EGCG->VEGF Apoptosis Apoptosis EGCG->Apoptosis EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation MAPK->Proliferation NFkB->Proliferation Metastasis Metastasis NFkB->Metastasis beta_catenin->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: EGCG-modulated signaling pathways in breast cancer cells.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, this section outlines typical experimental methodologies used to assess the anticancer activity of procyanidins and EGCG.

Cell Culture
  • Cell Lines: Human breast cancer cell lines such as MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and 4T1 (murine mammary carcinoma) are commonly used. Non-cancerous breast epithelial cells like MCF-10A can be used as controls.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Seed_Cells Seed breast cancer cells in 96-well plates Treat_Cells Treat with varying concentrations of Procyanidins or EGCG Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of procyanidins or EGCG for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both procyanidins and EGCG demonstrate significant anticancer activity against breast cancer cells through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. While they share some common targets, such as the PI3K/Akt and MAPK pathways, EGCG appears to have a broader range of reported molecular targets, including EGFR and NF-κB. The choice of compound for further preclinical and clinical investigation may depend on the specific subtype of breast cancer and the desired therapeutic outcome. This comparative guide provides a foundation for researchers to design further studies aimed at elucidating the full potential of these natural compounds in breast cancer therapy.

References

A Head-to-Head Battle: Cross-Validation of HPLC and DMAC Methods for Procyanidin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the analysis of procyanidins, the choice of quantification method is a critical decision point. High-Performance Liquid Chromatography (HPLC) and 4-(Dimethylamino)cinnamaldehyde (DMAC) are two of the most prevalent methods, each with its own set of strengths and limitations. This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Procyanidins, a class of flavonoids, are widely studied for their antioxidant properties and potential health benefits. Accurate quantification of these compounds in various matrices, from plant extracts to finished products, is paramount for quality control, efficacy studies, and regulatory compliance. This guide delves into a direct comparison of the highly specific chromatographic separation offered by HPLC and the rapid, high-throughput colorimetric analysis provided by the DMAC assay.

Quantitative Comparison of HPLC and DMAC Methods

A key study directly comparing the two methods analyzed a range of cacao-based products. The results, summarized below, demonstrate a strong correlation between the total procyanidin content measured by a normal-phase HPLC method with fluorescence detection and the DMAC colorimetric assay. While the absolute values may differ slightly, the overall trends in this compound content across different sample types are consistent between the two methods.

Sample TypeTotal Procyanidins by DMAC (mg/g)Total Procyanidins by HPLC-fluorescence (mg/g)
Cocoa Bean (Ivory Coast)14~15
Cocoa Liquor A16~17
Cocoa Liquor B19~20
Natural Cocoa Powder47~35
Dark Chocolate A9.4~10
Milk Chocolate2.5~2.8

Data presented is an approximation based on graphical representation from Payne et al., 2010.

At a Glance: HPLC vs. DMAC

FeatureHPLC with Fluorescence DetectionDMAC Method
Principle Chromatographic separation of individual this compound oligomers based on their polarity, followed by sensitive and selective detection.Colorimetric reaction where DMAC reacts specifically with the terminal units of proanthocyanidins to produce a colored product.
Specificity High. Can separate and quantify individual this compound oligomers (monomers, dimers, trimers, etc.).[1][2]High for flavan-3-ols. Reacts with the terminal subunit of procyanidins and catechins.[3]
Quantification Provides quantitative data for individual oligomers and total procyanidins by summing the individual oligomer concentrations.Provides a measure of the total proanthocyanidin content.
Throughput Lower. Each sample requires a chromatographic run.High. Can be adapted for 96-well plate format, allowing for rapid analysis of multiple samples.[3]
Equipment HPLC system with a fluorescence detector.Spectrophotometer or microplate reader.
Expertise Requires expertise in chromatography for method development, maintenance, and data analysis.Relatively simple to perform.
Limitations Higher equipment and operational costs. Can be time-consuming for large sample numbers.The choice of standard can impact accuracy, potentially underestimating content of higher molecular weight polymers.

Experimental Protocols

Normal-Phase HPLC Method with Fluorescence Detection

This method allows for the separation and quantification of individual this compound oligomers.

1. Sample Preparation (Cocoa Products Example):

  • Defat the sample using hexane.

  • Extract the defatted sample with an acetone/water/acetic acid (70:29.5:0.5 v/v/v) solution.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: A normal-phase column, such as a Supelcosil LC-Si (5 µm, 250 x 4.6 mm), is commonly used.[2]

  • Mobile Phase: A gradient of:

    • Mobile Phase A: Dichloromethane/methanol/acetic acid/water (82:14:2:2 v/v/v/v)

    • Mobile Phase B: Methanol/acetic acid/water (96:2:2 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with an excitation wavelength of 276 nm and an emission wavelength of 316 nm.

  • Quantification: Use a composite standard containing purified this compound oligomers (monomers through decamers) to generate calibration curves for each oligomer.

DMAC (4-Dimethylaminocinnamaldehyde) Method

This colorimetric method provides a rapid determination of total proanthocyanidin content.

1. Reagent Preparation:

  • DMAC Reagent: Prepare a 0.1% (w/v) solution of 4-dimethylaminocinnamaldehyde in an acidic solution (e.g., 1N HCl in methanol). This reagent should be prepared fresh daily.

2. Sample and Standard Preparation:

  • Sample Extraction: Defat the sample with hexane. Extract the defatted sample with an acetone/water/acetic acid (70:29.5:0.5 v/v/v) solution. Centrifuge and collect the supernatant.

  • Standard: Use a commercially available this compound standard, such as this compound B2, and prepare a series of dilutions to create a standard curve.

3. Assay Procedure (96-well plate format):

  • Add a specific volume of the extracted sample or standard solution to each well of a 96-well plate.

  • Add the DMAC reagent to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development.

  • Measure the absorbance at 640 nm using a microplate reader.

  • Calculate the total this compound content in the samples by comparing their absorbance to the standard curve.

Method Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Defatting Defatting Extraction Extraction Defatting->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification (vs. Standards) Detection->Quantification Reporting Reporting Results Quantification->Reporting

HPLC Method Workflow for this compound Quantification

DMAC_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Defatting Defatting Extraction Extraction Defatting->Extraction Mixing Mix Sample/Standard with DMAC Reagent Extraction->Mixing Incubation Incubation Mixing->Incubation Absorbance Measure Absorbance at 640 nm Incubation->Absorbance Calculation Calculate Concentration (vs. Standard Curve) Absorbance->Calculation

DMAC Method Workflow for this compound Quantification

Conclusion

Both HPLC with fluorescence detection and the DMAC method are robust and reliable for the quantification of procyanidins. The choice between the two will ultimately depend on the specific research question, the number of samples, and the available resources.

  • For detailed analysis of this compound profiles, including the quantification of individual oligomers, HPLC is the method of choice . Its high specificity provides a deeper understanding of the this compound composition.

  • For high-throughput screening of a large number of samples to determine total proanthocyanidin content, the DMAC method offers a rapid, cost-effective, and accurate alternative .

Cross-validation of results between the two methods, where feasible, can provide the highest level of confidence in the quantification of these important bioactive compounds.

References

Procyanidin Dimers vs. Trimers: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidins, a class of flavonoids found in various fruits, vegetables, and grains, are of significant interest for their potential health benefits. However, their efficacy is intrinsically linked to their bioavailability, which varies depending on their degree of polymerization. This guide provides a comparative analysis of the bioavailability of procyanidin dimers and trimers, supported by experimental data, to aid in research and development.

Key Findings

Current research indicates that this compound dimers are generally more bioavailable than their trimeric counterparts. The absorption of these oligomers is limited, and their bioavailability decreases as the degree of polymerization increases. While both dimers and trimers have been detected in plasma after oral administration, their concentrations are typically low.

Data Presentation

The following tables summarize quantitative data from in vivo and in vitro studies comparing the bioavailability of this compound dimers and trimers.

Table 1: In Vivo Pharmacokinetic Parameters of this compound Dimers and Trimers in Rats

Compound ClassTmax (hours)NotesReference
Dimers (unspecified)~1Detected as free forms in rat plasma after oral intake of a grape seed extract.[1][2]
Trimers (unspecified)~1Detected as free forms in rat plasma after oral intake of a grape seed extract.[1][2]

Table 2: In Vitro Permeability of A-Type Procyanidins Across Caco-2 Cell Monolayers

CompoundTransport Ratio (%) after 2 hoursReference
Dimer A20.6[3]
Trimer (A-type)0.4

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Situ Intestinal Perfusion in Rats

This method is employed to study the absorption of compounds directly from the small intestine, minimizing the influence of gastric digestion and first-pass metabolism in the liver.

Protocol:

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the experiment.

  • Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum is isolated and cannulated at both ends. The bile duct is also cannulated to prevent bile secretion into the perfused segment.

  • Perfusion: The isolated intestinal segment is perfused with a solution containing the test procyanidins (dimers or trimers) at a constant flow rate. The perfusion solution is maintained at 37°C.

  • Sample Collection: The perfusate is collected at the distal end of the intestinal segment at specific time intervals. Blood samples may also be collected from the portal vein.

  • Analysis: The concentration of the procyanidins in the collected perfusate and blood samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The disappearance of the compound from the perfusate is used to calculate the absorption rate.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal epithelial cells that serve as an in vitro model of the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer.

    • The test this compound (dimer or trimer) is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

    • The Transwell® plates are incubated at 37°C.

    • Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.

  • Analysis: The concentration of the this compound in the basolateral samples is quantified by HPLC-MS. The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Mandatory Visualization

Signaling Pathways

This compound dimers and trimers have been shown to modulate various signaling pathways, including the MAPK/ERK and Nrf2 pathways, which are crucial in cellular responses to oxidative stress and inflammation.

cluster_0 MAPK/ERK Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK activates IKKb IKKβ TLR4->IKKb activates NFkB NF-κB ERK->NFkB activates IKKb->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation Procyanidins This compound Dimer B1 & Trimer C1 Procyanidins->ERK Procyanidins->IKKb

Caption: Inhibition of LPS-induced MAPK/ERK and NF-κB signaling by this compound dimers and trimers.

cluster_1 Nrf2 Pathway Activation Procyanidins Procyanidins (Dimers & Trimers) Keap1 Keap1 Procyanidins->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection cluster_2 Experimental Workflow start Start: This compound Dimers & Trimers in_vitro In Vitro Studies (e.g., Caco-2 Assay) start->in_vitro in_vivo In Vivo Studies (e.g., Rat Intestinal Perfusion) start->in_vivo perm_analysis Permeability Analysis (Papp calculation) in_vitro->perm_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) in_vivo->pk_analysis bioavailability_comp Bioavailability Comparison perm_analysis->bioavailability_comp pk_analysis->bioavailability_comp end Conclusion bioavailability_comp->end

References

A Comparative Analysis of Procyanidin and Anthocyanin Neuroprotective Efficacy in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed comparison of the neuroprotective effects of two prominent flavonoid classes, procyanidins and anthocyanins, within established in-vitro and in-vivo models of Parkinson's disease (PD). The core of this document is a synthesis of experimental data, providing researchers, scientists, and drug development professionals with a clear, objective overview of the current evidence. We will delve into the mechanistic actions, comparative efficacy, and the detailed experimental protocols used to generate these findings.

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Key pathological drivers include oxidative stress and neuroinflammation, which lead to neuronal damage and death. Procyanidins, oligomers of catechin and epicatechin found in sources like grape seeds and cinnamon, and anthocyanins, pigments found in berries and other colorful fruits, have emerged as promising neuroprotective agents due to their potent antioxidant and anti-inflammatory properties.[1][2]

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the quantitative outcomes from key studies, offering a side-by-side look at the neuroprotective performance of procyanidins and anthocyanins across various experimental paradigms.

Table 1: Neuroprotective Effects in In-Vitro Parkinson's Disease Models
Compound/ExtractModel (Cell Line, Toxin)Concentration(s)Key Quantitative FindingsReference(s)
Procyanidins (PCs) PC12 cells, 1.5 mM MPP+1, 2, 4 µg/mLIncreased cell viability (up to ~80% at 4 µg/mL vs 58.88% in MPP+ group); Significantly decreased ROS and MDA levels; Increased GSH-Px, CAT, and SOD activity.[3][4][5]
Grape Seed Proanthocyanidin Extract (GSPE) PC-12 cells, 400 µM 6-OHDA100, 300 µg/mLSignificantly protected cells from 6-OHDA toxicity (P<0.05).
B-Type Cinnamon Procyanidin Oligomers (CPO-B) SH-SY5Y cells, 1 mM MPP+12.5 µMIncreased cell viability; Attenuated intracellular ROS; Upregulated Bcl-2/Bax ratio.
Anthocyanin-Rich Extracts (Blueberry, Grape Seed, Blackcurrant) Primary midbrain cultures, 100 nM RotenonePolyphenol conc. not specifiedSuppressed dopaminergic cell death; Rescued rotenone-induced defects in mitochondrial respiration.
Anthocyanin-Rich Mulberry Extract SH-SY5Y cells, MPP+Not specifiedElevated pro-survival Bcl-2 protein expression; Suppressed pro-apoptotic Bax protein expression.
Pelargonidin (Anthocyanin) Not specified, 6-OHDANot specifiedAttenuated behavioral and structural abnormalities; Decreased lipid peroxidation.
Table 2: Neuroprotective Effects in In-Vivo Parkinson's Disease Models
Compound/ExtractModel (Animal, Toxin)Dosage & AdministrationKey Quantitative FindingsReference(s)
Procyanidins (PCs) Zebrafish larvae, 400 µM MPTP4, 8, 16 µg/mL in mediumDecreased dopaminergic neuron damage and motor impairment; Upregulated Nrf2, NQO1, and HO-1 expression.
Proanthocyanidins (PCs) Mice, MPTP300, 400, 500 mg/kg/day (oral)Significantly improved motor impairment (pole test); Inhibited striatal dopamine depletion and ROS production.
Anthocyanin-Rich Blueberry Extract (BBE) Mice, MPTPNot specifiedAmeliorated behavioral deficits; Increased dopamine content and TH activity; Increased SOD and GSH-Px activity; Decreased MDA content.
Pelargonidin (Anthocyanin) Rats, 6-OHDANot specifiedDose-dependently attenuated behavioral abnormalities and lipid peroxidation.
Actinidia arguta (Hardy Kiwi) Juice Mice, MPTP (30 mg/kg)Juice administered for 10 daysAmeliorated motor impairment and inhibited neuronal decline.

Mechanistic Insights: Signaling Pathways and Cellular Protection

Both procyanidins and anthocyanins exert their neuroprotective effects through multiple mechanisms, primarily centered on combating oxidative stress and inflammation.

Procyanidins have been shown to be potent antioxidants, with effects stronger than vitamins C and E. Their primary mode of action involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway . Under conditions of oxidative stress, procyanidins promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of several antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). This leads to a significant reduction in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. Furthermore, procyanidins can modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis, thereby reducing programmed cell death.

G cluster_stress Cellular Stress (MPP+/MPTP) cluster_pc This compound Action cluster_pathways Signaling Pathways stress Oxidative Stress (Increased ROS) Keap1 Keap1 stress->Keap1 induces release from JNK JNK Pathway stress->JNK PC Procyanidins PC->Keap1 induces release from PC->JNK inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates & binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->AntioxidantEnzymes upregulates Apoptosis Apoptosis JNK->Apoptosis promotes AntioxidantEnzymes->stress neutralizes

Caption: this compound neuroprotective signaling pathways.

Anthocyanins also demonstrate robust antioxidant and anti-inflammatory activities. They directly scavenge ROS and can modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family. Specifically, they have been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax. In the context of neuroinflammation, a key contributor to PD pathology, anthocyanins can suppress the activation of microglia. They achieve this by inhibiting pro-inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which in turn reduces the production of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

References

Procyanidin vs. Vitamin C: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant efficacy of procyanidin and vitamin C, tailored for researchers, scientists, and professionals in drug development. The following sections present quantitative data from experimental studies, detailed experimental protocols, and visual representations of relevant signaling pathways to offer an objective evaluation of their respective antioxidant capabilities.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and vitamin C have been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

Data from multiple studies consistently suggest that procyanidins exhibit superior antioxidant activity compared to vitamin C. For instance, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays have demonstrated that this compound-rich extracts have lower IC50 values than ascorbic acid (vitamin C). One study reported that the anti-radical oxidation ability of oligomeric proanthocyanidins is 20 times that of vitamin C.[1] Another study found that while both procyanidins and vitamin C have a scavenging effect on ABTS+ and DPPH radicals, the scavenging ability of procyanidins was slightly stronger than that of vitamin C at the same concentration.[2]

Antioxidant AssayThis compound (or this compound-rich extract) IC50Vitamin C (Ascorbic Acid) IC50Reference
DPPH Radical ScavengingLower IC50 values reported in various studiesHigher IC50 values compared to this compound extracts[3][4]
ABTS Radical ScavengingSlightly stronger ability to clear ABTS+ radicalsSlightly weaker ability compared to procyanidins at the same concentration[2]

Experimental Protocols

To ensure a clear understanding of the data presented, the methodologies for the most commonly cited antioxidant assays are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound and vitamin C) are prepared in a series of concentrations in the same solvent.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the color to fade. The degree of decolorization, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction: A small volume of the sample is added to the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Signaling Pathways in Antioxidant Mechanisms

The antioxidant effects of this compound and vitamin C are mediated through distinct cellular signaling pathways.

This compound's Antioxidant Signaling Pathway

Procyanidins exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway activated by procyanidins is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like procyanidins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

Procyanidin_Pathway cluster_nucleus Nucleus This compound This compound Nrf2_inactive Nrf2 (inactive) This compound->Nrf2_inactive Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_inactive Induces dissociation Keap1 Keap1 Keap1->Nrf2_inactive Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Translocation ARE ARE Nrf2_active->ARE Binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Upregulates Transcription

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Vitamin C's Antioxidant Mechanism

Vitamin C (ascorbate) is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and hydrogen peroxide. Its primary role is as a direct free radical scavenger, donating electrons to neutralize these harmful species.

Furthermore, vitamin C plays a crucial role in regenerating other antioxidants, most notably vitamin E. After vitamin E (α-tocopherol) neutralizes a lipid peroxyl radical, it becomes a tocopheroxyl radical. Ascorbate can then donate an electron to this radical, thereby regenerating the active form of vitamin E.

VitaminC_Pathway ROS Reactive Oxygen Species (ROS) VitaminC Vitamin C (Ascorbate) ROS->VitaminC Scavenges Neutralized_ROS Neutralized Species Dehydroascorbate Dehydroascorbate (Oxidized Vitamin C) VitaminC->Dehydroascorbate Oxidation VitaminC->Neutralized_ROS Neutralizes to Regenerated_VitaminE Regenerated Vitamin E VitaminC->Regenerated_VitaminE Regenerates Lipid_Peroxyl_Radical Lipid Peroxyl Radical VitaminE Vitamin E (α-tocopherol) Lipid_Peroxyl_Radical->VitaminE Scavenges VitaminE_Radical Vitamin E Radical (Tocopheroxyl Radical) VitaminE->VitaminE_Radical Oxidation VitaminE_Radical->VitaminC Reduced by

Caption: Vitamin C acts as a direct ROS scavenger and regenerates Vitamin E.

References

Procyanidins Demonstrate Potent In Vivo Modulation of Cytokine Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research findings from multiple in vivo studies provide compelling evidence for the significant role of procyanidins in modulating cytokine expression, offering a promising avenue for the development of novel anti-inflammatory therapeutics. This guide synthesizes data from key animal model studies, comparing the efficacy of procyanidins with other flavonoids and detailing the experimental frameworks used to validate these effects. The findings are particularly relevant for researchers, scientists, and professionals in drug development focused on inflammatory and metabolic diseases.

Procyanidins, a class of flavonoids found in various plant sources such as grape seeds, have been shown to effectively suppress pro-inflammatory cytokines while in some cases boosting anti-inflammatory ones. These effects have been observed in various animal models of inflammation, including those induced by high-fat diets and chemical agents.

Comparative Efficacy of Procyanidins on Cytokine Expression

A comparative analysis of in vivo studies reveals that procyanidins, particularly procyanidin B2, exhibit a strong capacity to reduce key inflammatory markers. The following table summarizes the quantitative data from studies comparing procyanidins with other flavonoids or control groups.

Compound Animal Model Dosage/Treatment Inflammation Inducer TNF-α Expression IL-6 Expression IL-1β Expression Other Cytokine Effects Reference
Grape Seed this compound Extract (GSPE) Male Zucker Fa/fa rats3.45 mg/kg in feed for 19 weeksHigh-fat dietDecreased in mesenteric white adipose tissue (WAT)Decreased in mesenteric WATNot specifiedIncreased Adiponectin mRNA in mesenteric WAT; Decreased plasma C-Reactive Protein (CRP)[1][2]
This compound B2 D-galactose-induced aging miceNot specifiedD-galactoseLower than epicatechin, epigallocatechin, quercetin, taxifolin, and rutin treated groupsLower than epicatechin, epigallocatechin, quercetin, taxifolin, and rutin treated groupsLower than epicatechin, epigallocatechin, quercetin, taxifolin, and rutin treated groupsHigher IL-10 level compared to other flavonoids[3]
Grape Seed Procyanidins Pulmonary arterial hypertension-induced rats10 mL/kg BW/day (intraperitoneal)MonocrotalineDown-regulated in lung tissueDown-regulated in lung tissueDown-regulated in lung tissueNot specified[4]
This compound B2 3,3''-di-O-gallate (PCB2DG) Imiquimod-induced dermatitis mouse modelOral administrationImiquimod (IMQ)Suppressed secretion in inflamed skin and spleenSuppressed secretion in inflamed skin and spleenNot specifiedGeneral suppression of excessive cytokine secretion[5]
Procyanidins Growing pigs0.02% and 0.04% in diet for 4 weeksLipopolysaccharide (LPS) challengeLower in cultured PBMCs from this compound-fed pigsLower in cultured PBMCs from this compound-fed pigsLower in cultured PBMCs from this compound-fed pigsNot specified
Other Flavonoids (Quercetin, Epicatechin, etc.) D-galactose-induced aging miceNot specifiedD-galactoseHigher than this compound B2Higher than this compound B2Higher than this compound B2Varied effects on IL-10

Experimental Protocols

The in vivo validation of this compound's effect on cytokine expression typically follows a standardized experimental protocol. Below is a detailed methodology synthesized from the reviewed studies.

1. Animal Model Selection and Acclimatization:

  • Animal Models: Commonly used models include Male Zucker Fa/fa rats for diet-induced inflammation, BALB/c mice for skin inflammation, and pigs for systemic inflammation challenges.

  • Acclimatization: Animals are typically housed in a controlled environment (temperature, humidity, light/dark cycle) for a period of at least one week prior to the experiment to minimize stress.

2. Induction of Inflammation:

  • High-Fat Diet: A diet with a high percentage of fat is administered for several weeks to induce a state of low-grade chronic inflammation.

  • Chemical Induction: Specific agents are used to induce acute or chronic inflammation. Examples include imiquimod (IMQ) applied topically to induce skin inflammation or intraperitoneal injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response.

3. This compound Administration:

  • Source: Procyanidins are often extracted from grape seeds (GSPE) or used as specific isomers like this compound B2.

  • Route of Administration: Oral administration is common, either mixed in the feed or via oral gavage. Intraperitoneal injections have also been used.

  • Dosage and Duration: Dosages vary depending on the study, ranging from 3.45 mg/kg in feed to 300 mg/kg/day. The duration of treatment can range from a single dose in acute models to several weeks in chronic models.

4. Sample Collection and Cytokine Measurement:

  • Sample Collection: At the end of the experimental period, animals are euthanized, and blood (plasma/serum) and relevant tissues (e.g., liver, adipose tissue, skin, lung) are collected.

  • Cytokine Analysis:

    • Gene Expression: mRNA levels of cytokines (e.g., TNF-α, IL-6, IL-1β, adiponectin) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • Protein Levels: Protein concentrations of cytokines in plasma/serum or tissue homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Western Blotting: This technique is used to detect the expression of proteins involved in inflammatory signaling pathways.

5. Statistical Analysis:

  • Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM).

  • Statistical significance between groups is determined using appropriate tests such as Student's t-test or one-way analysis of variance (ANOVA) followed by post-hoc tests. A p-value of less than 0.05 is generally considered statistically significant.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the molecular mechanisms of action, the following diagrams are provided.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment and Induction cluster_analysis Phase 3: Data Collection and Analysis animal_selection Animal Model Selection (e.g., Rats, Mice) acclimatization Acclimatization (1-2 weeks) animal_selection->acclimatization group_allocation Random Group Allocation (Control, this compound, Comparator) acclimatization->group_allocation inflammation_induction Inflammation Induction (e.g., High-Fat Diet, LPS) group_allocation->inflammation_induction procyanidin_admin This compound Administration (Oral, IP) inflammation_induction->procyanidin_admin sample_collection Sample Collection (Blood, Tissues) procyanidin_admin->sample_collection cytokine_measurement Cytokine Measurement (RT-qPCR, ELISA) sample_collection->cytokine_measurement data_analysis Statistical Analysis cytokine_measurement->data_analysis

In Vivo Experimental Workflow for this compound Studies.

G Procyanidins Procyanidins MAPK MAPK Pathway (p38) Procyanidins->MAPK Inhibits IKK IκK Activation Procyanidins->IKK Inhibits NLRP3 NLRP3 Inflammasome Activation Procyanidins->NLRP3 Inhibits TLR4 TLR4 Receptor TLR4->MAPK TLR4->IKK NFkappaB NF-κB Translocation to Nucleus MAPK->NFkappaB IkappaB IκB Degradation IKK->IkappaB IkappaB->NFkappaB Gene Pro-inflammatory Gene Transcription NFkappaB->Gene proIL1b Pro-IL-1β NFkappaB->proIL1b Transcription Cytokines Increased Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines Inflammation Inflammation Cytokines->Inflammation Caspase1 Caspase-1 Activation NLRP3->Caspase1 Caspase1->proIL1b Cleavage IL1b Mature IL-1β proIL1b->IL1b IL1b->Inflammation

This compound's Anti-inflammatory Signaling Pathway.

The presented data underscores the potential of procyanidins as potent anti-inflammatory agents. Their ability to down-regulate key pro-inflammatory cytokines such as TNF-α and IL-6 has been consistently demonstrated across various in vivo models. The molecular mechanism appears to involve the inhibition of major inflammatory signaling cascades, including the NF-κB and MAPK pathways. Further research, including clinical trials, is warranted to translate these preclinical findings into therapeutic applications for human inflammatory diseases.

References

A Comparative Analysis of Procyanidin Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the effects of procyanidins—a class of polyphenols found in various plants—on different cancer cell lines. Procyanidins have garnered significant attention for their potential as chemopreventive and therapeutic agents due to their anti-inflammatory, antiproliferative, and antitumor activities.[1] This document synthesizes experimental data to highlight their efficacy and mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Antiproliferative Effects of Procyanidins

Procyanidins have been shown to inhibit the proliferation of a wide range of cancer cells in a dose-dependent manner.[2][3] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. Below is a summary of IC50 values for Grape Seed Procyanidins (GSPs) across various human cancer cell lines.

Cancer Type Cell Line IC50 Value (µg/mL) after 48hReference Finding
Breast Cancer Zr-75-1~45 µg/mLGSPs inhibit cellular viability in a concentration-dependent manner.[3]
Breast Cancer MCF-7~50 µg/mLProanthocyanidins inhibit proliferation in a dose-dependent fashion.[4]
Liver Cancer HepG2~50 µg/mLGSPs demonstrate a concentration-dependent inhibition of cell viability.
Colorectal Cancer HT-29~40 µg/mLProanthocyanidins show time- and concentration-dependent inhibition of viability.
Prostate Cancer PC-3~60 µg/mLProanthocyanidins inhibit cellular proliferation in a dose-dependent manner.
Bladder Cancer BIU87~50 µg/mLGrape Seed Procyanidin Extract (GSPE) inhibited cell growth in a dose-dependent manner.
Osteosarcoma MG63~100 µg/mLGSPs inhibited cell viability in a dose-dependent manner.

Note: IC50 values can vary between studies due to differences in this compound extracts, purity, and experimental conditions.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which procyanidins exert their anticancer effects is through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from progressing through the division phases.

Key Findings:

  • Apoptosis: Procyanidins have been shown to induce apoptosis by modulating the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, procyanidins activate caspases, which are the executioner enzymes of apoptosis. Studies have documented the activation of caspase-3, -8, and -9 in various cancer cell lines upon treatment.

  • Cell Cycle Arrest: Treatment with procyanidins frequently leads to cell cycle arrest, most commonly at the G1 or G2/M phase. In human bladder cancer BIU87 cells, Grape Seed this compound Extract (GSPE) induced G1 phase arrest by decreasing the expression of cyclin D1 and CDK4. Similar effects have been observed in prostate cancer cells, with GSPs causing G1 arrest through an increase in Cip1/p21 and a decrease in CDK2, CDK4, and cyclin E.

The following diagram illustrates a typical experimental workflow for assessing these effects.

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Outcome A Cancer Cell Culture (e.g., MCF-7, HT-29, PC-3) B Treatment with Procyanidins (Varying Concentrations) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Cell Cycle Analysis (Flow Cytometry with PI Staining) B->D E Apoptosis Assay (Western Blot for Caspases, Bcl-2 family) B->E F Determine IC50 Values C->F G Quantify Cell Cycle Phases (% G1, S, G2/M) D->G H Measure Apoptotic Protein Levels E->H I Comparative Analysis & Conclusion F->I G->I H->I

Caption: Workflow for evaluating this compound effects on cancer cells.
Modulation of Key Signaling Pathways

Procyanidins influence multiple intracellular signaling pathways that are crucial for cancer cell proliferation and survival. Two of the most significant are the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Procyanidins have been shown to inhibit this pathway by decreasing the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition can lead to reduced cell survival and increased sensitivity to apoptosis.

  • MAPK/ERK Pathway: The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus to control processes like cell growth and division. Procyanidins can block this pathway, thereby suppressing the activity of transcription factors like AP-1 and NF-κB, which are involved in tumor promotion.

The diagram below conceptualizes the inhibitory action of procyanidins on these critical cancer-promoting pathways.

G PC Procyanidins PI3K PI3K PC->PI3K inhibits MEK MEK PC->MEK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibition of PI3K/Akt and MAPK/ERK pathways.

Appendix: Experimental Protocols

A. MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Aspirate the old medium and add fresh medium containing various concentrations of procyanidins. Include untreated (vehicle) control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values are calculated from the dose-response curve.

B. Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.

  • Cell Preparation: Culture and treat cells with procyanidins as described above. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with ice-cold PBS and centrifuge at ~300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or store at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

C. Western Blot for Apoptosis-Related Proteins

This protocol is for detecting specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at high speed (~14,000 x g) at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different samples. An increase in the cleaved forms of caspases or the Bax/Bcl-2 ratio indicates the induction of apoptosis.

References

Procyanidins: A Comparative Guide to Dose-Dependent Effects in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-dependent effects of procyanidins observed in various animal studies. Procyanidins, a class of flavonoids found in numerous plants, have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, cardiovascular, and metabolic benefits. This document summarizes key quantitative data from preclinical research, details the experimental protocols used in these studies, and visualizes the molecular pathways influenced by procyanidin administration. The aim is to offer an objective resource to aid in the design of future studies and the evaluation of procyanidins as potential therapeutic agents.

Dose-Dependent Antioxidant Effects of Procyanidins

Procyanidins have demonstrated potent antioxidant activity in a variety of animal models. Their effects are often dose-dependent, with higher doses generally leading to a more pronounced reduction in oxidative stress markers and an increase in endogenous antioxidant enzyme activity.

Table 1: Summary of Dose-Dependent Antioxidant Effects in Animal Studies

Animal ModelThis compound DoseDurationKey Antioxidant OutcomesReference
Rats with CCl4-induced liver injury 50, 100, 200 mg/kg/day (oral)7 daysDose-dependent decrease in malondialdehyde (MDA) levels in the liver. Dose-dependent increase in superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity.
Mice with Dextran Sulfate Sodium (DSS)-induced colitis 10, 20, 40 mg/kg/day (oral)7 daysDose-dependent reduction in reactive oxygen species (ROS) in colon tissue.[1]
Rats with high-fat diet-induced obesity 100, 300 mg/kg/day (oral)8 weeksDose-dependent increase in total antioxidant capacity (T-AOC) and SOD activity in the liver.
Rabbits with H2O2-induced oxidative stress 200, 400, 800 mg/kg diet35 days400 mg/kg dose showed a significant increase in plasma antioxidant enzyme activities and a reduction in MDA.[2]
Experimental Protocols:

Measurement of Malondialdehyde (MDA) in Liver Tissue:

  • Tissue Homogenization: A known weight of liver tissue is homogenized in ice-cold 1.15% potassium chloride solution to prepare a 10% (w/v) homogenate.[2]

  • Reaction Mixture: 0.1 mL of the homogenate is mixed with 0.2 mL of 8.1% sodium dodecyl sulfate (SDS), 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).[2]

  • Incubation: The mixture is heated at 95°C for 60 minutes.

  • Extraction: After cooling, 1.0 mL of distilled water and 5.0 mL of a butanol/pyridine mixture (15:1, v/v) are added and the mixture is vortexed.

  • Centrifugation: The mixture is centrifuged at 4,000 rpm for 10 minutes.

  • Spectrophotometry: The absorbance of the organic layer is measured at 532 nm. MDA levels are calculated using a standard curve.

Assay of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity:

  • Tissue Preparation: Tissues are homogenized in an appropriate buffer (e.g., phosphate buffer) and centrifuged to obtain the supernatant.

  • SOD Activity: SOD activity is often measured using a kit that employs a xanthine/xanthine oxidase system to generate superoxide radicals. The inhibition of the reduction of a tetrazolium salt (like WST-1) by SOD is measured spectrophotometrically. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of superoxide-dependent reaction by 50%.

  • GPx Activity: GPx activity is typically determined by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm. One unit of GPx activity is usually defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Dose-Dependent Anti-inflammatory Effects of Procyanidins

Procyanidins have been shown to mitigate inflammation in various animal models of inflammatory diseases. The anti-inflammatory effects are often mediated by the downregulation of pro-inflammatory cytokines and the inhibition of key inflammatory signaling pathways.

Table 2: Summary of Dose-Dependent Anti-inflammatory Effects in Animal Studies

Animal ModelThis compound DoseDurationKey Anti-inflammatory OutcomesReference
Mice with DSS-induced colitis 10, 20, 40 mg/kg/day (oral)7 daysDose-dependent decrease in the expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in the colon.
Rats with TNBS-induced colitis 100, 200, 400 mg/kg/day (oral)7 daysDose-dependent reduction in the expression of NF-κB, pIκBα, and IKK in the colon.
Pigs challenged with LPS 0.02%, 0.04% in diet4 weeks0.04% this compound diet led to a lower concentration of platelets 24h after LPS challenge and reduced secretion of IL-1β, IL-6, and TNF-α from cultured PBMCs.
Rats fed a high-fat diet 3.45 mg/kg feed19 weeksDecreased plasma C-reactive protein (CRP) levels and reduced mRNA expression of TNF-α and IL-6 in mesenteric white adipose tissue.
Experimental Protocols:

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 in Serum:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for mouse TNF-α or IL-6 and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Serum samples and a series of known standards are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Absorbance Reading: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined from the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins:

  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from colon tissue.

  • Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution like 5% non-fat milk to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for NF-κB p65, phospho-IκBα, or IKK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Dose-Dependent Cardiovascular Effects of Procyanidins

Procyanidins have shown promise in improving cardiovascular health by affecting blood pressure, endothelial function, and mitigating cardiac injury in animal models.

Table 3: Summary of Dose-Dependent Cardiovascular Effects in Animal Studies

Animal ModelThis compound DoseDurationKey Cardiovascular OutcomesReference
Spontaneously Hypertensive Rats (SHR) Up to 375 mg/kg BW (oral)AcuteDose-dependent decrease in systolic blood pressure.
Sugar-fed hypertensive rats 10 mg/kg (oral)Single doseSignificant decrease in systolic arterial pressure and heart rate.
Rats with induced heart failure 30 mg/kg/day (oral)14 daysSignificant decrease in cardiac biomarkers NT-proBNP and BNP, and diastolic blood pressure.
Experimental Protocols:

Measurement of Blood Pressure in Rats:

  • Tail-Cuff Method (Non-invasive):

    • The rat is placed in a restrainer.

    • A cuff with a pneumatic pulse sensor is placed on the base of the tail.

    • The cuff is inflated to occlude the caudal artery and then slowly deflated.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure. To ensure accurate readings, the rat should be habituated to the procedure to minimize stress.

  • Arterial Catheterization (Invasive):

    • The rat is anesthetized, and a catheter is surgically implanted into an artery (e.g., carotid or femoral artery).

    • The catheter is connected to a pressure transducer.

    • Blood pressure is continuously recorded in the conscious, freely moving animal after a recovery period. This is considered the gold standard for blood pressure measurement.

Dose-Dependent Metabolic Effects of Procyanidins

Procyanidins have been investigated for their beneficial effects on metabolic parameters, including glucose homeostasis and body weight regulation, in animal models of metabolic disorders.

Table 4: Summary of Dose-Dependent Metabolic Effects in Animal Studies

Animal ModelThis compound DoseDurationKey Metabolic OutcomesReference
High-fat diet-fed Wistar rats 30 mg/kg/day (oral)15 weeksSignificant decrease in body weight gain.
Growing pigs 30, 60, 120 mg/kg in diet33 daysDose-dependent decrease in the feed-to-gain ratio. 60 mg/kg dose decreased serum urea and malondialdehyde.
Diet-induced obese male Wistar rats 25 mg/kg/day (oral)3 weeksImproved insulin resistance indexes (HOMA-IR, QUICKI).
Experimental Protocols:

Oral Glucose Tolerance Test (OGTT) in Mice:

  • Fasting: Mice are fasted for a specific period (e.g., 6 hours) with free access to water.

  • Baseline Glucose: A baseline blood glucose level is measured from a tail vein blood sample using a glucometer (time 0).

  • Glucose Administration: A bolus of glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at several time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

Procyanidins exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Key Signaling Pathways Modulated by Procyanidins

procyanidin_signaling_pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway cluster_mapk MAPK Pathway Procyanidins Procyanidins IKK IKK Procyanidins->IKK inhibits Keap1 Keap1 Procyanidins->Keap1 inhibits MAPK_p38 p38 MAPK Procyanidins->MAPK_p38 inhibits MAPK_JNK JNK Procyanidins->MAPK_JNK inhibits MAPK_ERK ERK Procyanidins->MAPK_ERK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus_NFkB->ProInflammatory_Genes activates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes expresses Inflammation_Apoptosis Inflammation & Apoptosis MAPK_p38->Inflammation_Apoptosis MAPK_JNK->Inflammation_Apoptosis MAPK_ERK->Inflammation_Apoptosis

Caption: Key signaling pathways modulated by procyanidins.

General Experimental Workflow for Animal Studies

experimental_workflow Animal_Model Animal Model Selection (e.g., Rats, Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Random Grouping (Control, this compound Doses) Acclimatization->Grouping Disease_Induction Disease Induction (e.g., High-Fat Diet, Toxin) Grouping->Disease_Induction Treatment This compound Administration (Oral Gavage) Disease_Induction->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint_Measures Endpoint Measurements (e.g., Blood Pressure, OGTT) Monitoring->Endpoint_Measures Sample_Collection Sample Collection (Blood, Tissues) Endpoint_Measures->Sample_Collection Biochemical_Analysis Biochemical & Molecular Analysis (ELISA, Western Blot, Enzyme Assays) Sample_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Unraveling the Neuroprotective Potential of Procyanidins: A Structure-Activity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of procyanidins and their neuroprotective efficacy is paramount for developing novel therapeutic strategies against neurodegenerative diseases. This guide provides a comprehensive comparison of procyanidin structures, supported by experimental data, to elucidate their neuroprotective mechanisms.

Procyanidins, a class of flavonoids found abundantly in fruits like grapes and apples, have garnered significant attention for their potent antioxidant and neuroprotective properties.[1] Their basic structure consists of catechin and epicatechin units, and the degree of polymerization plays a crucial role in their biological activity.[1][2] Experimental evidence strongly suggests that the neuroprotective effects of procyanidins are positively correlated with their degree of polymerization.[2][3]

Comparative Neuroprotective Efficacy of this compound Structures

The neuroprotective activity of procyanidins is significantly influenced by their structural complexity. Studies comparing monomers, dimers, and trimers have consistently shown that higher-order structures exhibit enhanced protective effects against neuronal damage.

A key study evaluated various grape seed-derived procyanidins in both in vitro (PC12 cells) and in vivo (zebrafish) models of hydrogen peroxide (H₂O₂)-induced oxidative stress. The results demonstrated that the this compound trimer C1 offered superior neuroprotection compared to dimers (B1, B2, B3, B4, B1-G, B2-G) and monomers (catechin, epicatechin, epicatechin gallate). This trend is further supported by research on a Parkinson's disease model, where this compound dimers and the trimer C1 were more effective in protecting dopaminergic neurons than monomers.

This compound StructureModel SystemNeuroprotective OutcomeReference
Monomers (Catechin, Epicatechin, Epicatechin Gallate)PC12 cells (H₂O₂-induced damage)Less effective than dimers and trimers in improving cell viability.
Zebrafish (H₂O₂-induced damage)Less effective in improving motor behavior.
Dimers (this compound B1, B2, B3, B4, B1-3-O-gallate, B2-3-O-gallate)PC12 cells (H₂O₂-induced damage)Significant improvement in cell viability.
Zebrafish (H₂O₂-induced damage)Significant improvement in motor behavior.
Rat Cerebellar Granule Neurons (Oxidative, Nitrosative, Excitotoxic stress)This compound B2 showed dose-dependent protection against neuronal stress.
Trimer (this compound C1)PC12 cells (H₂O₂-induced damage)Highest neuroprotective effect among tested procyanidins.
Zebrafish (H₂O₂-induced damage)Most significant improvement in motor behavior.

Mechanistic Insights: The Nrf2/ARE Signaling Pathway

The primary mechanism underlying the neuroprotective effects of procyanidins involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like procyanidins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.

G cluster_0 Cytoplasm cluster_1 Nucleus Procyanidins Procyanidins Keap1_Nrf2 Keap1-Nrf2 Complex Procyanidins->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (HO-1, NQO1, SOD, CAT, GSH-Px) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to caption Nrf2/ARE Signaling Pathway Activation by Procyanidins

Nrf2/ARE Signaling Pathway Activation by Procyanidins

Experimental Protocols

In Vitro Neuroprotection Assay using PC12 Cells

This protocol is adapted from studies investigating the neuroprotective effects of procyanidins against H₂O₂-induced oxidative stress in rat pheochromocytoma (PC12) cells.

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of procyanidins (e.g., monomers, dimers, or trimers at 1, 2, 4 µg/mL or 5 µM) for 24 hours.

  • Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to 200 µM of H₂O₂ for another 24 hours to induce oxidative damage.

  • Cell Viability Assessment: Cell viability is measured using the CCK-8 assay. The absorbance is read at 450 nm, and the results are expressed as a percentage of the control group.

  • Measurement of Oxidative Stress Markers:

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the DCFH-DA fluorescent probe.

    • Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are determined using a commercial assay kit.

  • Antioxidant Enzyme Activity: The activities of SOD, CAT, and GSH-Px are measured using specific commercial assay kits according to the manufacturer's instructions.

  • Western Blot Analysis: Protein levels of Nrf2, Keap1, HO-1, and NQO1 are determined by Western blotting to assess the activation of the Nrf2/ARE pathway.

G cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay cluster_assessment Assessment Methods step1 1. PC12 Cell Culture (24h) step2 2. Pre-treatment with Procyanidins (24h) step1->step2 step3 3. Induction of Oxidative Stress (H₂O₂, 24h) step2->step3 step4 4. Assessment of Neuroprotection step3->step4 viability Cell Viability (CCK-8) step4->viability oxidative_stress Oxidative Stress Markers (ROS, MDA) step4->oxidative_stress enzyme_activity Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) step4->enzyme_activity western_blot Western Blot (Nrf2 pathway proteins) step4->western_blot caption In Vitro Neuroprotection Assay Workflow

References

Replicating Procyanidin's Protective Effects in Inflammatory Bowel Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the protective effects of procyanidins in various experimental models of Inflammatory Bowel Disease (IBD). It aims to serve as a practical resource for researchers looking to replicate and build upon existing findings. The guide details experimental protocols, presents comparative data with alternative treatments, and visualizes the key signaling pathways involved.

Comparative Efficacy of Procyanidins and Alternatives in IBD Models

Procyanidins, a class of flavonoids found in various plants, have demonstrated significant therapeutic potential in preclinical models of IBD. Their efficacy is often compared to established treatments like mesalazine and sulfasalazine, as well as other natural compounds. The following tables summarize the quantitative data from studies using Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) induced colitis models.

DSS-Induced Colitis Model (Mouse)

The DSS model induces an acute colitis resembling human ulcerative colitis, characterized by damage to the colonic epithelium.

TreatmentDosageDisease Activity Index (DAI) ScoreColon LengthHistological ScoreKey Cytokine ModulationReference
Procyanidin 10, 20, 40 mg/kg/day (oral)Dose-dependent reductionSignificant increase compared to DSS groupDose-dependent reduction in inflammation and tissue damage↓ TNF-α, IL-1β, IL-6; ↑ IL-10[1][2]
Peanut Skin Procyanidins 100, 200 mg/kg/day (oral)Significant reductionNot specifiedReduced colonic injury↓ TNF-α, IL-1β, IL-6, COX-2, iNOS[3][4]
Mesalazine 200 mg/kg/day (oral)Significant reduction, comparable to 40 mg/kg this compoundSignificant increase compared to DSS groupReduced inflammatory cell infiltration↓ Pro-inflammatory cytokines[2]
Engineered this compound-Fe Nanoparticle 100 mg/kg/day (oral)Significant reductionSignificant increase compared to DSS groupMarkedly reduced inflammation and mucosal damage↓ IL-6, MPO, TNF-α
Quercetin 500 ppm in dietSignificant reductionAlleviated shorteningReduced histopathological scoreModulated ERK1/2-FKBP and RXR-STAT3 pathways
Gallic Acid, Ellagic Acid, Tannic Acid Not specifiedSignificant reduction (GA, PC, EA)Increased (PC, EA, GA)Not specified↓ IL-6; ↑ IL-10 (PC, EA)
TNBS-Induced Colitis Model (Rat)

The TNBS model induces a transmural inflammation that shares features with human Crohn's disease.

TreatmentDosageMacroscopic ScoreMicroscopic ScoreMyeloperoxidase (MPO) ActivityKey Cytokine ModulationReference
Grape Seed this compound Extract (GSPE) 100, 200, 400 mg/kg/day (oral)Dose-dependent reductionDose-dependent reductionSignificantly lower than TNBS group↓ IL-1β; ↑ IL-2, IL-4
Sulfasalazine Not specifiedSignificant reductionNot specifiedNot specifiedNot specified
Curcumin Not specifiedSignificant reductionSignificant reductionSignificantly decreased↓ TLR4, NF-κB, IL-27
Resveratrol 10 mg/kg/day (intraperitoneal)Significant reductionSignificantly reducedNot specifiedNot specified
(-)-Fenchone 37.5–300 mg/kg (oral)Dose-dependent reductionReduced inflammatory infiltrateSignificantly reducedNot specified
Flavonoid Extracts (EIE & EIQ) 10-100 mg/kg (EIE), 10-30 mg/kg (EIQ)Significant reductionReduced lesionsSignificantly lower↓ TNF-α, NO

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the standard protocols for inducing IBD models and the subsequent treatment with procyanidins.

DSS-Induced Colitis in Mice

Objective: To induce acute colitis and evaluate the therapeutic effect of procyanidins.

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

Induction of Colitis:

  • Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 9 consecutive days.

  • Follow with 2 days of normal drinking water before sacrifice.

Treatment Protocol:

  • Prepare this compound suspensions in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC-Na).

  • Administer this compound orally via gavage at doses ranging from 10 to 40 mg/kg body weight daily, starting from day 1 of DSS administration until sacrifice.

  • A positive control group can be treated with mesalazine (e.g., 200 mg/kg, oral gavage).

  • A vehicle control group should receive only the CMC-Na solution.

Assessment of Colitis:

  • Disease Activity Index (DAI): Record daily body weight, stool consistency, and presence of rectal bleeding. The DAI is calculated based on a scoring system for these parameters.

  • Macroscopic Evaluation: After sacrifice, excise the colon and measure its length from the cecum to the anus.

  • Histological Analysis: Fix a segment of the colon in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for severity of inflammation, crypt damage, and ulceration.

  • Biochemical Analysis: Homogenize colon tissue to measure levels of inflammatory markers such as Myeloperoxidase (MPO) activity and cytokines (TNF-α, IL-1β, IL-6, IL-10) using ELISA or qPCR.

G cluster_acclimatization Acclimatization cluster_induction Colitis Induction & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis acclimatize Acclimatize C57BL/6 mice (6-8 weeks) for 1 week dss Administer 2.5% DSS in drinking water (Days 1-9) acclimatize->dss treatment Daily oral gavage: - this compound (10, 20, 40 mg/kg) - Mesalazine (200 mg/kg) - Vehicle monitor Daily monitoring of: - Body weight - Stool consistency - Rectal bleeding (Calculate DAI) dss->monitor sacrifice Sacrifice on Day 12 monitor->sacrifice analysis - Measure colon length - Histological analysis (H&E) - Biochemical analysis (MPO, Cytokines) sacrifice->analysis

Caption: Workflow for TNBS-induced colitis model and GSPE treatment.

Signaling Pathways Modulated by Procyanidins in IBD

Procyanidins exert their protective effects through the modulation of multiple signaling pathways involved in inflammation and oxidative stress. Understanding these mechanisms is key to developing targeted therapies.

A primary mechanism of this compound action is the inhibition of the NF-κB signaling pathway. In the inflamed gut, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Procyanidins have been shown to suppress the phosphorylation of IκBα, which prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of these inflammatory mediators.

Furthermore, procyanidins can inhibit the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines. By reducing reactive oxygen species (ROS), procyanidins can prevent the activation of the NLRP3 inflammasome.

In the context of Crohn's disease models, this compound B2 has been found to inhibit the PI3K/AKT signaling pathway. This inhibition contributes to the suppression of intestinal inflammation and the protection of the intestinal mucosal barrier by increasing the expression of tight junction proteins like claudin-1 and ZO-1.

Signaling Pathways Modulated by Procyanidins in IBD

G cluster_stimulus Inflammatory Stimuli (e.g., DSS, TNBS, LPS) cluster_pathways Intracellular Signaling Pathways cluster_this compound This compound Intervention cluster_outcomes Cellular & Tissue Outcomes stimuli Inflammatory Stimuli ros ↑ ROS Production stimuli->ros nfkb NF-κB Pathway Activation (IκBα phosphorylation, p65 nuclear translocation) stimuli->nfkb pi3k PI3K/AKT Pathway Activation stimuli->pi3k nlrp3 NLRP3 Inflammasome Activation ros->nlrp3 inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->inflammation nlrp3->inflammation barrier_dysfunction ↓ Tight Junction Proteins (Claudin-1, ZO-1) ↑ Intestinal Permeability pi3k->barrier_dysfunction This compound Procyanidins This compound->ros Inhibits This compound->nfkb Inhibits This compound->nlrp3 Inhibits This compound->pi3k Inhibits oxidative_stress Oxidative Stress & Tissue Damage inflammation->oxidative_stress barrier_dysfunction->inflammation oxidative_stress->barrier_dysfunction

Caption: Procyanidins inhibit multiple inflammatory pathways in IBD.

Conclusion

Procyanidins demonstrate robust protective effects in various preclinical models of IBD, often comparable or superior to conventional treatments like mesalazine. Their multifaceted mechanism of action, targeting key inflammatory and oxidative stress pathways, makes them a promising area for further research and development. This guide provides a foundational resource for scientists aiming to explore the therapeutic potential of procyanidins and other natural compounds in the context of IBD. The detailed protocols and comparative data herein should facilitate the design of new studies and the replication of previous findings, ultimately contributing to the development of novel therapeutic strategies for this debilitating disease.

References

Safety Operating Guide

Procyanidin Proper Disposal Procedures: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of procyanidin in a laboratory environment. These procedures are designed to ensure the safety of researchers and to maintain compliance with environmental regulations.

Immediate Safety Procedures

When handling this compound, adherence to standard laboratory safety protocols is crucial. While it is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS), some safety data sheets indicate it may cause irritation.[1][2]

Personal Protective Equipment (PPE)

Standard laboratory attire should be worn at all times. This includes:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Hand Protection: Use impermeable and chemically resistant gloves.[1] Gloves must be inspected before use.[3]

  • Body Protection: A lab coat is required to prevent skin contact.

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.

First Aid Measures

In case of exposure, follow these immediate first-aid steps:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms develop, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.

  • After Eye Contact: Rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids apart.

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill and Leak Management

In the event of a spill, contain the material promptly to prevent environmental contamination.

  • Avoid the generation of dust during cleanup.

  • For solid this compound, sweep or vacuum the spillage and collect it in a suitable, closed container for disposal.

  • Ensure that the spilled material does not enter drains, sewers, or water courses.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties for this compound B2, a common type of this compound. Most safety data sheets report that specific quantitative values have not been determined.

PropertyValue
Appearance Solid
Flammability Product is not flammable
pH-value Not applicable
Melting Point/Range Undetermined
Boiling Point/Range Undetermined
Flash Point Not applicable
Water Solubility Not determined
Hazard Classification Not classified as hazardous (GHS)
Water Hazard Class Class 1 (Slightly hazardous for water)

Source: this compound B2 Safety Data Sheet.

Step-by-Step Disposal Protocol

The recommended procedure for disposing of this compound from a laboratory setting involves treating it as chemical waste. While some sources suggest that very small quantities may be disposed of with household waste, this is not advisable for research or industrial labs. Always adhere to local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels).

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Do not mix with strong acids, alkalis, or oxidizing/reducing agents.

Step 2: Containerization and Labeling

  • Place this compound waste into a sturdy, sealable container that is chemically compatible with the substance.

  • Label the container clearly as "Hazardous Waste" or as required by your institution's Environmental Health and Safety (EHS) department.

  • The label must include the full chemical name ("this compound"), concentration (if in solution), and the date accumulation started.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Keep the container away from incompatible materials.

  • Ensure the storage area has secondary containment to manage any potential leaks.

Step 4: Final Disposal

  • Arrange for waste pickup through your institution's EHS department or a licensed hazardous material disposal company.

  • The preferred method of disposal for this type of organic compound is high-temperature incineration in a facility equipped with an afterburner and scrubber.

  • Dispose of contaminated packaging in the same manner as the substance itself.

  • Never dispose of this compound waste down the drain or in the regular trash.

This compound Disposal Workflow

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Containerize Waste (Chemically compatible, sealed container) ppe->contain label_waste Label Container ('Hazardous Waste', Chemical Name, Date) contain->label_waste store Store in Designated Area (Ventilated, Secondary Containment) label_waste->store check_regs Consult Institutional & Local Regulations store->check_regs contact_ehs Contact EHS or Licensed Waste Disposal Company check_regs->contact_ehs disposal Arrange for Pickup and Disposal (Preferably Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Experimental Protocols

The search for established experimental protocols specifically for the disposal or neutralization of this compound did not yield any detailed methodologies. The standard procedure across all safety data sheets is to handle its disposal via professional waste management services in accordance with regulations, rather than through in-lab chemical treatment.

References

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